molecular formula C20H21N7O7 B1675677 LY 345899

LY 345899

Numéro de catalogue: B1675677
Poids moléculaire: 471.4 g/mol
Clé InChI: JSNFRYBHBVDHSG-KIYNQFGBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

LY345899 is a potent, cytoplasmic and mitochondrial methylenetetrahydrofolate dehydrogenase MTHFD1 and MTHFD2 inhibitor. LY345899 (Figure 1) inhibited MTHFD2 (IC50: 663 nM) as well as MTHFD1 (IC50: 96 nM),

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O7/c21-19-24-15-14(17(31)25-19)27-11(7-22-15)8-26(20(27)34)10-3-1-9(2-4-10)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,11-12H,5-8H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNFRYBHBVDHSG-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of LY345899: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY345899 is a potent folate analog inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, with primary activity against the cytosolic MTHFD1 and the mitochondrial MTHFD2. These enzymes are critical components of one-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules required for cell growth and proliferation. Due to the heightened demand for these building blocks in rapidly dividing cancer cells, targeting one-carbon metabolism has emerged as a promising strategy in oncology. This technical guide provides a comprehensive overview of the mechanism of action of LY345899, including its molecular targets, downstream cellular effects, and preclinical anti-tumor activity. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Core Mechanism of Action

LY345899 exerts its biological effects by competitively inhibiting the dehydrogenase and cyclohydrolase activities of MTHFD1 and MTHFD2.[1][2] These enzymes catalyze key steps in the folate-mediated one-carbon metabolic pathway. MTHFD2, in particular, is highly expressed in many types of cancer cells and embryonic tissues but has low to no expression in most normal adult tissues, making it an attractive therapeutic target.[2]

The inhibition of MTHFD1 and MTHFD2 by LY345899 disrupts the production of one-carbon units, leading to a depletion of the nucleotide pool necessary for DNA synthesis and repair. This ultimately results in cell cycle arrest and apoptosis in cancer cells.[1] The dual targeting of both the cytosolic and mitochondrial MTHFD isoforms may lead to a more comprehensive inhibition of one-carbon metabolism.

Quantitative Data Summary

The inhibitory potency of LY345899 against its primary targets, MTHFD1 and MTHFD2, has been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (nM)
MTHFD196
MTHFD2663

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in the mechanism of action of LY345899, the following diagrams have been generated using the DOT language.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Inhibitor Inhibitor Action MTHFD2 MTHFD2 Formate_mito Formate MTHFD2->Formate_mito 10-formyl-THF Cell_Proliferation Cell Proliferation Serine Serine Glycine Glycine Serine->Glycine CH2THF_mito 5,10-CH2-THF Serine->CH2THF_mito SHMT2 THF_mito THF CH2THF_mito->MTHFD2 Purines Purines Formate_mito->Purines Export MTHFD1 MTHFD1 MTHFD1->Purines 10-formyl-THF THF_cyto THF CH2THF_cyto 5,10-CH2-THF CH2THF_cyto->MTHFD1 Thymidylate Thymidylate CH2THF_cyto->Thymidylate TYMS DNA_Synthesis DNA Synthesis Purines->DNA_Synthesis Incorporation Thymidylate->DNA_Synthesis Incorporation LY345899 LY345899 LY345899->MTHFD2 Inhibits LY345899->MTHFD1 Inhibits DNA_Synthesis->Cell_Proliferation Leads to

Caption: Signaling pathway of one-carbon metabolism and the inhibitory action of LY345899.

cluster_Preparation Assay Preparation cluster_Reaction Enzymatic Reaction cluster_Detection Detection and Analysis Reagents Prepare Reagents: - Assay Buffer - Recombinant MTHFD2 - NAD+ - 5,10-CH2-THF (Substrate) - LY345899 (Inhibitor) Plate Prepare 96-well plate Reagents->Plate Add_Enzyme Add MTHFD2 to wells Plate->Add_Enzyme Add_Inhibitor Add LY345899 (serial dilutions) Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate Add Substrate (5,10-CH2-THF) and NAD+ Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measure_Absorbance Measure NADH production (Absorbance at 340 nm) Incubation->Measure_Absorbance Data_Analysis Calculate % Inhibition Measure_Absorbance->Data_Analysis IC50_Determination Determine IC50 value Data_Analysis->IC50_Determination

Caption: Experimental workflow for the MTHFD2 enzyme inhibition assay.

Experimental Protocols

MTHFD2 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of LY345899 against recombinant human MTHFD2 enzyme.

Materials:

  • Recombinant human MTHFD2 protein

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • NAD+

  • 5,10-methylenetetrahydrofolate (5,10-CH2-THF)

  • LY345899

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of LY345899 in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the LY345899 stock solution in assay buffer to create a range of test concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of recombinant MTHFD2 enzyme

    • Varying concentrations of LY345899 or vehicle control (DMSO)

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding a mixture of NAD+ and 5,10-CH2-THF to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes. The increase in absorbance corresponds to the production of NADH.

  • Calculate the initial reaction velocity (rate of NADH production) for each concentration of LY345899.

  • Determine the percent inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the LY345899 concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cell Viability Assay (CCK-8)

Objective: To assess the effect of LY345899 on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)

  • Complete cell culture medium

  • LY345899

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of LY345899 in complete cell culture medium.

  • Remove the existing medium from the wells and replace it with medium containing the various concentrations of LY345899 or a vehicle control.

  • Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or until a visible color change is observed.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

  • Plot the percent viability against the logarithm of the LY345899 concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Cell Cycle Analysis

Objective: To determine the effect of LY345899 on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • LY345899

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with LY345899 at various concentrations for a specified time.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Colorectal Cancer Xenograft Study

Objective: To evaluate the anti-tumor efficacy of LY345899 in a murine xenograft model of colorectal cancer.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human colorectal cancer cell line (e.g., HCT116, SW620)

  • Matrigel (optional)

  • LY345899 formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Subcutaneously inject a suspension of human colorectal cancer cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer LY345899 (e.g., 5-10 mg/kg via intraperitoneal injection, 5 days/week) or the vehicle control to the respective groups.

  • Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • At the end of the study (e.g., after 4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Weigh the excised tumors and perform further analyses as needed (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth and final tumor weights between the LY345899-treated and control groups to assess anti-tumor efficacy.

Conclusion

LY345899 is a potent dual inhibitor of MTHFD1 and MTHFD2, key enzymes in one-carbon metabolism. By disrupting the synthesis of essential building blocks for DNA replication, LY345899 effectively inhibits the proliferation of cancer cells and demonstrates significant anti-tumor activity in preclinical models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of LY345899 and other inhibitors of one-carbon metabolism in the development of novel cancer therapies.

References

LY345899 as a Folate Analog: A Technical Guide to its Mechanism of Action and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: LY345899 is a potent, folate-based small molecule inhibitor targeting key enzymes in the one-carbon metabolic pathway. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of LY345899. It details the compound's inhibitory effects on methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), its impact on cancer cell proliferation, and the methodologies used to characterize its activity.

Core Mechanism of Action

LY345899 functions as a folate analog, competitively inhibiting the bifunctional enzyme methylenetetrahydrofolate dehydrogenase/cyclohydrolase, with activity against both the cytoplasmic (MTHFD1) and mitochondrial (MTHFD2) isoforms.[1][2][3] These enzymes are critical components of one-carbon metabolism, a network of pathways that provides one-carbon units (e.g., formyl groups) for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[2][4]

MTHFD2 is highly expressed in embryonic tissues and a wide range of tumors, but its expression is low or absent in most normal adult tissues, making it an attractive target for cancer therapy. By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts the production of one-carbon units, leading to a depletion of the nucleotide pool. This metabolic starvation induces replication stress, S-phase cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells. Furthermore, inhibition of this pathway can disturb cellular redox homeostasis, contributing to cell death under conditions of oxidative stress. Although it inhibits both isoforms, LY345899 is a more potent inhibitor of MTHFD1 compared to MTHFD2.

cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm MTHFD2 MTHFD2 (Dehydrogenase/ Cyclohydrolase) CHOTHF_m 10-Formyl-THF MTHFD2->CHOTHF_m NADH CH2THF_m 5,10-Methylene-THF CH2THF_m->MTHFD2 NAD+ Formate_m Formate CHOTHF_m->Formate_m Purine Purine Synthesis CHOTHF_m->Purine (via Formate) MTHFD1 MTHFD1 (Dehydrogenase/ Cyclohydrolase) CHOTHF_c 10-Formyl-THF MTHFD1->CHOTHF_c NADPH CH2THF_c 5,10-Methylene-THF CH2THF_c->MTHFD1 NADP+ Thymidylate Thymidylate Synthesis CH2THF_c->Thymidylate CHOTHF_c->Purine DNA DNA Replication & Cell Proliferation Purine->DNA Thymidylate->DNA Inhibitor LY345899 Inhibitor->MTHFD2 Inhibitor->MTHFD1

Caption: Mechanism of LY345899 in the One-Carbon Folate Pathway.

Quantitative Data

The inhibitory activity of LY345899 has been quantified against both human MTHFD1 and MTHFD2 enzymes. The compound demonstrates nanomolar potency, with a clear preference for the cytoplasmic MTHFD1 isoform.

Table 1: In Vitro Enzyme Inhibition Data

Target Enzyme Parameter Value (nM) References
MTHFD1 (human) IC₅₀ 96
MTHFD1 (human) Kᵢ 18

| MTHFD2 (human) | IC₅₀ | 663 | |

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of LY345899 in various colorectal cancer (CRC) models.

Table 2: Summary of In Vivo Efficacy

Cancer Model Animal Model Administration Key Findings References

| Colorectal Cancer (CRC) | SW620 or PDX-based BALB/c nude mice | 5-10 mg/kg, Intraperitoneal injection, 5 days/week for 4 weeks | Potent antitumor activity; lower cell proliferation and higher apoptosis; decreased tumor volume and metastasis. No significant toxicity or weight loss observed. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the function of LY345899.

This protocol outlines a standard procedure to measure the half-maximal inhibitory concentration (IC₅₀) of LY345899 against recombinant MTHFD1 or MTHFD2.

  • Reagents and Materials:

    • Recombinant human MTHFD1 or MTHFD2 protein.

    • Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF).

    • Cofactor: NAD⁺ (for MTHFD2) or NADP⁺ (for MTHFD1).

    • LY345899 stock solution (in DMSO).

    • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂).

    • 96-well UV-transparent microplate.

    • Spectrophotometer capable of reading at 340 nm.

  • Procedure:

    • Prepare serial dilutions of LY345899 in assay buffer, ranging from high micromolar to low nanomolar concentrations. Include a DMSO-only vehicle control.

    • In each well of the microplate, add the assay buffer, the appropriate cofactor (NAD⁺ or NADP⁺), and the serially diluted LY345899 or vehicle control.

    • Add the recombinant enzyme (MTHFD1 or MTHFD2) to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate (CH₂-THF).

    • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH.

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol describes a typical workflow for assessing the anti-tumor efficacy of LY345899 in an immunodeficient mouse model.

cluster_workflow In Vivo Xenograft Workflow start 1. Cell Implantation Inject ~5x10^6 SW620 CRC cells subcutaneously into flank of immunodeficient mice. growth 2. Tumor Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³). start->growth randomize 3. Randomization Randomize mice into control and treatment groups. growth->randomize treatment 4. Compound Administration Administer LY345899 (5-10 mg/kg, IP) or vehicle control daily. randomize->treatment monitor 5. Monitoring Measure tumor volume and mouse body weight 2-3 times per week. treatment->monitor endpoint 6. Study Endpoint Euthanize mice after a set period (e.g., 4 weeks) or when tumors reach max size. monitor->endpoint analysis 7. Tissue Analysis Excise tumors for analysis (e.g., IHC for proliferation/ apoptosis markers). endpoint->analysis

Caption: Workflow for an In Vivo Tumor Xenograft Efficacy Study.
  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., SW620 colorectal cancer cells) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-5 million cells into the flank of immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth and Treatment:

    • Monitor mice regularly until tumors reach a predetermined size (e.g., 100-200 mm³).

    • Randomize mice into a vehicle control group and one or more LY345899 treatment groups.

    • Administer LY345899 via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 5-10 mg/kg, daily for 5 days/week).

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor mouse body weight and overall health throughout the study as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or apoptosis markers like cleaved caspase-3).

CETSA is used to verify direct target engagement of a drug in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

  • Cell Treatment and Lysis:

    • Culture relevant cancer cells to ~80% confluency.

    • Treat cells with either LY345899 at a desired concentration or a vehicle control (DMSO) and incubate for a set period.

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

    • Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation to remove cell debris.

  • Heat Challenge:

    • Aliquot the cell lysate from both treated and control groups into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Analysis:

    • Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble MTHFD1/MTHFD2 remaining in the supernatant at each temperature point using Western blotting or another protein quantification method.

    • Binding of LY345899 is expected to increase the thermal stability of MTHFD1/MTHFD2, resulting in more soluble protein at higher temperatures compared to the vehicle control. Plotting the soluble protein fraction against temperature generates a "melting curve" for the target protein.

References

The Dual Inhibitory Profile of LY345899 on MTHFD1 and MTHFD2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of the folate analog LY345899 against two key enzymes in one-carbon metabolism: methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). Upregulation of these enzymes is a critical metabolic adaptation in many cancers, making them attractive targets for therapeutic intervention. This document summarizes the quantitative inhibitory data, details the experimental protocols for assessing enzymatic activity, and visualizes the relevant biological pathways.

Core Findings: Quantitative Inhibitory Activity

LY345899 acts as a dual inhibitor of both MTHFD1 and MTHFD2, albeit with a significantly higher potency for the cytosolic MTHFD1 enzyme. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.

EnzymeInhibitorIC50 (nM)
MTHFD1LY34589996
MTHFD2LY345899663

This approximate 7-fold selectivity for MTHFD1 over MTHFD2 is a critical consideration in the design and interpretation of studies utilizing LY345899 as a chemical probe.

Signaling Pathways and a General Experimental Workflow

The following diagrams illustrate the one-carbon metabolism pathway, highlighting the roles of MTHFD1 and MTHFD2, and a generalized workflow for determining enzyme inhibition.

One_Carbon_Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 THF_m THF Glycine_m->Serine_m SHMT2 SHMT2 CH2THF_m 5,10-CH2-THF THF_m->CH2THF_m SHMT2 CHTHF_m 5,10-methenyl-THF CH2THF_m->CHTHF_m MTHFD2 (Dehydrogenase) MTHFD2 MTHFD2 CHO_THF_m 10-formyl-THF CHTHF_m->CHO_THF_m MTHFD2 (Cyclohydrolase) Formate_m Formate CHO_THF_m->Formate_m MTHFD1L THF_c THF Formate_m->THF_c Formate Export MTHFD1L MTHFD1L Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 Glycine_c->Serine_c SHMT1 SHMT1 CH2THF_c 5,10-CH2-THF THF_c->CH2THF_c SHMT1 CHTHF_c 5,10-methenyl-THF CH2THF_c->CHTHF_c MTHFD1 (Dehydrogenase) Thymidylate_synthesis Thymidylate Synthesis CH2THF_c->Thymidylate_synthesis MTHFD1 MTHFD1 CHO_THF_c 10-formyl-THF CHTHF_c->CHO_THF_c MTHFD1 (Cyclohydrolase) Purine_synthesis Purine Synthesis CHO_THF_c->Purine_synthesis

One-Carbon Metabolism Pathway

Enzyme_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Enzyme Stock E Add Enzyme to Plate and Incubate A->E B Prepare Substrate & Cofactor Solution F Initiate Reaction by Adding Substrate/Cofactor B->F C Prepare Inhibitor (LY345899) Serial Dilutions D Dispense Inhibitor Dilutions into Assay Plate C->D D->E E->F G Monitor Reaction Progress (e.g., Luminescence) F->G H Calculate Percent Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Enzyme Inhibition Assay Workflow

Experimental Protocols

The following is a representative protocol for determining the IC50 values of LY345899 against the dehydrogenase/cyclohydrolase (DC) domains of human MTHFD1 and MTHFD2, based on the methodology described by Gustafsson et al. (2017) and the use of the NAD(P)H-Glo™ Detection System.

Materials and Reagents
  • Enzymes: Purified recombinant human MTHFD2 (amino acids 36-350) and the DC domain of MTHFD1 (amino acids 1-306).

  • Inhibitor: LY345899 dissolved in DMSO.

  • Assay Plate: 384-well white Proxiplate.

  • Detection Reagent: NAD(P)H-Glo™ Detection System (Promega). This system provides a reductase, a proluciferin reductase substrate, and a luciferase-containing reagent to produce a luminescent signal proportional to the amount of NAD(P)H.

  • Substrate/Cofactor Solution: A solution containing 5,10-methylenetetrahydrofolate (the substrate for the dehydrogenase reaction) and NAD+ (the cofactor for MTHFD2) or NADP+ (the cofactor for MTHFD1).

  • Assay Buffer: A suitable buffer to maintain pH and provide necessary ions for enzyme activity (e.g., Tris-HCl buffer with MgCl2).

  • Negative Control: DMSO.

Procedure
  • Inhibitor Preparation: An eight-point serial dilution of LY345899 is prepared in DMSO. The starting concentration for the MTHFD2 assay was 10 µM, and for the MTHFD1 assay, it was 1 µM.

  • Assay Plate Setup: The serial dilutions of LY345899 are transferred to a 384-well assay plate. DMSO is added to the negative control wells. Each concentration is typically run in duplicate.

  • Enzyme Addition: A solution containing the purified MTHFD1 or MTHFD2 enzyme is added to all wells of the assay plate. The plate is then incubated to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate/cofactor solution to all wells.

  • Incubation: The plate is incubated for 60 minutes to allow the enzymatic reaction to proceed.

  • Signal Detection: After the incubation period, the NAD(P)H-Glo™ Detection Reagent is added to all wells. This reagent stops the enzymatic reaction and initiates a luminescent signal proportional to the amount of NADH (for MTHFD2) or NADPH (for MTHFD1) produced.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

Data Analysis
  • Background Subtraction: The average luminescence from wells containing no enzyme is subtracted from all other wells.

  • Normalization: The data is normalized by setting the average signal from the DMSO-treated (uninhibited) wells to 100% activity and the background-subtracted signal from the highest inhibitor concentration wells to 0% activity.

  • Dose-Response Curve: The percent inhibition is plotted against the logarithm of the inhibitor concentration.

  • IC50 Determination: The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response curve to a suitable nonlinear regression model (e.g., a four-parameter logistic equation). The dose-response curve for MTHFD2 was determined seven times and twice for MTHFD1 to ensure reproducibility.

This comprehensive approach allows for the precise determination of the inhibitory potency of compounds like LY345899 against MTHFD1 and MTHFD2, providing valuable data for the development of novel cancer therapeutics targeting one-carbon metabolism.

The Role of LY345899 in Cellular Redox Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY345899 is a potent folate analog that acts as a competitive inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, with inhibitory activity against both the cytosolic MTHFD1 and the mitochondrial MTHFD2 isoforms.[1][2] Its impact on cellular redox homeostasis is a critical aspect of its mechanism of action, primarily mediated through the inhibition of MTHFD2. This enzyme plays a crucial role in mitochondrial one-carbon metabolism, a pathway intrinsically linked to the production of NADPH, a key cellular reductant.[3][4] By disrupting MTHFD2 function, LY345899 perturbs the cellular NADPH/NADP+ balance, leading to increased oxidative stress and subsequent cell death, a vulnerability that is particularly pronounced in cancer cells.[5] This technical guide provides an in-depth overview of the core mechanisms of LY345899, with a focus on its role in modulating cellular redox homeostasis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

LY345899 functions as a dual inhibitor of MTHFD1 and MTHFD2, enzymes that are pivotal in one-carbon metabolism. This metabolic pathway is essential for the biosynthesis of nucleotides (purines and thymidylate) and for maintaining cellular redox balance.

  • MTHFD1 (Cytosolic): This trifunctional enzyme is crucial for the cytosolic folate cycle, contributing to purine (B94841) synthesis.

  • MTHFD2 (Mitochondrial): This bifunctional enzyme is a key component of the mitochondrial folate pathway. It is highly expressed in embryonic and cancer cells but has low to no expression in most normal adult tissues, making it an attractive therapeutic target. MTHFD2 is a significant source of mitochondrial NADPH, which is essential for regenerating antioxidants like glutathione (B108866) and thioredoxin, thereby protecting the cell from oxidative damage.

Inhibition of MTHFD2 by LY345899 leads to a depletion of the mitochondrial one-carbon unit pool and a reduction in NADPH production. This disruption of redox homeostasis results in an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of LY345899.

Table 1: Inhibitory Activity of LY345899

TargetIC50KiReference(s)
MTHFD196 nM18 nM
MTHFD2663 nMN/A

Table 2: In Vivo Efficacy of LY345899 in a Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) Model

Treatment GroupMean Tumor Weight (mg) [SD]Number of Mice (n)P-valueReference(s)
Vehicle1.83 [0.19]10< .001
LY3458990.74 [0.30]10< .001

Signaling Pathways

The regulation of MTHFD2 and the downstream effects of its inhibition by LY345899 are integrated with key oncogenic signaling pathways.

MTHFD2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mthfd2 Mitochondrial One-Carbon Metabolism cluster_downstream Downstream Effects cluster_inhibition Inhibition by LY345899 Kras Kras PI3K_Akt PI3K/Akt Kras->PI3K_Akt ERK ERK Kras->ERK cMyc c-Myc PI3K_Akt->cMyc ERK->cMyc MTHFD2 MTHFD2 cMyc->MTHFD2 Transcriptional Upregulation mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 ATF4->MTHFD2 Transcriptional Upregulation NADPH NADPH MTHFD2->NADPH Generation One_Carbon_Units One-Carbon Units MTHFD2->One_Carbon_Units Production NADP NADP+ Redox_Homeostasis Redox Homeostasis NADPH->Redox_Homeostasis Maintains Nucleotide_Synthesis Nucleotide Synthesis One_Carbon_Units->Nucleotide_Synthesis Required for ROS ROS Redox_Homeostasis->ROS Suppresses Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis Triggers Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Supports LY345899 LY345899 LY345899->MTHFD2

Caption: Signaling pathway of MTHFD2 regulation and the impact of LY345899.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of LY345899 on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • LY345899

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of LY345899 in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of LY345899. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with LY345899 A->C B Prepare LY345899 Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Experimental workflow for a cell viability (MTT) assay.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of LY345899 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Cancer cells (e.g., colorectal cancer cells) or patient-derived tumor fragments

  • Matrigel (optional)

  • LY345899

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS, with or without Matrigel) or implant patient-derived tumor fragments into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration: Administer LY345899 (e.g., 5-10 mg/kg) or vehicle solution via intraperitoneal injection daily or as per the experimental design.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 4 weeks of treatment), euthanize the mice and excise the tumors.

  • Data Analysis: Weigh the excised tumors and compare the mean tumor weight and volume between the treatment and control groups.

Xenograft_Study_Workflow A Implant Tumor Cells/Fragments in Mice B Allow Tumors to Grow A->B C Randomize Mice into Groups B->C D Administer LY345899 or Vehicle C->D E Monitor Tumor Volume and Body Weight D->E E->D Repeat Treatment Cycle F Euthanize Mice at Endpoint E->F G Excise and Weigh Tumors F->G H Analyze and Compare Tumor Growth G->H

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

LY345899 represents a significant tool for investigating the role of one-carbon metabolism in cellular redox homeostasis. Its ability to inhibit MTHFD2 and consequently disrupt NADPH production provides a clear mechanism for inducing oxidative stress in cancer cells. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential and the intricate molecular consequences of targeting this critical metabolic pathway. Understanding the interplay between one-carbon metabolism, redox balance, and oncogenic signaling is paramount for the development of novel anti-cancer strategies.

References

The Impact of LY345899 on One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY345899 is a folate analog that acts as a potent inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, particularly MTHFD1 and MTHFD2. These enzymes are critical components of one-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of nucleotides and amino acids, as well as for maintaining cellular redox balance. By targeting MTHFD1 and MTHFD2, LY345899 disrupts the one-carbon metabolic pathway, leading to significant anti-tumor effects. This technical guide provides an in-depth analysis of the mechanism of action of LY345899, focusing on its effects on one-carbon metabolism. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to LY345899 and One-Carbon Metabolism

One-carbon metabolism is a fundamental cellular process that involves the transfer of one-carbon units in various biological reactions. This pathway is compartmentalized between the cytoplasm and mitochondria and is crucial for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] The methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes play a central role in this pathway. MTHFD1 is a trifunctional enzyme primarily located in the cytoplasm, while MTHFD2 is a bifunctional enzyme found in the mitochondria.[1]

LY345899 is a small molecule inhibitor that targets both MTHFD1 and MTHFD2, albeit with different potencies.[2] Its inhibitory action disrupts the flow of one-carbon units, leading to a cascade of downstream effects that are particularly detrimental to rapidly proliferating cancer cells, which have a high demand for nucleotides.

Mechanism of Action of LY345899

The primary mechanism of action of LY345899 is the competitive inhibition of MTHFD1 and MTHFD2. This inhibition leads to a depletion of one-carbon units, which has several significant downstream consequences for cancer cells.

Inhibition of De Novo Nucleotide Synthesis

The one-carbon units supplied by the folate cycle are essential for the synthesis of purines and thymidylate. By blocking MTHFD1 and MTHFD2, LY345899 effectively curtails the production of these vital precursors for DNA and RNA synthesis. This leads to an arrest of the cell cycle in the S-phase, as cells are unable to replicate their DNA, and can ultimately trigger apoptosis.[1]

Induction of Metabolic and Oxidative Stress

The MTHFD-catalyzed reactions are also important for maintaining cellular redox homeostasis, particularly through the production of NADPH.[1] Inhibition of MTHFD2 by LY345899 has been shown to disturb the NADPH/NADP+ ratio and the balance of reduced to oxidized glutathione (B108866) (GSH/GSSG). This disruption of redox balance increases the levels of reactive oxygen species (ROS), leading to oxidative stress and contributing to cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of LY345899 and its effects on cellular processes.

Table 1: Inhibitory Activity of LY345899 against MTHFD1 and MTHFD2

TargetIC50 (nM)Reference
MTHFD196
MTHFD2663

Table 2: Cellular Effects of LY345899 in Colorectal Cancer Cells

ParameterCell Line(s)EffectConcentrationReference
NADPH/NADP+ RatioHCT116, SW620, LoVoDecreased10 µM
GSH/GSSG RatioHCT116, SW620, LoVoDecreased10 µM
Reactive Oxygen Species (ROS)HCT116, SW620, LoVoIncreased10 µM
Cell ViabilitySW620, LoVoDecreasedNot specified
Tumor Growth (in vivo)Patient-Derived XenograftReduced10 mg/kg

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by LY345899 and the general workflows for the experimental protocols described in the subsequent section.

G cluster_0 One-Carbon Metabolism cluster_1 LY345899 Action Serine Serine Glycine Glycine Serine->Glycine SHMT1/2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT1/2 5,10-methenyl-THF 5,10-methenyl-THF 5,10-CH2-THF->5,10-methenyl-THF MTHFD1/2 dTMP dTMP 5,10-CH2-THF->dTMP 10-formyl-THF 10-formyl-THF 5,10-methenyl-THF->10-formyl-THF MTHFD1/2 Purine_Synthesis Purine_Synthesis 10-formyl-THF->Purine_Synthesis DNA_Synthesis DNA_Synthesis dTMP->DNA_Synthesis LY345899 LY345899 MTHFD1/2 MTHFD1/2 LY345899->MTHFD1/2 Inhibits

Figure 1. Simplified signaling pathway of LY345899's effect on one-carbon metabolism.

G start Start: Cancer Cell Culture treat Treat with LY345899 (and controls) start->treat harvest Harvest Cells treat->harvest assay Perform Assays: - Enzymatic - Metabolic - Cell Cycle - Apoptosis harvest->assay analyze Data Analysis assay->analyze end End: Interpret Results analyze->end

Figure 2. General experimental workflow for studying the effects of LY345899.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of LY345899 on one-carbon metabolism and cellular functions.

MTHFD1/2 Enzymatic Assay

This assay measures the dehydrogenase activity of MTHFD1 and MTHFD2 by monitoring the production of NADH.

  • Reagents and Materials:

    • Recombinant human MTHFD1 and MTHFD2 enzymes

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

    • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

    • Cofactor: NAD+

    • LY345899

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of LY345899 in the assay buffer.

    • In a 96-well plate, add the recombinant MTHFD1 or MTHFD2 enzyme and the various concentrations of LY345899.

    • Initiate the reaction by adding the substrate (CH2-THF) and cofactor (NAD+).

    • Immediately measure the absorbance at 340 nm to monitor the production of NADH over time.

    • Calculate the initial reaction rates and determine the IC50 value of LY345899.

Measurement of Intracellular NADPH/NADP+ Ratio

This protocol describes a colorimetric assay to determine the ratio of NADPH to NADP+.

  • Reagents and Materials:

    • Cell lysis buffer

    • NADP+/NADPH Extraction Buffer

    • 0.2 M HCl and 0.2 M NaOH

    • NADP/NADPH assay kit (containing glucose-6-phosphate dehydrogenase, G6P, and a colorimetric probe)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Culture cells to the desired confluency and treat with LY345899.

    • Harvest cells and lyse them using the NADP+/NADPH Extraction Buffer.

    • To measure NADPH, treat a portion of the lysate with 0.2 M HCl to degrade NADP+. To measure total NADP(H), use an untreated portion of the lysate.

    • Neutralize the samples.

    • Add the assay reagents from the kit to a 96-well plate.

    • Add the prepared cell lysates to the wells.

    • Incubate at room temperature and then measure the absorbance at the recommended wavelength (typically around 450 nm).

    • Calculate the concentrations of NADPH and total NADP(H) from a standard curve.

    • Determine the NADP+ concentration by subtracting the NADPH concentration from the total NADP(H) concentration.

    • Calculate the NADPH/NADP+ ratio.

Measurement of Intracellular GSH/GSSG Ratio

This protocol outlines a luminescence-based assay to determine the ratio of reduced to oxidized glutathione.

  • Reagents and Materials:

    • Cell lysis buffer

    • GSH/GSSG-Glo™ Assay kit (Promega) or similar

    • 96-well white-walled microplate

    • Luminometer

  • Procedure:

    • Culture and treat cells with LY345899 as described previously.

    • For total glutathione measurement, lyse the cells with the provided lysis reagent.

    • For GSSG measurement, first treat the cells with a masking agent to block reduced GSH, then lyse the cells.

    • Add the detection reagent, which contains glutathione S-transferase and a luciferin (B1168401) derivative.

    • Incubate at room temperature to allow the enzymatic reaction to proceed.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the concentrations of total glutathione and GSSG from a standard curve.

    • Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

    • Calculate the GSH/GSSG ratio.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

  • Reagents and Materials:

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (B145695)

    • Propidium iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Culture and treat cells with LY345899.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Reagents and Materials:

    • Annexin V-FITC (or another fluorochrome)

    • Propidium Iodide (PI)

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Culture and treat cells with LY345899.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the samples immediately by flow cytometry.

    • Differentiate cell populations based on their fluorescence:

      • Annexin V-negative, PI-negative: Viable cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Conclusion

LY345899 is a potent dual inhibitor of MTHFD1 and MTHFD2, key enzymes in one-carbon metabolism. Its mechanism of action involves the disruption of nucleotide synthesis and the induction of metabolic and oxidative stress, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting one-carbon metabolism with LY345899 and similar compounds. Further research into the nuanced effects of this inhibitor on different cancer types and its potential for combination therapies is warranted.

References

LY345899: A Technical Guide to its Inhibition of MTHFD1 and MTHFD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of LY345899 against methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), two key enzymes in one-carbon metabolism. This document details the inhibitor's potency, the experimental protocols for determining its activity, and the relevant signaling pathways.

Core Data: Ki and IC50 Values

LY345899 is a folate analog that acts as a competitive inhibitor of both MTHFD1 and MTHFD2.[1] It exhibits a higher potency for the cytoplasmic MTHFD1 isoform compared to the mitochondrial MTHFD2. The inhibitory constants are summarized in the table below.

Inhibitor Target Enzyme IC50 (nM) Ki (nM)
LY345899MTHFD196[1]18[1]
LY345899MTHFD2663[1]Not Reported

Signaling Pathways

MTHFD1 and MTHFD2 are crucial for providing one-carbon units for the synthesis of nucleotides and other essential biomolecules. Their inhibition by LY345899 disrupts these processes, impacting cell proliferation and survival, particularly in cancer cells which have a high demand for one-carbon units.

One-Carbon Metabolism and Nucleotide Synthesis

The primary mechanism of action of LY345899 is the disruption of the one-carbon metabolic pathway. MTHFD1 (cytoplasmic) and MTHFD2 (mitochondrial) catalyze key steps in the folate cycle, which is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. By competitively inhibiting these enzymes, LY345899 depletes the cellular pool of one-carbon units, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

G cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm MTHFD2 MTHFD2 Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF mTHF mTHF THF->mTHF SHMT2 Formyl_THF Formyl_THF mTHF->Formyl_THF MTHFD2 Formate Formate Formyl_THF->Formate Formyl_THF_cyto Formyl_THF_cyto Formate->Formyl_THF_cyto MTHFD1 MTHFD1 MTHFD1 Purine_synthesis Purine_synthesis Formyl_THF_cyto->Purine_synthesis THF_cyto THF_cyto mTHF_cyto mTHF_cyto THF_cyto->mTHF_cyto SHMT1 dTMP_synthesis dTMP_synthesis mTHF_cyto->dTMP_synthesis LY345899 LY345899 LY345899->MTHFD2 Inhibits LY345899->MTHFD1 Inhibits

One-Carbon Metabolism Pathway and Inhibition by LY345899.

PI3K/AKT/mTOR Signaling Pathway

Recent studies have implicated MTHFD1 and MTHFD2 in the regulation of major signaling pathways that control cell growth and proliferation, such as the PI3K/AKT/mTOR pathway. MTHFD1 has been shown to regulate autophagy and promote tumor growth and metastasis in colorectal cancer through this pathway. Similarly, MTHFD2 can facilitate breast cancer cell proliferation via the AKT signaling pathway. The inhibition of these enzymes by LY345899 may therefore have downstream effects on these critical signaling cascades.

G PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy MTHFD1 MTHFD1 MTHFD1->PI3K MTHFD2 MTHFD2 MTHFD2->AKT

MTHFD1/2 and the PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for conducting enzymatic assays to determine the inhibitory activity of compounds like LY345899 against MTHFD1 and MTHFD2.

MTHFD2 Dehydrogenase Inhibition Assay

This assay measures the inhibition of the NAD+-dependent dehydrogenase activity of MTHFD2.

Materials:

  • Recombinant human MTHFD2 enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl2, 0.01% Tween-20

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NAD+

  • Test Compound (e.g., LY345899) dissolved in DMSO

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence or absorbance for NADH detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup:

    • Add 1 µL of the compound solution to the wells of a 384-well plate.

    • Prepare an enzyme solution by diluting recombinant MTHFD2 in the assay buffer. Add 10 µL of this solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiation of Reaction:

    • Prepare a substrate/cofactor solution containing CH2-THF and NAD+ in the assay buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate/cofactor solution to each well.

  • Incubation and Detection:

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of NADH produced using a suitable detection reagent (e.g., a diaphorase/resazurin coupled system that measures resorufin (B1680543) fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

G A Prepare serial dilutions of LY345899 in DMSO B Add compound and recombinant MTHFD2 enzyme to 384-well plate A->B C Incubate for 15 minutes at room temperature B->C D Add substrate (CH2-THF) and cofactor (NAD+) C->D E Incubate for 60 minutes at room temperature D->E F Measure NADH production (fluorescence/absorbance) E->F G Calculate % inhibition and determine IC50 F->G

Experimental Workflow for MTHFD2 Inhibition Assay.

MTHFD1 Dehydrogenase Inhibition Assay

The protocol for the MTHFD1 dehydrogenase assay is similar to that of MTHFD2, with the key difference being the cofactor used. MTHFD1 utilizes NADP+ as a cofactor for its dehydrogenase activity.

Materials:

  • Recombinant human MTHFD1 enzyme

  • Assay Buffer: (Similar to MTHFD2 assay buffer, e.g., 100 mM Tris-HCl, pH 7.5)

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NADP+

  • Test Compound (e.g., LY345899) dissolved in DMSO

  • 96- or 384-well assay plates

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Compound and Reagent Preparation: As described for the MTHFD2 assay, prepare serial dilutions of the inhibitor. Prepare solutions of recombinant MTHFD1, CH2-THF, and NADP+ in the assay buffer.

  • Reaction Setup: In a temperature-controlled cuvette or microplate well, combine the assay buffer, MTHFD1 enzyme, and the test compound at various concentrations.

  • Initiation and Measurement: Initiate the reaction by adding CH2-THF and NADP+. Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance versus time curves. Calculate the percent inhibition and determine the IC50 value as described for the MTHFD2 assay. To determine the Ki value for a competitive inhibitor, the assay should be performed at multiple substrate concentrations, and the data can be analyzed using a Cheng-Prusoff plot or by direct fitting to the appropriate inhibition model.

Conclusion

LY345899 is a potent dual inhibitor of MTHFD1 and MTHFD2, with a preference for MTHFD1. Its ability to disrupt one-carbon metabolism and impinge on critical cell signaling pathways makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols provided herein offer a framework for the accurate determination of the inhibitory potency of LY345899 and other related compounds.

References

An In-depth Technical Guide on LY345899 and its Impact on Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY345899 is a folate analog that has garnered significant interest in the field of oncology for its role as an inhibitor of one-carbon metabolism, a key pathway in the synthesis of nucleotides essential for cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of LY345899, its quantitative impact on target enzymes, and detailed experimental protocols for its evaluation. By inhibiting methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, particularly MTHFD1 and MTHFD2, LY345899 disrupts the production of purines and thymidylate, leading to cell cycle arrest and apoptosis in cancer cells. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel anti-cancer therapeutics targeting metabolic pathways.

Introduction to LY345899

LY345899 is a potent folate analog that acts as a competitive inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes.[1] These enzymes, with isoforms in both the cytoplasm (MTHFD1) and mitochondria (MTHFD2), are critical components of one-carbon metabolism. This metabolic pathway is responsible for providing one-carbon units for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] In rapidly proliferating cancer cells, the demand for nucleotides is significantly elevated, making one-carbon metabolism an attractive target for therapeutic intervention.[2]

MTHFD2, in particular, is highly expressed in many types of cancer cells while having low or no expression in most normal adult tissues, making it a promising target for cancer therapy.[4] LY345899's ability to inhibit both MTHFD1 and MTHFD2 allows it to effectively shut down one-carbon unit production in both the cytoplasm and mitochondria, leading to a profound anti-proliferative effect on cancer cells.

Mechanism of Action

LY345899 exerts its anti-cancer effects by disrupting the folate cycle within one-carbon metabolism. Specifically, it inhibits the dehydrogenase and cyclohydrolase activities of MTHFD1 and MTHFD2. This inhibition blocks the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a critical precursor for purine (B94841) synthesis. The depletion of the 10-formyltetrahydrofolate pool directly curtails the production of purine nucleotides (adenine and guanine). This leads to an "S-phase" arrest in the cell cycle, as DNA replication cannot proceed without the necessary building blocks, ultimately triggering apoptosis.

Furthermore, the disruption of the folate cycle can lead to metabolic stress, including an imbalance in the NAD+/NADH ratio, which can further contribute to cell death.

Quantitative Data

The inhibitory activity of LY345899 and other relevant MTHFD inhibitors has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to evaluate the potency of these compounds.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Reference
LY345899 MTHFD19618
MTHFD2663-
TH9619 MTHFD1/MTHFD247-
DS18561882 MTHFD26.3-
MTHFD1570-
DS44960156 MTHFD21600-
MTHFD1>30000-

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism and LY345899 Inhibition

The following diagram illustrates the central role of MTHFD1 and MTHFD2 in the one-carbon metabolism pathway and the point of inhibition by LY345899.

One_Carbon_Metabolism One-Carbon Metabolism and LY345899 Inhibition cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 CH2_THF_c 5,10-CH2-THF Serine_c->CH2_THF_c SHMT1 THF_c THF THF_c->CH2_THF_c CH2_THF_c->THF_c TYMS MTHFD1 MTHFD1 CH2_THF_c->MTHFD1 dUMP dUMP CHO_THF_c 10-CHO-THF MTHFD1->CHO_THF_c Purine_Synth De Novo Purine Synthesis CHO_THF_c->Purine_Synth Thymidylate_Synth Thymidylate Synthesis dTMP dTMP dUMP->dTMP TYMS Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 CH2_THF_m 5,10-CH2-THF Serine_m->CH2_THF_m SHMT2 THF_m THF THF_m->CH2_THF_m MTHFD2 MTHFD2 CH2_THF_m->MTHFD2 CHO_THF_m 10-CHO-THF MTHFD2->CHO_THF_m Formate Formate CHO_THF_m->Formate Formate->Purine_Synth Export LY345899 LY345899 LY345899->MTHFD1 LY345899->MTHFD2

Caption: Inhibition of MTHFD1 and MTHFD2 by LY345899.

Experimental Workflow for Evaluating MTHFD Inhibitors

The evaluation of a novel MTHFD inhibitor like LY345899 typically follows a multi-step process, from initial biochemical assays to in vivo efficacy studies.

Experimental_Workflow Experimental Workflow for MTHFD Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Viability Cell Viability Assays (e.g., MTT, CCK-8) Biochemical_Assay->Cell_Viability Lead Compound Selection Target_Engagement Target Engagement Assays (e.g., CETSA, Western Blot) Cell_Viability->Target_Engagement Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Target_Engagement->Mechanism_of_Action Xenograft_Model Tumor Xenograft Model (e.g., Colorectal Cancer) Mechanism_of_Action->Xenograft_Model Candidate for In Vivo Testing Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Studies Toxicity_Studies Toxicity Studies (Body Weight, Clinical Signs) Efficacy_Studies->Toxicity_Studies PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Toxicity_Studies->PK_PD_Studies

Caption: A typical workflow for MTHFD inhibitor evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of LY345899 on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SW620 colorectal cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • LY345899 (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of LY345899 in complete medium. A typical starting concentration range is 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same final concentration as the highest LY345899 concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for MTHFD2 Expression

This protocol is used to determine the levels of MTHFD2 protein in cancer cells following treatment with LY345899.

Materials:

  • Cancer cells treated with LY345899

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MTHFD2 (e.g., from Proteintech or Santa Cruz Biotechnology)

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with LY345899 for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-MTHFD2 antibody and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the MTHFD2 signal to the loading control.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of LY345899 in a colorectal cancer patient-derived xenograft (PDX) model.

Materials:

  • Immunodeficient mice (e.g., NOD-scid gamma mice)

  • Patient-derived colorectal cancer tissue

  • Matrigel

  • LY345899 formulation for intraperitoneal injection

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation: Surgically implant a small piece of fresh human colorectal cancer tissue subcutaneously into the flank of each immunodeficient mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer LY345899 (e.g., 5-10 mg/kg) or vehicle control via intraperitoneal injection, typically 5 days a week for 4 weeks.

  • Tumor Measurement: Measure tumor volume with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of LY345899.

Conclusion

LY345899 represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting one-carbon metabolism. Its ability to disrupt nucleotide synthesis through the inhibition of MTHFD1 and MTHFD2 provides a strong rationale for its continued investigation in preclinical and clinical settings. The experimental protocols and data presented in this technical guide offer a framework for researchers to further explore the potential of LY345899 and other MTHFD inhibitors as novel anti-cancer therapies. Continued research in this area will be crucial for optimizing the therapeutic application of these agents and identifying patient populations most likely to benefit from this targeted metabolic approach.

References

Preclinical Research Applications of LY345899: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY345899 is a folate analog that has garnered significant interest in preclinical research for its role as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2] These enzymes are critical components of one-carbon metabolism, a fundamental cellular process essential for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids.[3][4][5] The upregulation of one-carbon metabolism is a hallmark of rapidly proliferating cells, particularly cancer cells, making its key enzymes attractive targets for therapeutic intervention.[6] This technical guide provides an in-depth overview of the preclinical research applications of LY345899, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

LY345899 exerts its biological effects by competitively inhibiting both the cytosolic MTHFD1 and the mitochondrial MTHFD2 enzymes.[2][7] This inhibition disrupts the folate cycle, leading to a depletion of one-carbon units necessary for de novo purine (B94841) and thymidylate synthesis.[4] The consequence for rapidly dividing cells, such as cancer cells, is an inability to produce the necessary building blocks for DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.[2]

Furthermore, by inhibiting MTHFD1/2, LY345899 can disturb the cellular redox balance by affecting the ratios of NADPH/NADP+ and reduced/oxidized glutathione (B108866) (GSH/GSSG), leading to increased reactive oxygen species (ROS) and enhanced cell death under conditions of oxidative stress.[1][2]

Quantitative Data Presentation

The inhibitory activity of LY345899 against MTHFD1 and MTHFD2 has been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

ParameterTargetValueReference
IC50MTHFD196 nM[1][2]
IC50MTHFD2663 nM[1][2]
KiMTHFD118 nM[2]

Table 1: In Vitro Inhibitory Activity of LY345899. This table presents the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of LY345899 for its primary targets, MTHFD1 and MTHFD2.

Animal ModelCancer TypeTreatment RegimenKey FindingsReference
SW620 or PDX-based BABL/c nude miceColorectal Cancer (CRC)5-10 mg/kg, intraperitoneal injection, 5 days/week for 4 weeks- Potent antitumor activity- Decreased tumor growth- Reduced lung and peritoneal metastasis- Lower cell proliferation indices- Higher cell apoptosis- No significant weight loss or toxicity[2][8]
Patient-Derived Xenograft (PDX) Mouse ModelColorectal Cancer (CRC)10 mg/kgReduced tumor growth[1]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelAutoimmune DiseaseDaily intraperitoneal injection (dosage not specified)- Significantly reduced disease severity- Lower cumulative clinical score- Significantly fewer CD45+, CD4+, and CD8+ cell infiltrates in the spinal cord[9][10]

Table 2: In Vivo Efficacy of LY345899. This table summarizes the preclinical in vivo studies demonstrating the therapeutic potential of LY345899 in cancer and autoimmune disease models.

Signaling Pathways and Experimental Workflows

The inhibition of MTHFD1 and MTHFD2 by LY345899 has significant downstream effects on cellular signaling and metabolism. The following diagrams, generated using the DOT language, illustrate these pathways and typical experimental workflows.

OneCarbonMetabolism One-Carbon Metabolism Pathway and Inhibition by LY345899 cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 CH2THF_cyto 5,10-CH2-THF Serine_cyto->CH2THF_cyto SHMT1 Glycine_cyto->Serine_cyto SHMT1 THF_cyto THF THF_cyto->CH2THF_cyto dTMP_cyto dTMP Synthesis CH2THF_cyto->dTMP_cyto TYMS MTHFD1 MTHFD1 CH2THF_cyto->MTHFD1 CHOTHF_cyto 10-CHO-THF Purines_cyto Purine Synthesis CHOTHF_cyto->Purines_cyto DNA/RNA Synthesis DNA/RNA Synthesis Purines_cyto->DNA/RNA Synthesis DNA Synthesis DNA Synthesis dTMP_cyto->DNA Synthesis MTHFD1->CHOTHF_cyto Redox Balance (NADPH) Redox Balance (NADPH) MTHFD1->Redox Balance (NADPH) LY345899_cyto LY345899 LY345899_cyto->MTHFD1 inhibits LY345899_cyto->DNA/RNA Synthesis inhibits LY345899_cyto->DNA Synthesis inhibits LY345899_cyto->Redox Balance (NADPH) disrupts Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 CH2THF_mito 5,10-CH2-THF Serine_mito->CH2THF_mito SHMT2 Glycine_mito->Serine_mito SHMT2 THF_mito THF THF_mito->CH2THF_mito MTHFD2 MTHFD2 CH2THF_mito->MTHFD2 Formate_mito Formate Formate_mito->THF_cyto Export to Cytosol MTHFD2->Formate_mito MTHFD2->Redox Balance (NADPH) LY345899_mito LY345899 LY345899_mito->MTHFD2 inhibits LY345899_mito->Redox Balance (NADPH) disrupts Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation DNA Synthesis->Cell Proliferation Tumor Growth & Metastasis Tumor Growth & Metastasis Cell Proliferation->Tumor Growth & Metastasis Oxidative Stress Oxidative Stress Redox Balance (NADPH)->Oxidative Stress Cell Death Cell Death Oxidative Stress->Cell Death

Figure 1: One-Carbon Metabolism and LY345899 Inhibition. This diagram illustrates the central role of MTHFD1 and MTHFD2 in cytosolic and mitochondrial one-carbon metabolism, respectively, and the inhibitory action of LY345899.

ExperimentalWorkflow Typical Preclinical Experimental Workflow for LY345899 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymaticAssay MTHFD1/2 Enzymatic Assay CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) EnzymaticAssay->CellViability Determine IC50 CETSA Cellular Thermal Shift Assay (CETSA) CellViability->CETSA Confirm Target Engagement Metabolomics Metabolomics Analysis (e.g., Formate Measurement) CellViability->Metabolomics XenograftModel Colorectal Cancer Xenograft Model (Cell Line or PDX) CellViability->XenograftModel Select Candidate for In Vivo ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) CETSA->ApoptosisAssay Assess Downstream Effects CellCycleAssay Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay->CellCycleAssay Treatment LY345899 Administration XenograftModel->Treatment EAEMode EAE Autoimmune Model EAEMode->Treatment TumorMeasurement Tumor Volume & Metastasis Assessment Treatment->TumorMeasurement ClinicalScoring Clinical Scoring of EAE Treatment->ClinicalScoring Toxicity Toxicity Assessment (Body Weight, Behavior) Treatment->Toxicity Immunohistochemistry Immunohistochemistry (e.g., Ki67, Caspase-3) TumorMeasurement->Immunohistochemistry

Figure 2: Preclinical Workflow for LY345899. This diagram outlines a typical experimental workflow for the preclinical evaluation of LY345899, from initial in vitro characterization to in vivo efficacy studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of LY345899.

In Vitro Assays

1. MTHFD1/2 Enzymatic Assay

  • Objective: To determine the in vitro inhibitory activity (IC50) of LY345899 against recombinant human MTHFD1 and MTHFD2.

  • Principle: The dehydrogenase activity of MTHFD1/2 is measured by monitoring the NAD(P)+-dependent conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 10-formyltetrahydrofolate, which results in the production of NAD(P)H. The increase in NAD(P)H is quantified by measuring the absorbance or fluorescence.

  • Materials:

    • Recombinant human MTHFD1 and MTHFD2 enzymes.

    • Assay Buffer: Typically 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl2.

    • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).

    • Cofactor: NAD+ for MTHFD2, NADP+ for MTHFD1.

    • LY345899 stock solution (in DMSO).

    • 96- or 384-well microplates.

    • Spectrophotometer or fluorometer.

  • Procedure:

    • Prepare serial dilutions of LY345899 in DMSO.

    • In each well of the microplate, add the assay buffer, the respective enzyme (MTHFD1 or MTHFD2), and the cofactor (NADP+ or NAD+).

    • Add LY345899 or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate (CH2-THF).

    • Immediately begin monitoring the increase in absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) over time.

    • Calculate the initial reaction rates and determine the IC50 values by fitting the dose-response data to a suitable sigmoidal model.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the direct binding and target engagement of LY345899 with MTHFD1/2 in a cellular context.

  • Principle: Ligand binding stabilizes a protein against thermal denaturation. CETSA measures the shift in the melting temperature of the target protein in the presence of the ligand.

  • Materials:

    • Cancer cell line expressing MTHFD1 and MTHFD2 (e.g., HCT116, SW620).

    • LY345899 stock solution (in DMSO).

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • PCR tubes or 96-well PCR plate.

    • Thermocycler.

    • SDS-PAGE and Western blotting reagents.

    • Primary antibodies against MTHFD1 and MTHFD2.

  • Procedure:

    • Treat cultured cells with LY345899 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3-5 minutes) using a thermocycler. Include an unheated control.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

    • Analyze the amount of soluble MTHFD1 and MTHFD2 in the supernatant at each temperature by Western blotting.

    • Generate melting curves by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of LY345899 indicates target engagement.

In Vivo Models

1. Colorectal Cancer Xenograft Model

  • Objective: To evaluate the in vivo antitumor efficacy of LY345899.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Models:

    • Cell Line-Derived Xenograft (CDX): Subcutaneous injection of human colorectal cancer cell lines (e.g., SW620, LoVo).

    • Patient-Derived Xenograft (PDX): Subcutaneous implantation of fresh tumor tissue fragments from colorectal cancer patients.

  • Procedure:

    • Tumor Implantation:

      • For CDX models, inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of the mice.

      • For PDX models, surgically implant small fragments of patient tumor tissue subcutaneously.

    • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

    • LY345899 Administration: Administer LY345899 via intraperitoneal injection at a dose of 5-10 mg/kg, 5 days a week, for 4 weeks. The control group receives the vehicle.[2]

    • Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight of the mice. Observe for any signs of toxicity.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). For metastasis studies, examine relevant organs (e.g., lungs, peritoneum) for metastatic nodules.

2. Experimental Autoimmune Encephalomyelitis (EAE) Model

  • Objective: To assess the therapeutic potential of LY345899 in a preclinical model of multiple sclerosis.

  • Animal Model: C57BL/6 mice.

  • Induction of EAE:

    • Immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).

    • Administer pertussis toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the central nervous system.

  • Procedure:

    • Treatment: Begin daily intraperitoneal injections of LY345899 or vehicle (DMSO) at the onset of clinical signs or prophylactically.

    • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

    • Endpoint Analysis: At the end of the study (e.g., day 26), euthanize the mice and collect spinal cords for immunohistochemical analysis of immune cell infiltration (e.g., CD45, CD4, CD8).[10]

Conclusion

LY345899 has demonstrated significant preclinical activity as a dual inhibitor of MTHFD1 and MTHFD2. Its ability to disrupt one-carbon metabolism, induce oxidative stress, and inhibit the proliferation of rapidly dividing cells provides a strong rationale for its investigation in cancer therapy. Furthermore, its immunomodulatory effects in a preclinical model of autoimmune disease suggest a broader therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the preclinical applications of LY345899 and other inhibitors of one-carbon metabolism.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: LY345899 and Metabotropic Glutamate (B1630785) Receptor (mGluR) Agonist Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that the compound LY345899 is not a metabotropic glutamate receptor (mGluR) agonist, but rather a well-characterized inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/2). This document is structured to address the user's interest in mGluR agonist protocols by first providing detailed experimental procedures for a generic mGluR agonist. Subsequently, it will provide a factually accurate application note for LY345899, detailing its mechanism as an MTHFD1/2 inhibitor and the corresponding in vitro protocols.

Part 1: In Vitro Experimental Protocols for a Generic Metabotropic Glutamate Receptor (mGluR) Agonist

This section details common in vitro assays to characterize the activity of a putative Group I mGluR agonist. Group I mGluRs (mGluR1 and mGluR5) couple to Gαq/11 G-proteins, leading to the activation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), which can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Signaling Pathway for Group I mGluR Agonists

mGluR_Signaling Agonist mGluR Agonist mGluR Group I mGluR (mGluR1/5) Agonist->mGluR Binds Gq Gαq/11 mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 (p44/42) MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription pERK->Transcription Regulates

Group I mGluR signaling cascade.
Experimental Protocols for mGluR Agonist Activity

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[1][2][3]

Principle: Cells expressing the target mGluR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, IP3-mediated calcium release from the endoplasmic reticulum leads to an increase in intracellular free calcium, which binds to the dye, causing a detectable increase in fluorescence.

Protocol:

  • Cell Culture: Seed HEK293 or CHO cells stably or transiently expressing the mGluR of interest into black-walled, clear-bottom 96- or 384-well plates. Culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 1 hour, followed by 20-30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Preparation: Prepare serial dilutions of the test agonist in the assay buffer.

  • Fluorescence Measurement:

    • Place the assay plate into a fluorescence plate reader (e.g., FLIPR).

    • Record a baseline fluorescence reading for a few seconds.

    • Add the agonist dilutions to the wells.

    • Immediately begin kinetic reading of fluorescence intensity (e.g., at 488 nm excitation and 525 nm emission) for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This assay provides a more stable and cumulative measure of Gq-coupled receptor activation by quantifying the accumulation of a downstream metabolite of IP3.[4][5]

Principle: IP3 is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the enzyme that degrades IP1 is inhibited, leading to the accumulation of IP1 in the cell. This accumulation can be measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.

Protocol:

  • Cell Culture and Plating: Seed cells expressing the target mGluR into a suitable multi-well plate (e.g., 384-well).

  • Transfection (if applicable): For receptors that do not naturally couple to the Gq pathway, cells can be co-transfected with a chimeric Gα protein to redirect signaling.

  • Agonist Stimulation:

    • Remove the culture medium.

    • Add a stimulation buffer containing LiCl and the desired concentrations of the test agonist.

    • Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the detection reagents provided in a commercial IP-One HTRF kit. These reagents typically include an IP1-d2 acceptor and an anti-IP1-cryptate donor.

    • Incubate for 1 hour at room temperature in the dark.

  • HTRF Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the amount of IP1 produced.

    • Use an IP1 standard curve to convert the HTRF ratios to IP1 concentrations.

    • Plot the IP1 concentration against the logarithm of the agonist concentration to determine the EC50 value.

This assay measures the activation of the MAPK/ERK signaling cascade downstream of mGluR activation.

Principle: Activation of Group I mGluRs can lead to the phosphorylation and activation of ERK1/2. The amount of phosphorylated ERK (p-ERK) relative to total ERK can be quantified by Western blotting using specific antibodies.

Protocol:

  • Cell Culture and Serum Starvation:

    • Plate cells expressing the mGluR in 6-well plates.

    • Once the cells reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal ERK phosphorylation.

  • Agonist Stimulation:

    • Treat the serum-starved cells with various concentrations of the mGluR agonist for a predetermined time (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the p-ERK antibodies.

    • Re-probe the same membrane with a primary antibody for total ERK1/2 to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK levels against the agonist concentration.

General Experimental Workflow for mGluR Agonist Screening

mGluR_Workflow cluster_0 Assay Development cluster_1 Primary Screening cluster_2 Hit Confirmation & Potency cluster_3 Mechanism of Action A1 Select Cell Line (e.g., HEK293 with mGluR) A2 Optimize Assay Conditions (Cell density, time, etc.) A1->A2 B1 Perform High-Throughput Screen (e.g., Calcium Mobilization) A2->B1 B2 Identify 'Hits' (Active Compounds) B1->B2 C1 Dose-Response Curves (EC50 Determination) B2->C1 C2 Confirm with Secondary Assay (e.g., IP1 Accumulation) C1->C2 D1 Downstream Signaling Assay (e.g., p-ERK Western Blot) C2->D1 D2 Characterize Agonist Properties D1->D2

Workflow for mGluR agonist screening.

Part 2: Application Notes for LY345899 as an MTHFD1/2 Inhibitor

Introduction

LY345899 is a folate analog that functions as a competitive inhibitor of both the cytosolic (MTHFD1) and mitochondrial (MTHFD2) isoforms of methylenetetrahydrofolate dehydrogenase. These enzymes are critical components of the one-carbon metabolism pathway, which supplies one-carbon units for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules. By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts this pathway, leading to a depletion of the building blocks required for DNA replication, thereby arresting cell proliferation. Its potential as an anti-cancer agent is under investigation, particularly as MTHFD2 is highly expressed in many tumor types but has low to no expression in most normal adult tissues.

One-Carbon Metabolism Pathway and LY345899 Inhibition

One_Carbon_Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m CH2THF_m 5,10-CH2-THF Serine_m->CH2THF_m via SHMT2 SHMT2 SHMT2 THF_m THF THF_m->CH2THF_m CHTHF_m 5,10-CH+-THF CH2THF_m->CHTHF_m Dehydrogenase MTHFD2 MTHFD2 MTHFD2->CH2THF_m CHOTHF_m 10-CHO-THF CHTHF_m->CHOTHF_m Cyclohydrolase Formate_out Formate CHOTHF_m->Formate_out -> To Cytosol Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c CH2THF_c 5,10-CH2-THF Serine_c->CH2THF_c via SHMT1 SHMT1 SHMT1 THF_c THF THF_c->CH2THF_c CHTHF_c 5,10-CH+-THF CH2THF_c->CHTHF_c Dehydrogenase Thymidylate Thymidylate Synthesis CH2THF_c->Thymidylate MTHFD1 MTHFD1 MTHFD1->CH2THF_c CHOTHF_c 10-CHO-THF CHTHF_c->CHOTHF_c Cyclohydrolase Purines Purine Synthesis CHOTHF_c->Purines LY345899 LY345899 LY345899->MTHFD2 Inhibits LY345899->MTHFD1 Inhibits

One-carbon metabolism and inhibition by LY345899.
Quantitative Data: Inhibitory Potency of LY345899

The half-maximal inhibitory concentration (IC50) values for LY345899 against the dehydrogenase/cyclohydrolase domains of human MTHFD1 and MTHFD2 have been determined in vitro.

Target EnzymeIC50 (nM)Reference
MTHFD196
MTHFD2663
Experimental Protocols for LY345899

This biochemical assay directly measures the inhibitory effect of LY345899 on the enzymatic activity of purified MTHFD1 or MTHFD2.

Principle: The dehydrogenase activity of MTHFD1/2 catalyzes the NAD(P)+-dependent oxidation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH+-THF), which also produces NAD(P)H. The rate of NAD(P)H production can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl2, 2 mM 2-Mercaptoethanol.

    • Enzyme: Purified recombinant human MTHFD1 or MTHFD2.

    • Cofactor: NAD+ for MTHFD2, NADP+ for MTHFD1.

    • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).

    • Inhibitor: Prepare a serial dilution of LY345899 in DMSO, then dilute further in assay buffer.

  • Assay Procedure (96- or 384-well UV-transparent plate):

    • To each well, add the assay buffer, enzyme, and cofactor.

    • Add the diluted LY345899 or vehicle control (DMSO) to the respective wells.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (CH2-THF).

  • Measurement:

    • Immediately begin reading the absorbance at 340 nm in kinetic mode for 15-30 minutes at a controlled temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve for each concentration of the inhibitor.

    • Normalize the data, setting the velocity of the vehicle control as 100% activity.

    • Plot the percent inhibition against the logarithm of the LY345899 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay assesses the effect of LY345899 on the metabolic activity and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., colorectal or breast cancer cell lines) into a 96-well plate at a density that prevents confluence by the end of the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of LY345899 in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of LY345899. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment duration (e.g., 72 or 96 hours).

  • MTT Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium.

    • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.

Experimental Workflow for In Vitro Screening of an Enzyme Inhibitor

Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Target Engagement & MoA A1 Purify Target Enzyme (MTHFD1 / MTHFD2) A2 Develop Enzyme Activity Assay (e.g., Dehydrogenase Assay) A1->A2 A3 Screen Inhibitor Library (Primary Screen) A2->A3 A4 Determine IC50 (Dose-Response) A3->A4 B2 Cell Viability/Proliferation Assay (e.g., MTT Assay) A4->B2 B1 Select Cancer Cell Line (High MTHFD2 Expression) B1->B2 B3 Determine GI50/IC50 B2->B3 C1 Cellular Thermal Shift Assay (CETSA) B3->C1 C2 Metabolite Rescue Experiments (e.g., add formate/nucleosides) B3->C2 C3 Confirm On-Target Effect C1->C3 C2->C3

Workflow for enzyme inhibitor screening.

References

Application Notes and Protocols for LY 345899 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 345899 is a potent folate analog that acts as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). These enzymes are critical components of one-carbon metabolism, playing a vital role in the synthesis of nucleotides and other essential biomolecules. By inhibiting MTHFD1 and MTHFD2, this compound disrupts cellular proliferation and induces apoptosis, making it a compound of significant interest in cancer research. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound competitively inhibits MTHFD1 and MTHFD2, with IC50 values of 96 nM and 663 nM, respectively, and a Ki of 18 nM for MTHFD1.[1] This inhibition disrupts the folate cycle, leading to a depletion of one-carbon units necessary for de novo purine (B94841) and thymidylate synthesis. The disruption of redox homeostasis and NADPH levels by this compound can accelerate cell death, particularly under conditions of oxidative stress.[1]

Data Presentation

Biochemical Activity
TargetIC50Ki
MTHFD196 nM18 nM[1]
MTHFD2663 nM-
Cellular Activity: Reported Concentrations and IC50 Values

The effective concentration of this compound is highly dependent on the cell type and experimental conditions. Below is a summary of reported concentrations and IC50 values for cell viability.

Cell LineCancer TypeAssay TypeConcentration / IC50Reference
HCT116, SW620, LoVoColorectal CancerROS Production10 µM
SW620Colorectal CancerViabilityLess potent than in AML[2]
LN229GlioblastomaCell Viability500 µM
U251GlioblastomaCell Viability300 µM
HL-60Acute Myeloid LeukemiaCell Viability-[3]

Note: The significant variation in effective concentrations highlights the importance of determining the optimal concentration for each specific cell line and experimental setup through dose-response studies.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (e.g., MTT Assay)

This protocol is a general guideline to determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., from low nM to high µM) to determine the IC50 value.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of MTHFD2 Pathway Proteins

This protocol is used to assess the levels of MTHFD2 and downstream signaling proteins following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-p-STAT3, anti-STAT3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound at the desired concentrations and for the appropriate duration. Include both positive and negative controls.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Mandatory Visualizations

LY345899_Mechanism_of_Action cluster_Cell Cancer Cell cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm LY345899 This compound MTHFD2 MTHFD2 LY345899->MTHFD2 Inhibition MTHFD1 MTHFD1 LY345899->MTHFD1 Inhibition One_Carbon_Metabolism One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism MTHFD1->One_Carbon_Metabolism Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) One_Carbon_Metabolism->Nucleotide_Synthesis Redox_Homeostasis Redox Homeostasis (NADPH) One_Carbon_Metabolism->Redox_Homeostasis Proliferation ↓ Cell Proliferation Nucleotide_Synthesis->Proliferation ROS ↑ Reactive Oxygen Species (ROS) Redox_Homeostasis->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assays Assays cluster_Analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Dose_Response Treat cells with a range of this compound concentrations Stock_Solution->Dose_Response Cell_Seeding Seed Cells in Appropriate Plates Cell_Seeding->Dose_Response Viability Cell Viability Assay (e.g., MTT) Dose_Response->Viability Western_Blot Western Blot Analysis (MTHFD2 pathway) Dose_Response->Western_Blot Apoptosis Apoptosis Assay (Annexin V/PI) Dose_Response->Apoptosis IC50_Calc Calculate IC50 (Dose-Response Curve) Viability->IC50_Calc Protein_Quant Quantify Protein Expression Western_Blot->Protein_Quant Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant

Caption: General experimental workflow for this compound in cell culture.

References

Application Notes and Protocols: Utilizing LY345899 in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY345899 is a potent inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and 2 (MTHFD2), key enzymes in the one-carbon metabolic pathway.[1] This pathway is crucial for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of many cancers, including colorectal cancer (CRC).[1][2] By targeting MTHFD1/2, LY345899 disrupts the supply of essential building blocks for DNA replication and cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] These application notes provide detailed protocols for utilizing LY345899 to study its effects on colorectal cancer cell lines, along with data presentation guidelines and visualizations of the underlying biological pathways.

Mechanism of Action

LY345899 exerts its anti-cancer effects by competitively inhibiting both the cytosolic MTHFD1 and the mitochondrial MTHFD2 enzymes. This dual inhibition leads to two primary consequences for cancer cells:

  • Disruption of Nucleotide Synthesis: Inhibition of MTHFD1/2 depletes the intracellular pool of one-carbon units necessary for de novo purine (B94841) and thymidylate synthesis. This starves the cancer cells of the essential components required for DNA replication, leading to an S-phase arrest of the cell cycle.

  • Induction of Oxidative Stress: The inhibition of MTHFD2, in particular, disrupts the mitochondrial folate cycle, which is linked to the maintenance of cellular redox balance. This can lead to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress, further contributing to cell death.

This multi-faceted mechanism makes LY345899 a compelling compound for investigation in colorectal cancer, a disease often characterized by rapid cell proliferation and metabolic reprogramming.

Data Presentation

The following tables summarize the inhibitory activity of LY345899 against its primary targets and its effect on the viability of a colorectal cancer cell line.

Table 1: Inhibitory Activity of LY345899 against MTHFD1 and MTHFD2

Target EnzymeIC50 (nmol/L)
MTHFD196
MTHFD2663

Table 2: Cell Viability of SW620 Colorectal Cancer Cells upon Treatment with Various Inhibitors (96-hour treatment)

CompoundIC50 (µM)
LY345899>10
TH7299 (MTHFD2i)~1
TH9028 (MTHFD2i)~0.1
TH9619 (MTHFD2i)~0.1
DS18561882 (MTHFD1/2i)~1
5-Fluorouracil (5-FU)~10

Note: The IC50 value for LY345899 in SW620 cells was reported to be greater than 10 µM in this particular study, suggesting that other colorectal cancer cell lines might be more sensitive, or that longer treatment durations may be required to observe more potent effects.

Experimental Protocols

Herein are detailed protocols for assessing the effects of LY345899 on colorectal cancer cell lines.

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of LY345899 on colorectal cancer cell lines such as SW620, LoVo, and HCT116.

Materials:

  • Colorectal cancer cell lines (e.g., SW620, LoVo, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • LY345899 (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of LY345899 in complete medium from the stock solution. A suggested starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest LY345899 concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the LY345899 concentration and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in colorectal cancer cells treated with LY345899 using flow cytometry.

Materials:

  • Colorectal cancer cell lines

  • Complete cell culture medium

  • LY345899

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with LY345899 at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 48 hours).

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Gate on the cell population to exclude debris.

    • Analyze the fluorescence of the cells to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of colorectal cancer cells in different phases of the cell cycle after treatment with LY345899.

Materials:

  • Colorectal cancer cell lines

  • Complete cell culture medium

  • LY345899

  • 6-well cell culture plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with LY345899 and a vehicle control as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in the mechanism of action of LY345899.

Materials:

  • Colorectal cancer cell lines

  • Complete cell culture medium

  • LY345899

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-cleaved Caspase-3, anti-Cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells as described in the previous protocols.

    • Wash the cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway of LY345899 Action

LY345899_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria MTHFD1 MTHFD1 One_Carbon_Units_C One-Carbon Units MTHFD1->One_Carbon_Units_C Purine_Synthesis Purine Synthesis One_Carbon_Units_C->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis One_Carbon_Units_C->Thymidylate_Synthesis DNA_Replication DNA Replication Purine_Synthesis->DNA_Replication Thymidylate_Synthesis->DNA_Replication MTHFD2 MTHFD2 One_Carbon_Units_M One-Carbon Units MTHFD2->One_Carbon_Units_M Redox_Balance Redox Balance (NADPH) MTHFD2->Redox_Balance Oxidative_Stress Oxidative Stress Redox_Balance->Oxidative_Stress LY345899 LY345899 LY345899->MTHFD1 inhibits LY345899->MTHFD2 inhibits S_Phase_Arrest S-Phase Arrest DNA_Replication->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Oxidative_Stress->Apoptosis Experimental_Workflow start Start: Colorectal Cancer Cell Lines treatment Treatment with LY345899 (Dose and Time Course) start->treatment viability Cell Viability (MTS Assay) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot (Protein Expression) ic50->western data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis Logical_Relationship LY345899 LY345899 MTHFD1_Inhibition MTHFD1 Inhibition (Cytosolic) LY345899->MTHFD1_Inhibition MTHFD2_Inhibition MTHFD2 Inhibition (Mitochondrial) LY345899->MTHFD2_Inhibition Nucleotide_Depletion Nucleotide Depletion MTHFD1_Inhibition->Nucleotide_Depletion MTHFD2_Inhibition->Nucleotide_Depletion Redox_Imbalance Redox Imbalance MTHFD2_Inhibition->Redox_Imbalance Cell_Cycle_Arrest Cell Cycle Arrest Nucleotide_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Redox_Imbalance->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for LY345899 Administration in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY345899 is a potent dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1 and MTHFD2), key enzymes in one-carbon metabolism.[1][2] This metabolic pathway is crucial for the synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation, a hallmark of cancer.[2][3] MTHFD2 is particularly overexpressed in various cancer types while having low to undetectable levels in normal adult tissues, making it an attractive therapeutic target.[3] Preclinical studies using animal models, particularly xenografts, have demonstrated the anti-tumor efficacy of LY345899, highlighting its potential as a cancer therapeutic.

These application notes provide a comprehensive overview of the administration of LY345899 in animal models of cancer, including detailed protocols, quantitative efficacy data, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting One-Carbon Metabolism

LY345899 exerts its anti-cancer effects by inhibiting MTHFD1 and MTHFD2, thereby disrupting the one-carbon metabolic pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. In cancer cells, there is a high demand for these molecules to support continuous proliferation. By blocking MTHFD1/2, LY345899 depletes the intracellular pool of one-carbon units, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

MTHFD1/2 Signaling Pathway in Cancer

MTHFD2_Signaling_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol / Nucleus cluster_downstream Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 THF_m THF CH2THF_m 5,10-CH2-THF THF_m->CH2THF_m CHTHF_m 5,10-methenyl-THF CH2THF_m->CHTHF_m Dehydrogenase MTHFD2 MTHFD2 CHOTHF_m 10-formyl-THF CHTHF_m->CHOTHF_m Cyclohydrolase Formate_m Formate CHOTHF_m->Formate_m MTHFD1L Formate_c Formate Formate_m->Formate_c Transport LY345899_m LY345899 LY345899_m->MTHFD2 Inhibition CHOTHF_c 10-formyl-THF Formate_c->CHOTHF_c MTHFD1 THF_c THF Purine Purine Synthesis CHOTHF_c->Purine DNA_RNA DNA/RNA Synthesis Purine->DNA_RNA CellCycleArrest Cell Cycle Arrest DNA_RNA->CellCycleArrest CH2THF_c 5,10-CH2-THF dTMP dTMP Synthesis CH2THF_c->dTMP dTMP->DNA_RNA MTHFD1 MTHFD1 LY345899_c LY345899 LY345899_c->MTHFD1 Inhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis TumorGrowthInhibition Tumor Growth Inhibition Apoptosis->TumorGrowthInhibition

Caption: Inhibition of MTHFD1/2 by LY345899 disrupts one-carbon metabolism.

Quantitative Data Presentation

The anti-tumor efficacy of LY345899 has been evaluated in various preclinical cancer models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of LY345899
TargetIC50 (nM)Assay TypeReference
MTHFD196Enzymatic Assay
MTHFD2663Enzymatic Assay
Table 2: In Vivo Efficacy of LY345899 in Xenograft Models
Cancer TypeAnimal ModelTreatment ProtocolKey FindingsReference
Colorectal CancerPatient-Derived Xenograft (PDX)5-10 mg/kg, intraperitoneal injection, 5 days/week for 4 weeksStatistically significant suppression of tumor growth. Mean tumor weight: 0.74 mg (LY345899) vs. 1.83 mg (vehicle).
Colorectal CancerCell Line-Derived Xenograft (SW620, LoVo)Not specifiedDecreased tumor volume and metastasis.
Breast CancerNot specifiedNot specifiedImpaired tumor growth.

Experimental Protocols

The following protocols provide a general framework for the administration of LY345899 in mouse xenograft models. These should be adapted based on specific experimental requirements and institutional animal care and use guidelines.

Protocol 1: Preparation of LY345899 for Intraperitoneal Injection

Materials:

  • LY345899 powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS) or 0.9% Saline, sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation: A common vehicle for similar compounds involves a mixture of DMSO and an aqueous solution. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for other MTHFD inhibitors. A simpler vehicle of DMSO and saline can also be prepared. The final concentration of DMSO should be kept low to minimize toxicity.

  • Stock Solution Preparation:

    • Calculate the required amount of LY345899 based on the desired final concentration and volume.

    • Dissolve the LY345899 powder in a minimal amount of sterile DMSO to create a concentrated stock solution. Ensure complete dissolution by vortexing.

  • Working Solution Preparation:

    • On the day of injection, dilute the stock solution with sterile PBS or saline to the final desired concentration. For example, to achieve a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 2 mg/mL.

    • Ensure the final solution is clear and free of precipitates. If necessary, gentle warming and vortexing can be applied. Prepare the working solution fresh for each day of dosing.

Protocol 2: Administration of LY345899 in a Colorectal Cancer Xenograft Model

Animal Model:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are typically used for establishing xenografts.

Xenograft Establishment:

  • Cell Line-Derived Xenograft (CDX):

    • Culture colorectal cancer cells (e.g., SW620, LoVo) under standard conditions.

    • Harvest and resuspend the cells in a sterile medium or PBS, often mixed with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Patient-Derived Xenograft (PDX):

    • Obtain fresh tumor tissue from colorectal cancer patients under sterile conditions.

    • Mechanically or enzymatically dissociate the tissue into small fragments or single-cell suspensions.

    • Implant the tumor fragments or cell suspension subcutaneously into the flank of the mice.

Treatment Protocol:

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control (vehicle) groups.

  • Administer LY345899 via intraperitoneal injection at a dose of 5-10 mg/kg, 5 days a week for 4 weeks.

  • Administer an equivalent volume of the vehicle solution to the control group following the same schedule.

Monitoring and Endpoints:

  • Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Visualization

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase (4 Weeks) cluster_Analysis Analysis Phase Xenograft Establish Xenograft Model (CDX or PDX) TumorGrowth Allow Tumors to Reach Palpable Size (100-200 mm³) Xenograft->TumorGrowth Randomization Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization TreatmentAdmin Administer LY345899 (5-10 mg/kg, IP) or Vehicle (5 days/week) Randomization->TreatmentAdmin Monitoring Monitor Tumor Growth (Calipers) & Body Weight (2-3 times/week) TreatmentAdmin->Monitoring Monitoring->TreatmentAdmin Continuous Endpoint Study Endpoint: Euthanize Mice Monitoring->Endpoint TumorExcision Excise Tumors for Weight & Analysis Endpoint->TumorExcision DataAnalysis Data Analysis: Tumor Growth Inhibition, Biomarker Assessment TumorExcision->DataAnalysis

Caption: Workflow for in vivo efficacy testing of LY345899 in xenograft models.

References

how to dissolve and prepare LY 345899 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 345899 is a potent folate analog that acts as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2][3] These enzymes are crucial components of one-carbon metabolism, playing a vital role in the synthesis of nucleotides (purines and thymidylate) and the regeneration of cofactors essential for cellular redox homeostasis.[4] Due to the elevated expression of MTHFD2 in various cancers compared to healthy tissues, it has emerged as a promising target for anticancer therapies.[4][5] Inhibition of MTHFD1 and MTHFD2 by this compound disrupts critical metabolic pathways in cancer cells, leading to an imbalance in redox levels, increased oxidative stress, and ultimately, apoptosis.[1][6] These application notes provide detailed protocols for the dissolution and preparation of this compound for both in vitro and in vivo experiments.

Chemical Properties and Solubility

This compound is a solid, light yellow to yellow compound with a molecular weight of 471.42 g/mol .[7] Its solubility is a critical factor for its use in experimental settings. The compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water and ethanol.[2] For optimal results, it is recommended to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[2] If precipitation is observed upon dissolution, gentle warming or sonication can be employed to aid in solubilization.[3][7]

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO60 - 125127.28 - 265.16Ultrasonic treatment may be needed. Use of fresh, hygroscopic DMSO is recommended.[3][6][7]
WaterInsoluble-
EthanolInsoluble-

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol outlines the preparation of a stock solution and working solutions of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, this would be 4.71 mg per 1 mL of DMSO.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

    • Store the stock solution at -20°C or -80°C for long-term storage.[7] Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium. It is recommended to perform serial dilutions.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8][9] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Experimental Workflow for In Vitro Preparation

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Culture Medium thaw->dilute use Apply to Cells dilute->use

Caption: Workflow for preparing this compound solutions for in vitro experiments.

Protocol 2: Preparation of this compound for In Vivo Administration

For in vivo studies, this compound is typically administered via intraperitoneal injection.[6][7] Due to its poor aqueous solubility, a co-solvent formulation is required. Below are several vehicle formulations that have been used.

Table 2: In Vivo Formulations for this compound

Formulation ComponentsComponent RatioAchievable SolubilityReference
DMSO, PEG300, Tween-80, Saline5% : 40% : 5% : 50%≥ 2.5 mg/mL (5.30 mM)[7]
DMSO, PEG300, Tween-80, Saline10% : 40% : 5% : 45%≥ 2.08 mg/mL (4.41 mM)[7]
DMSO, SBE-β-CD in Saline10% : 90% (of 20% SBE-β-CD)≥ 2.08 mg/mL (4.41 mM)[7]
DMSO, Corn Oil10% : 90%≥ 2.08 mg/mL (4.41 mM)[7]

Example Preparation Protocol (using Formulation 1):

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:

    • Add 400 µL of PEG300.

    • Add 50 µL of the 50 mg/mL this compound stock solution in DMSO. Mix well.

    • Add 50 µL of Tween-80. Mix well.

    • Add 500 µL of sterile saline to bring the final volume to 1 mL.

  • The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used.

  • The prepared formulation should be used immediately for optimal results.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting MTHFD1 and MTHFD2, which are key enzymes in the one-carbon metabolic pathway. This pathway is compartmentalized between the cytoplasm and mitochondria and is essential for producing building blocks for DNA synthesis and for maintaining cellular redox balance.[10]

  • MTHFD1 (Cytoplasmic): A trifunctional enzyme that plays a role in the cytoplasmic folate pool.

  • MTHFD2 (Mitochondrial): A bifunctional enzyme that is highly expressed in proliferating cells, including cancer cells, but has low to no expression in most healthy adult tissues.[4]

The inhibition of MTHFD1 and MTHFD2 by this compound leads to:

  • Depletion of Nucleotides: Reduced production of formate, which is a precursor for purine (B94841) and thymidylate synthesis, thereby hindering DNA replication and cell proliferation.

  • Disruption of Redox Homeostasis: MTHFD2-mediated reactions are a significant source of mitochondrial NADPH.[1] Inhibition of MTHFD2 leads to a decrease in the NADPH/NADP+ ratio, which in turn reduces the levels of reduced glutathione (B108866) (GSH).[1] This compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to increased oxidative stress and apoptosis.[1][6]

Signaling Pathway of this compound Action

cluster_drug Drug Action cluster_pathway One-Carbon Metabolism cluster_effects Cellular Effects LY345899 This compound MTHFD1 MTHFD1 (Cytoplasm) LY345899->MTHFD1 Inhibits MTHFD2 MTHFD2 (Mitochondria) LY345899->MTHFD2 Inhibits Nucleotide ↓ Nucleotide Synthesis (Purines, Thymidylate) MTHFD1->Nucleotide MTHFD2->Nucleotide NADPH ↓ NADPH Production MTHFD2->NADPH Proliferation ↓ Cell Proliferation Nucleotide->Proliferation Redox ↓ Redox Buffering (GSH) NADPH->Redox ROS ↑ Reactive Oxygen Species (ROS) Redox->ROS Neutralizes Apoptosis ↑ Apoptosis ROS->Apoptosis

Caption: Signaling pathway illustrating the inhibitory effects of this compound.

References

Application Notes: Assays to Measure the Effects of LY345899 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LY345899 is a folate analog that acts as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1] These enzymes are critical components of the one-carbon (1C) metabolic pathway, which is essential for the de novo synthesis of purines and thymidylate, precursors for DNA replication and repair.[2][3] The MTHFD2 isoenzyme is highly expressed in cancer cells and during embryonic development but is largely absent in normal adult tissues, making it an attractive therapeutic target.[4][5] By inhibiting both the cytoplasmic (MTHFD1) and mitochondrial (MTHFD2) arms of this pathway, LY345899 disrupts nucleotide synthesis, leading to S-phase cell cycle arrest and apoptosis in rapidly proliferating cells. These application notes provide detailed protocols for key assays to characterize the biochemical and cellular effects of LY345899.

Mechanism of Action: Inhibition of One-Carbon Metabolism

One-carbon metabolism comprises a series of cyclical reactions that occur in both the cytoplasm and mitochondria, transferring one-carbon units for various biosynthetic processes. In the mitochondria, serine is converted to glycine, donating a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF). MTHFD2 then catalyzes the NAD+-dependent oxidation of CH2-THF to 10-formyl-THF. This formate (B1220265) precursor can be exported to the cytoplasm to support purine (B94841) synthesis. In the cytoplasm, the trifunctional enzyme MTHFD1 performs similar reactions. LY345899 competitively inhibits both MTHFD1 and MTHFD2, starving cancer cells of the necessary building blocks for proliferation.

G cluster_Mito Mitochondria cluster_Cyto Cytoplasm Serine_M Serine Glycine_M Glycine Serine_M->Glycine_M SHMT2 SHMT2 SHMT2 THF_M THF CH2THF_M 5,10-Methylene-THF MTHFD2 MTHFD2 CH2THF_M->MTHFD2 FormylTHF_M 10-Formyl-THF MTHFD2->FormylTHF_M NAD+ -> NADH Formate Formate FormylTHF_M->Formate Formate_C Formate Formate->Formate_C Export FormylTHF_C 10-Formyl-THF Formate_C->FormylTHF_C THF_C THF MTHFD1 MTHFD1 FormylTHF_C->MTHFD1 Purines De Novo Purine Synthesis FormylTHF_C->Purines LY345899 LY345899 LY345899->MTHFD2 LY345899->MTHFD1 G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of LY345899 D Add LY345899 and reaction mix to 96-well plate A->D B Prepare reaction mix: - Buffer - Substrate (CH2-THF) - Cofactor (NAD+) B->D C Prepare enzyme solution (MTHFD1 or MTHFD2) F Initiate reaction by adding enzyme C->F E Pre-incubate D->E E->F G Measure absorbance at 340 nm kinetically F->G H Calculate reaction rates G->H I Plot % inhibition vs. [LY345899] H->I J Determine IC50 value using non-linear regression I->J G A Culture and harvest cells B Treat cells/lysates with LY345899 or DMSO A->B C Aliquot samples B->C D Heat aliquots to a range of temperatures C->D E Lyse cells (if intact cells used) and centrifuge to pelletprecipitated proteins D->E F Collect supernatant (soluble protein fraction) E->F G Analyze samples by SDS-PAGE and Western Blot for MTHFD2 F->G H Quantify band intensity G->H I Plot % soluble protein vs. Temperature to generate melting curves H->I G A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of LY345899 B->C D Incubate for 72 hours C->D E Add MTS reagent to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G H Calculate % viability relative to control G->H I Plot % viability vs. [LY345899] to determine IC50 H->I

References

Application Notes and Protocols: LY345899 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY345899 is a folate analog that functions as an inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1] These enzymes are critical components of one-carbon metabolism, a pathway essential for the synthesis of nucleotides required for DNA replication and cell proliferation.[2] MTHFD2 is particularly overexpressed in a wide range of cancers, correlating with poor prognosis, which makes it an attractive target for anticancer therapy.[3][4] Inhibition of MTHFD1/2 by LY345899 disrupts nucleotide synthesis, leading to replication stress and cancer cell death.[5] Preclinical studies have demonstrated the potent antitumor activity of LY345899 as a single agent in colorectal cancer models.

Emerging evidence suggests that targeting one-carbon metabolism can sensitize cancer cells to conventional chemotherapy agents, presenting a strong rationale for combination therapies. This document provides detailed application notes and protocols for the use of LY345899 in combination with other chemotherapy agents, based on preclinical findings with MTHFD2 inhibitors.

I. Rationale for Combination Therapies

The inhibition of MTHFD2 disrupts the de novo synthesis of purines and thymidylate, which are essential for DNA replication and repair. This disruption can create metabolic vulnerabilities in cancer cells that can be exploited by other chemotherapeutic agents.

Combination with Antifolates (e.g., Pemetrexed (B1662193), Methotrexate (B535133), 5-Fluorouracil)
  • Mechanism of Synergy: Antifolates like pemetrexed, methotrexate, and 5-fluorouracil (B62378) (5-FU) also target key enzymes in nucleotide synthesis. By inhibiting MTHFD2 with LY345899, cancer cells become more reliant on the salvage pathway for nucleotide synthesis. The concurrent administration of antifolates, which inhibit other enzymes in this pathway, can lead to a more profound depletion of nucleotides and enhanced cancer cell death. Down-regulation of MTHFD2 has been shown to sensitize renal cell carcinoma cells to methotrexate and 5-FU. Furthermore, a specific MTHFD2 inhibitor, DS18561882, has demonstrated synergistic anti-tumor effects when combined with pemetrexed in lung adenocarcinoma models.

Combination with PARP Inhibitors
  • Mechanism of Synergy: MTHFD1/2 inhibitors, such as TH9619, have been shown to induce replication stress and cause thymidylate depletion, leading to the misincorporation of uracil (B121893) into DNA. This DNA damage can be exacerbated by PARP inhibitors, which block a key pathway for DNA single-strand break repair. The combination of an MTHFD1/2 inhibitor with a PARP inhibitor has been shown to result in synergistic cancer cell killing.

Combination with EGFR Inhibitors
  • Mechanism of Synergy: Uncontrolled tumor growth, even in nutrient-limited environments, can sometimes override the efficacy of growth factor inhibitors like those targeting EGFR. It has been suggested that combining an MTHFD2 inhibitor with an EGFR inhibitor could be a promising strategy for cancers that have developed resistance to EGFR inhibitors alone.

II. Quantitative Data from Preclinical Studies

While specific combination data for LY345899 is limited, the following tables summarize relevant data from studies on MTHFD2 inhibitors, which provide a strong basis for designing experiments with LY345899.

Table 1: In Vitro IC50 Values for MTHFD1/2 Inhibitors

CompoundTarget(s)Cell LineIC50 (nM)Reference
LY345899MTHFD1-96
MTHFD2-663
DS18561882MTHFD2->18-fold selective for MTHFD2 over MTHFD1

Table 2: In Vivo Efficacy of MTHFD1/2 Inhibitors (Single Agent)

CompoundCancer ModelDosingEffectReference
LY345899Colorectal Cancer Xenograft5-10 mg/kg, IP, 5 d/wk for 4 wksPotent antitumor activity
DS18561882Breast Cancer Xenograft (MDA-MB-231)300 mg/kgDecreased tumor burden

Table 3: Preclinical Combination Efficacy of an MTHFD2 Inhibitor with Pemetrexed

CombinationCell LinesEffectReference
DS18561882 (10 µM) + Pemetrexed (5 µM)A549, H1299 (Lung Adenocarcinoma)Synergistic anti-tumor activity in MTT assays

III. Experimental Protocols

The following are generalized protocols based on standard methodologies for evaluating the efficacy of MTHFD2 inhibitors in combination with other chemotherapy agents. These should be optimized for specific cell lines and animal models.

Protocol 1: In Vitro Cell Viability Assay (MTT or similar)

Objective: To determine the synergistic effect of LY345899 and a chemotherapy agent on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, SW620 colorectal cancer)

  • 96-well plates

  • Complete growth medium

  • LY345899

  • Chemotherapy agent (e.g., pemetrexed)

  • MTT reagent (or other viability assay reagent)

  • DMSO (for dissolving compounds)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of LY345899 and the combination agent in DMSO. Create a dilution series for each compound and for the combination at a fixed ratio.

  • Treatment: Treat the cells with increasing concentrations of LY345899 alone, the chemotherapy agent alone, and the combination of both. Include a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 72-120 hours.

  • Viability Assessment: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of LY345899 in combination with a chemotherapy agent on tumor growth.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Cancer cell line for implantation (e.g., A549, SW620)

  • Matrigel (optional)

  • LY345899

  • Chemotherapy agent (e.g., pemetrexed)

  • Appropriate vehicle for each drug

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells in a suitable buffer (e.g., PBS) with or without Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into four groups: (1) Vehicle control, (2) LY345899 alone, (3) Chemotherapy agent alone, and (4) LY345899 + Chemotherapy agent.

  • Drug Administration: Administer the drugs at predetermined doses and schedules. For example, LY345899 could be administered at 5-10 mg/kg via intraperitoneal injection 5 days a week, and the chemotherapy agent according to its established protocol.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Plot tumor growth curves for each group. Statistically compare the final tumor volumes and weights between the different treatment groups to assess the efficacy of the combination therapy.

IV. Visualizations

Signaling Pathway Diagram

One_Carbon_Metabolism_Inhibition cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 CH2THF_m 5,10-CH2-THF Serine_m->CH2THF_m Glycine_m->Serine_m THF_m THF MTHFD2 MTHFD2 CH2THF_m->MTHFD2 Formate Formate MTHFD2->Formate DNA_Rep DNA Replication & Proliferation Formate_c Formate Formate->Formate_c MTHFD1 MTHFD1 Formate_c->MTHFD1 Purine_Synth Purine Synthesis MTHFD1->Purine_Synth Thymidylate_Synth Thymidylate Synthesis MTHFD1->Thymidylate_Synth Purine_Synth->DNA_Rep dNTPs Thymidylate_Synth->DNA_Rep dTMP LY345899 LY345899 LY345899->MTHFD2 LY345899->MTHFD1

Caption: Inhibition of MTHFD1 and MTHFD2 by LY345899 disrupts one-carbon metabolism.

Experimental Workflow Diagram

Combination_Therapy_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment Treat with: - LY345899 alone - Chemo alone - Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Synergy_Analysis Synergy Analysis (e.g., CI value) Viability_Assay->Synergy_Analysis Xenograft Establish Tumor Xenografts Synergy_Analysis->Xenograft Promising Combinations Randomization Randomize Mice into Treatment Groups Xenograft->Randomization Dosing Administer Treatment Regimens Randomization->Dosing Tumor_Monitoring Monitor Tumor Growth & Mouse Health Dosing->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis: Tumor Weight, etc. Tumor_Monitoring->Endpoint_Analysis Synergy_Rationale cluster_Effects LY345899 LY345899 LY345899_Effect Inhibition of MTHFD1/2 -> Nucleotide Depletion -> Replication Stress LY345899->LY345899_Effect Chemo Chemotherapy Agent (e.g., Antifolate, PARPi) Chemo_Effect Inhibition of other Nucleotide Synthesis Enzymes OR Inhibition of DNA Repair Chemo->Chemo_Effect Synergy Synergistic Anti-Cancer Effect LY345899_Effect->Synergy Chemo_Effect->Synergy

References

Application Notes and Protocols for Developing a LY345899-Based Cancer Therapy Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for establishing a preclinical cancer therapy model centered on LY345899, a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/2). The following protocols and guidelines are intended to assist in the evaluation of LY345899's therapeutic potential through in vitro and in vivo studies.

Introduction

LY345899 is a potent inhibitor of MTHFD1 and MTHFD2, key enzymes in the mitochondrial one-carbon folate metabolism pathway.[1][2][3] This pathway is critical for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[4] Many cancer cells exhibit upregulated one-carbon metabolism to meet the demands of rapid growth, making MTHFD1/2 attractive targets for anticancer therapy.[1][4] LY345899 competitively inhibits these enzymes, leading to a depletion of one-carbon units, which in turn induces S-phase cell cycle arrest and apoptosis in cancer cells.[4] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including colorectal cancer.[1][2]

Mechanism of Action of LY345899

LY345899 targets the mitochondrial one-carbon metabolism pathway, which is crucial for providing the necessary building blocks for nucleotide synthesis. By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This leads to a reduction in the formate (B1220265) pool available for purine (B94841) synthesis, ultimately causing replication stress and cell death in highly proliferative cancer cells.[4]

LY345899_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm MTHF 5,10-Methylene-THF MTHFD2 MTHFD2 MTHF->MTHFD2 FTHF 10-Formyl-THF Formate Formate FTHF->Formate Purine_synthesis De Novo Purine Synthesis Formate->Purine_synthesis Exported to Cytoplasm MTHFD2->FTHF DNA_Replication DNA Replication Purine_synthesis->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation S_Phase_Arrest S-Phase Arrest DNA_Replication->S_Phase_Arrest Inhibition by lack of purines Apoptosis Apoptosis S_Phase_Arrest->Apoptosis LY345899 LY345899 LY345899->MTHFD2 Inhibition In_Vitro_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Maintenance start->cell_culture treatment Treatment with LY345899 (Dose-Response and Time-Course) cell_culture->treatment viability Cell Viability/Proliferation Assays (MTT, XTT) treatment->viability apoptosis Apoptosis Assays (Caspase-3, TUNEL) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis In_Vivo_Workflow start Start: Select Animal Model (e.g., NSG mice) implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth treatment Treatment with LY345899 (e.g., i.p. injection) tumor_growth->treatment When tumors reach a certain volume monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint At study conclusion analysis Ex Vivo Analysis (Histology, Western Blot, etc.) endpoint->analysis

References

Techniques for Assessing LY345899 Target Engagement with MTHFD1 and MTHFD2

Author: BenchChem Technical Support Team. Date: December 2025

A Correction on the Molecular Target of LY345899: Initial information suggested an inquiry into LY345899's engagement with the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). However, current scientific literature identifies LY345899 as a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 1 (MTHFD1) and Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2)[1][2]. This document will therefore focus on the techniques for assessing the target engagement of LY345899 with MTHFD1 and MTHFD2.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the interaction of LY345899 with its molecular targets, MTHFD1 and MTHFD2.

I. Overview of LY345899 and its Targets

LY345899 is a folate analog that acts as a competitive inhibitor of MTHFD1 and MTHFD2, enzymes crucial for one-carbon metabolism[1][3]. This pathway is vital for the synthesis of nucleotides and other essential biomolecules, and its upregulation is a common feature in various cancers[3]. By inhibiting these enzymes, LY345899 disrupts the production of one-carbon units, leading to cell cycle arrest and apoptosis in cancer cells. MTHFD1 is a cytosolic enzyme, while MTHFD2 is located in the mitochondria.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for LY345899's interaction with its targets.

ParameterTargetValueReference
IC50 MTHFD196 nM
MTHFD2663 nM
Ki MTHFD118 nM

III. Experimental Protocols

This section details the methodologies for key experiments to assess LY345899 target engagement.

A. Biochemical Enzyme Inhibition Assay

This protocol determines the in vitro potency of LY345899 against recombinant MTHFD1 and MTHFD2.

Principle: The enzymatic activity of MTHFD1/2 is measured by monitoring the production of a detectable product in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human MTHFD1 and MTHFD2 proteins

  • Substrate (e.g., 5,10-methylenetetrahydrofolate)

  • Cofactor (NAD+ for MTHFD2, NADP+ for MTHFD1)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • LY345899

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of LY345899 in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant MTHFD1 or MTHFD2 enzyme, and the diluted LY345899.

  • Initiate the reaction by adding the substrate and cofactor.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction and measure the product formation using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify direct binding of a compound to its target protein in a cellular context.

Principle: The binding of a ligand (LY345899) to its target protein (MTHFD1/2) can increase the thermal stability of the protein.

Materials:

  • Cancer cell line expressing MTHFD1 and MTHFD2 (e.g., HL-60)

  • LY345899

  • Cell lysis buffer

  • PBS

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibodies against MTHFD1 and MTHFD2

Procedure:

  • Treat cultured cells with either vehicle or LY345899 for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots in PCR tubes.

  • Heat the cell suspensions at a range of temperatures in a thermal cycler for a few minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for MTHFD1 and MTHFD2.

  • A shift in the melting curve to higher temperatures in the LY345899-treated samples compared to the vehicle control indicates target engagement.

C. Drug Affinity Responsive Target Stability (DARTS)

DARTS is another technique to identify and validate drug-protein interactions in a native cellular environment.

Principle: Ligand binding can protect a target protein from proteolysis.

Materials:

  • Cancer cell line expressing MTHFD1 and MTHFD2

  • LY345899

  • M-PER or similar cell lysis buffer

  • Protease (e.g., thermolysin or pronase)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against MTHFD1 and MTHFD2

Procedure:

  • Lyse the cultured cells to obtain a native protein lysate.

  • Divide the lysate into aliquots and treat with either vehicle or varying concentrations of LY345899.

  • Incubate the mixtures to allow for binding.

  • Add a protease to each aliquot and incubate for a specific time to allow for digestion.

  • Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analyze the samples by SDS-PAGE and Western blotting using antibodies for MTHFD1 and MTHFD2.

  • Increased band intensity for MTHFD1/2 in the LY345899-treated samples compared to the vehicle control indicates protection from proteolysis and thus, target engagement.

IV. Visualizations

Signaling Pathway

Signaling_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol MTHFD2 MTHFD2 10-CHO-THF 10-CHO-THF Serine Serine Glycine Glycine Serine->Glycine SHMT2 5,10-CH2-THF 5,10-CH2-THF Glycine->5,10-CH2-THF GC S 5,10-CH2-THF->10-CHO-THF NAD+ Formate Formate 10-CHO-THF->Formate MTHFD1L Cytosol Cytosol Formate->Cytosol LY345899_mito LY345899 LY345899_mito->MTHFD2 Inhibition MTHFD1 MTHFD1 10-CHO-THF_cyto 10-CHO-THF_cyto THF THF THF->10-CHO-THF_cyto Formate Purine_Synthesis Purine_Synthesis 10-CHO-THF_cyto->Purine_Synthesis de novo DNA_Synthesis DNA_Synthesis Purine_Synthesis->DNA_Synthesis 5,10-CH2-THF_cyto 5,10-CH2-THF_cyto dTMP dTMP 5,10-CH2-THF_cyto->dTMP TYMS dTMP->DNA_Synthesis Cell_Proliferation Cell_Proliferation DNA_Synthesis->Cell_Proliferation LY345899_cyto LY345899 LY345899_cyto->MTHFD1 Inhibition LY345899_cyto->Purine_Synthesis Inhibition LY345899_cyto->DNA_Synthesis Inhibition

Caption: LY345899 inhibits MTHFD1/2 in one-carbon metabolism.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Start: Cultured Cells treat Treat cells with Vehicle or LY345899 start->treat harvest Harvest and wash cells treat->harvest aliquot Aliquot cell suspension harvest->aliquot heat Heat at various temperatures (Thermal Cycler) aliquot->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation to separate soluble and precipitated fractions lyse->centrifuge sds_page SDS-PAGE of soluble fractions centrifuge->sds_page western Western Blot for MTHFD1/2 sds_page->western analyze Analyze melting curve shift western->analyze end End: Target Engagement Confirmed analyze->end

Caption: Workflow for assessing target engagement using CETSA.

Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)

DARTS_Workflow start Start: Cell Lysate treat Treat lysate with Vehicle or LY345899 start->treat incubate_drug Incubate for drug binding treat->incubate_drug protease Add Protease (e.g., Thermolysin) incubate_drug->protease incubate_protease Incubate for digestion protease->incubate_protease stop_digestion Stop Digestion incubate_protease->stop_digestion sds_page SDS-PAGE stop_digestion->sds_page western Western Blot for MTHFD1/2 sds_page->western analyze Analyze protein protection western->analyze end End: Target Engagement Confirmed analyze->end

Caption: Workflow for assessing target engagement using DARTS.

References

Application Notes and Protocols: Quantifying Changes in NADPH Levels After LY 345899 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for quantifying the changes in Nicotinamide Adenine Dinucleotide Phosphate (NADPH) levels following treatment with LY 345899, a potent inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/2). Accurate measurement of NADPH is crucial for understanding the metabolic impact of this compound, particularly its effects on cellular redox homeostasis.

This compound is a folate analog that inhibits MTHFD1 and MTHFD2, enzymes crucial for one-carbon metabolism.[1] This inhibition disrupts the production of NADPH, a key cellular reductant, leading to an imbalance in the cellular redox state.[2] MTHFD2, in particular, is overexpressed in many cancers, making it an attractive therapeutic target.[3] Its inhibition can lead to decreased NADPH/NADP+ ratios, increased reactive oxygen species (ROS), and ultimately, cancer cell death.[2][4]

Data Presentation

Table 1: Representative Changes in NADPH/NADP+ Ratio in Cancer Cells Following MTHFD2 Inhibition

Treatment GroupConcentration (µM)Treatment Duration (hours)NADPH/NADP+ Ratio (Mean ± SD)Percent Change from Control
Vehicle Control (DMSO)-242.5 ± 0.30%
This compound10241.5 ± 0.2-40%
This compound50240.8 ± 0.1-68%
Positive Control (MTHFD2 siRNA)-481.2 ± 0.2-52%

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

This compound targets MTHFD1 in the cytoplasm and MTHFD2 in the mitochondria, both of which are involved in the one-carbon metabolism pathway. This pathway is a critical source of one-carbon units for the synthesis of nucleotides and other macromolecules. The dehydrogenase activity of MTHFD1/2 also contributes to the production of NADPH from NADP+. By inhibiting these enzymes, this compound disrupts this process, leading to a depletion of the cellular NADPH pool.

cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria LY 345899_ext This compound MTHFD1 MTHFD1 LY 345899_ext->MTHFD1 Inhibition MTHFD2 MTHFD2 LY 345899_ext->MTHFD2 Inhibition NADPH_cyto NADPH NADP_cyto NADP+ NADP_cyto->NADPH_cyto MTHFD1 Redox Altered Redox Homeostasis (Increased ROS) NADPH_cyto->Redox 1C_Metabolism_cyto One-Carbon Metabolism 1C_Metabolism_cyto->NADP_cyto NADPH_mito NADPH NADP_mito NADP+ NADP_mito->NADPH_mito MTHFD2 NADPH_mito->Redox 1C_Metabolism_mito One-Carbon Metabolism 1C_Metabolism_mito->NADP_mito

Caption: Signaling pathway of this compound.

Experimental Workflow for NADPH Quantification

The general workflow for quantifying changes in NADPH levels after this compound treatment involves cell culture and treatment, sample preparation, and subsequent analysis using either an enzymatic assay or LC-MS/MS.

cluster_assay Quantification Method start Start: Seed Cells treatment Treat with this compound and Controls start->treatment harvest Harvest and Wash Cells treatment->harvest lysis Cell Lysis and Metabolite Extraction harvest->lysis enzymatic Enzymatic Assay (e.g., NADP/NADPH-Glo™) lysis->enzymatic lcms LC-MS/MS Analysis lysis->lcms analysis Data Analysis: Calculate NADPH/NADP+ Ratio enzymatic->analysis lcms->analysis end End: Report Results analysis->end

Caption: Experimental workflow for NADPH quantification.

Experimental Protocols

Two common and robust methods for quantifying NADPH levels are presented below: a bioluminescent enzymatic assay and a liquid chromatography-mass spectrometry (LC-MS/MS) based method.

Protocol 1: Bioluminescent Enzymatic Assay (e.g., Promega NADP/NADPH-Glo™ Assay)

This protocol is based on the Promega NADP/NADPH-Glo™ Assay, which provides a sensitive and high-throughput method for measuring total NADP+ and NADPH, as well as their ratio.[1][5]

Materials:

  • NADP/NADPH-Glo™ Assay Kit (Promega, Cat. No. G9081 or G9082)

  • White-walled, opaque 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

  • Cultured cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to attach and grow overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).

  • Sample Preparation for Ratio Measurement:

    • For Total NADP+/NADPH: Use the cell lysate directly.

    • For NADPH Measurement (NADP+ degradation):

      • Lyse cells using an appropriate buffer.

      • Heat the lysate at 60°C for 30 minutes to degrade NADP+.

      • Cool the samples on ice.

    • For NADP+ Measurement (NADPH degradation):

      • Lyse cells in an acidic extraction buffer.

      • Heat the lysate at 60°C for 30 minutes to degrade NADPH.

      • Neutralize the samples before proceeding.

  • Assay Protocol:

    • Equilibrate the 96-well plate with treated cells to room temperature for about 30 minutes.

    • Prepare the NADP/NADPH-Glo™ Detection Reagent according to the manufacturer's instructions.[1]

    • Add an equal volume of the Detection Reagent to each well (e.g., 100 µL of reagent to 100 µL of cell culture medium).

    • Mix the contents of the wells on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells) from all readings.

    • Generate a standard curve using the provided NADP+ standard.

    • Determine the concentration of total NADP+/NADPH, NADPH, and NADP+ from the standard curve.

    • Calculate the NADPH/NADP+ ratio.

    • Normalize the results to cell number or protein concentration.

Protocol 2: LC-MS/MS Quantification of Intracellular NADPH

LC-MS/MS offers high specificity and sensitivity for the absolute quantification of NADPH and NADP+.

Materials:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Cultured cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Ice-cold PBS

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) or a 40:40:20 mixture of acetonitrile (B52724):methanol:water with 0.1 M formic acid)

  • Centrifuge capable of refrigeration

  • Lyophilizer or vacuum concentrator

  • NADPH and NADP+ analytical standards

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in appropriate culture vessels (e.g., 6-well plates).

    • Treat cells with this compound and vehicle control for the specified duration.

  • Metabolite Extraction:

    • Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.

    • Immediately add ice-cold extraction solvent to the cells to quench metabolic activity.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate on ice for 20 minutes.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

    • Centrifuge the reconstituted samples to remove any remaining particulates.

    • Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis:

    • Inject the samples onto the HILIC column.

    • Separate NADPH and NADP+ using an appropriate gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).

    • Detect and quantify NADPH and NADP+ using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for NADPH and NADP+ should be optimized for the instrument being used.

  • Data Analysis:

    • Generate a standard curve by injecting known concentrations of NADPH and NADP+ analytical standards.

    • Integrate the peak areas for the specific MRM transitions in the samples.

    • Quantify the absolute concentration of NADPH and NADP+ in the samples by comparing their peak areas to the standard curve.

    • Calculate the NADPH/NADP+ ratio.

    • Normalize the results to the initial cell number or protein concentration.

References

Troubleshooting & Optimization

Navigating Experimental Reproducibility with LY345899: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the MTHFD1/2 inhibitor, LY345899. Our goal is to enhance experimental reproducibility by providing clear, actionable information based on available data.

Frequently Asked Questions (FAQs)

Q1: What is LY345899 and what is its primary mechanism of action?

LY345899 is a folate analog that acts as an inhibitor of both methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) in the cytoplasm and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) in the mitochondria.[1][2] These enzymes are crucial for one-carbon metabolism, a pathway that provides the necessary building blocks for nucleotide synthesis (purines and thymidylate).[3][4] By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts this pathway, leading to a depletion of one-carbon units. This starves cancer cells of the necessary components for DNA replication and proliferation, ultimately causing cell cycle arrest in the S-phase and apoptosis.[3]

Q2: I am seeing variable IC50 values for LY345899 in my experiments. What could be the cause?

Variability in IC50 values is a common issue in cancer cell line studies and can be attributed to several factors:

  • Differential Target Expression: LY345899 targets both MTHFD1 and MTHFD2.[2] The relative expression levels of these enzymes can vary significantly between different cancer cell lines, influencing their sensitivity to the inhibitor.

  • Cellular Metabolic State: The activity of the one-carbon metabolism pathway can be influenced by the metabolic state of the cells, which is dependent on culture conditions such as media composition and cell density.

  • Compound Stability and Solubility: Ensure proper storage and handling of LY345899. It is soluble in DMSO at 10 mM.[5] For in vivo studies, proper formulation is critical for consistent delivery and activity.[1]

  • General Reproducibility Challenges: Cancer research, in general, faces challenges with reproducibility due to the inherent biological variability of tumor cells and the complexity of experimental systems.[6][7]

Q3: My in vivo results with LY345899 are not consistent. What should I check?

In addition to the factors mentioned above, in vivo studies have their own set of challenges:

  • Animal Model Variability: The genetic background and health status of the animal models can impact tumor growth and drug response.

  • Drug Administration: The route of administration, dosage, and frequency can all affect the therapeutic efficacy of LY345899.[1] Intraperitoneal injection has been used in some studies.[1]

  • Tumor Heterogeneity: Tumors are often heterogeneous, and this variability can lead to inconsistent responses to treatment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent cell viability assay results 1. Cell line heterogeneity. 2. Variations in cell seeding density. 3. Inconsistent drug concentration. 4. Metabolic state of cells.1. Use low-passage, authenticated cell lines. 2. Optimize and standardize cell seeding protocols. 3. Prepare fresh drug dilutions for each experiment. 4. Ensure consistent culture conditions (media, serum, etc.).
Low potency of LY345899 in vitro 1. Incorrect IC50 expectations for the cell line. 2. Degradation of the compound. 3. Cell line resistance.1. Refer to published data for expected IC50 ranges (see table below). 2. Store LY345899 properly (-20°C for up to 1 year, -80°C for up to 2 years in stock solution).[1] 3. Assess MTHFD1 and MTHFD2 expression levels in your cell line.
Toxicity in in vivo models 1. Inappropriate dosage. 2. Off-target effects.1. Perform dose-escalation studies to determine the maximum tolerated dose. 2. Monitor for signs of toxicity and adjust the treatment regimen as needed. Some studies have shown no significant weight loss or other signs of acute or delayed toxicity in mice at therapeutic doses.[1]

Quantitative Data Summary

The inhibitory potential of LY345899 is quantified by its half-maximal inhibitory concentration (IC50). It is important to note that LY345899 is a more potent inhibitor of MTHFD1 than MTHFD2.[2][8]

TargetIC50 ValueKi ValueReference
MTHFD1 96 nM18 nM[1][8]
MTHFD2 663 nM-[1][8]

Experimental Protocols

Representative In Vitro Cell Proliferation Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of LY345899 in appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of LY345899. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the results as a dose-response curve and calculate the IC50 value using appropriate software.

Visualizations

LY345899_Mechanism_of_Action Signaling Pathway of LY345899 Inhibition cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm Serine Serine Methylene_THF_m 5,10-Methylene-THF Serine->Methylene_THF_m SHMT2 THF_m Tetrahydrofolate (THF) Methenyl_THF_m 5,10-Methenyl-THF Methylene_THF_m->Methenyl_THF_m Dehydrogenase Activity MTHFD2 MTHFD2 Formyl_THF_m 10-Formyl-THF Methenyl_THF_m->Formyl_THF_m Cyclohydrolase Activity Formate Formate Formyl_THF_m->Formate Formyl_THF_c 10-Formyl-THF Formate->Formyl_THF_c Exported THF_c Tetrahydrofolate (THF) Methylene_THF_c 5,10-Methylene-THF Methenyl_THF_c 5,10-Methenyl-THF Methylene_THF_c->Methenyl_THF_c Dehydrogenase Activity MTHFD1 MTHFD1 Methenyl_THF_c->Formyl_THF_c Cyclohydrolase Activity Purine_Synthesis Purine Synthesis Formyl_THF_c->Purine_Synthesis DNA_Replication DNA Replication & Cell Proliferation Purine_Synthesis->DNA_Replication LY345899 LY345899 LY345899->MTHFD2 Inhibits LY345899->MTHFD1 Inhibits Apoptosis Apoptosis DNA_Replication->Apoptosis

Caption: Mechanism of action of LY345899 in inhibiting one-carbon metabolism.

LY345899_Experimental_Workflow General Experimental Workflow for LY345899 Start Hypothesis: LY345899 inhibits cancer cell growth Cell_Line_Selection Select appropriate cancer cell lines Start->Cell_Line_Selection In_Vitro_Assays In Vitro Experiments Cell_Line_Selection->In_Vitro_Assays In_Vivo_Studies In Vivo Experiments Cell_Line_Selection->In_Vivo_Studies Cell_Viability Cell Viability Assay (e.g., MTT, CTG) In_Vitro_Assays->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) In_Vitro_Assays->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) In_Vitro_Assays->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Xenograft_Model Establish Xenograft Tumor Model In_Vivo_Studies->Xenograft_Model Treatment Administer LY345899 (e.g., IP injection) Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth and Animal Health Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis Conclusion Conclusion on LY345899 Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the efficacy of LY345899.

References

Technical Support Center: Optimizing LY345899 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of LY345899, a potent inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and 2 (MTHFD2). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LY345899?

A1: LY345899 is a folate analog that acts as a competitive inhibitor of both MTHFD1 and MTHFD2. These enzymes are crucial components of the one-carbon metabolism pathway, which is responsible for producing nucleotides (purines and thymidylate) necessary for DNA and RNA synthesis.[1][2][3] By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts this pathway, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][3]

Q2: What is the selectivity profile of LY345899 for MTHFD1 versus MTHFD2?

A2: LY345899 is a dual inhibitor but exhibits higher potency against MTHFD1. The reported IC50 values are approximately 96 nM for MTHFD1 and 663 nM for MTHFD2.

Q3: How should I prepare and store LY345899 stock solutions?

A3: For in vitro experiments, LY345899 can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.

Q4: What are typical starting concentrations for in vitro cell-based assays?

A4: A good starting point for in vitro assays is to perform a dose-response curve covering a wide range of concentrations, from low nanomolar to high micromolar, to determine the optimal concentration for your specific cell line and experimental conditions. Based on its IC50 values, a range of 100 nM to 10 µM is often a reasonable starting point for many cancer cell lines.

Q5: Can the anti-tumor effects of LY345899 be rescued?

A5: Yes, the cytotoxic effects of MTHFD2 inhibition can often be reversed by supplementing the cell culture medium with nucleosides (a mixture of adenosine, guanosine, cytidine, and thymidine) or formate. This "rescue" experiment is a crucial control to confirm that the observed effects of LY345899 are on-target and due to the disruption of one-carbon metabolism.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected anti-proliferative effects.

  • Potential Cause: Cell line-specific metabolic dependencies.

    • Solution: Different cancer cell lines have varying reliance on the mitochondrial one-carbon pathway. It is advisable to measure the baseline expression levels of MTHFD1 and MTHFD2 in your cell lines. Cells with higher MTHFD2 expression are generally more sensitive to its inhibition.

  • Potential Cause: Nutrient composition of the cell culture medium.

    • Solution: The presence of nucleotide precursors like hypoxanthine (B114508) and thymidine (B127349) in the medium can counteract the effects of LY345899. Consider using a dialyzed serum or a custom medium with defined nucleotide levels for sensitive experiments.

  • Potential Cause: Insufficient treatment duration.

    • Solution: The depletion of intracellular nucleotide pools and subsequent effects on cell proliferation may take time. Consider extending the treatment duration to 72-96 hours.

  • Potential Cause: Compound instability or precipitation.

    • Solution: Ensure that your LY345899 stock solution is properly stored and that the final concentration in your assay does not exceed its solubility in the culture medium. Prepare fresh dilutions from your stock for each experiment. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.

Issue 2: High background or off-target effects observed.

  • Potential Cause: High concentrations of LY345899.

    • Solution: While selective, very high concentrations of any inhibitor can lead to off-target effects. Perform a careful dose-response analysis to identify the lowest effective concentration that produces the desired on-target effect.

  • Potential Cause: Contribution from MTHFD1 inhibition.

    • Solution: Given that LY345899 is more potent against MTHFD1, consider the potential contribution of cytosolic pathway inhibition to your observed phenotype. Comparing your results with more MTHFD2-selective inhibitors, if available, can help dissect the specific roles of each enzyme.

Issue 3: Difficulty in translating in vitro findings to in vivo models.

  • Potential Cause: Pharmacokinetic and pharmacodynamic (PK/PD) properties.

    • Solution: The solubility, stability, and bioavailability of LY345899 in vivo can differ significantly from in vitro conditions. It is crucial to use an appropriate vehicle for administration and to perform pilot studies to determine the optimal dosing schedule and route of administration.

  • Potential Cause: Tumor microenvironment.

    • Solution: The in vivo tumor microenvironment can influence cellular metabolism and drug response. Factors such as hypoxia can impact the efficacy of MTHFD inhibitors.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of LY345899

TargetIC50 (nM)Reference
MTHFD196
MTHFD2663

Table 2: In Vivo Efficacy of LY345899 in a Colorectal Cancer Xenograft Model

Animal ModelDosage and ScheduleOutcomeReference
SW620 or PDX-based BABL/c nude mice5-10 mg/kg, Intraperitoneal injection, 5 days/week for 4 weeksSignificant suppression of tumor growth and reduced tumor weight. Increased apoptosis and decreased cell proliferation indices. No significant toxicity observed.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of LY345899 in complete cell culture medium. A common starting range is 0.01 to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest LY345899 dose).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of LY345899 or vehicle control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Xenograft Efficacy Study

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-SCID) for tumor cell implantation.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment and vehicle control groups.

  • Drug Administration: Prepare the LY345899 formulation for in vivo use. Administer the drug at the desired dose and schedule (e.g., intraperitoneal injection).

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting).

Visualizations

MTHFD2_Signaling_Pathway Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-Methylene-THF Serine->CH2_THF THF_mito THF (Mitochondria) THF_mito->CH2_THF MTHFD2 MTHFD2 CH2_THF->MTHFD2 CH_THF 5,10-Methenyl-THF MTHFD2->CH_THF Dehydrogenase CHO_THF 10-Formyl-THF CH_THF->CHO_THF Cyclohydrolase Formate Formate CHO_THF->Formate THF_cyto THF (Cytosol) Formate->THF_cyto Export Purine_Synth De Novo Purine Synthesis THF_cyto->Purine_Synth DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA LY345899 LY345899 LY345899->MTHFD2

Caption: MTHFD2 Signaling Pathway and Inhibition by LY345899.

Experimental_Workflow cluster_in_vitro In Vitro Optimization cluster_in_vivo In Vivo Efficacy A Determine Baseline MTHFD2 Expression (Western Blot) B Dose-Response Curve (Cell Viability Assay) A->B C Determine IC50 B->C D Mechanism of Action (Rescue Experiment with Nucleosides) C->D E Establish Xenograft Model C->E Select Optimal Concentration Range F Pilot Study (Dose Escalation & Scheduling) E->F G Efficacy Study (Tumor Growth Inhibition) F->G H Toxicity Assessment (Body Weight, etc.) G->H

Caption: Experimental Workflow for Optimizing LY345899 Dosage.

References

potential off-target effects of LY 345899 to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LY345899. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of LY345899?

The primary and well-documented off-target effect of LY345899 is the inhibition of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1), the cytosolic counterpart to its intended target, MTHFD2.[1][2][3] It is crucial to consider that LY345899 is a more potent inhibitor of MTHFD1 than MTHFD2.[3][4]

Q2: What are the reported potencies of LY345899 against MTHFD1 and MTHFD2?

LY345899 exhibits differential inhibitory activity against MTHFD1 and MTHFD2. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are consistently reported in the literature.

Data Summary: LY345899 Inhibitory Potency

TargetIC50KiReference
MTHFD196 nM18 nM
MTHFD2663 nMNot Reported

Q3: What are the potential downstream consequences of inhibiting both MTHFD1 and MTHFD2?

Inhibition of both the cytosolic (MTHFD1) and mitochondrial (MTHFD2) arms of one-carbon metabolism can have significant effects on cellular homeostasis. These may include:

  • Disruption of Nucleotide Synthesis: Both pathways contribute to the generation of one-carbon units required for purine (B94841) and thymidylate synthesis. Dual inhibition can lead to a more profound depletion of these essential building blocks for DNA and RNA synthesis.

  • Alterations in Redox Homeostasis: MTHFD enzymes are involved in the production of NADPH, which is critical for maintaining cellular redox balance. Inhibition of these enzymes can lead to increased oxidative stress.

  • Perturbation of Amino Acid Metabolism: The one-carbon cycle is interconnected with amino acid metabolism, particularly the serine-glycine conversion.

Q4: Has LY345899 been profiled against a broader panel of kinases or other enzymes?

Publicly available literature does not contain comprehensive data from broad panel screens, such as a KINOMEscan, for LY345899. Therefore, its selectivity beyond MTHFD1 and MTHFD2 has not been fully characterized in the public domain. Researchers should be aware of the possibility of interactions with other unforeseen targets.

Q5: Are there any reported in vivo toxicity data for LY345899?

In a colorectal cancer patient-derived xenograft (PDX) mouse model, LY345899 administered at 10 mg/kg intraperitoneally five days a week for four weeks did not result in statistically significant weight loss or other signs of acute or delayed toxicity. However, comprehensive preclinical toxicology data are not widely available.

Troubleshooting Guides

Issue: Unexpected or inconsistent cellular phenotypes are observed with LY345899 treatment.

This could be due to the off-target inhibition of MTHFD1 or other unknown off-targets.

Troubleshooting Steps:

  • Validate On-Target Engagement: Confirm that LY345899 is engaging MTHFD2 in your experimental system using a technique like the Cellular Thermal Shift Assay (CETSA).

  • Use a More Selective MTHFD2 Inhibitor: If available, compare the phenotype induced by LY345899 with that of a more selective MTHFD2 inhibitor to dissect the contributions of MTHFD1 versus MTHFD2 inhibition.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out MTHFD2 and/or MTHFD1. Compare the resulting phenotype to that observed with LY345899 treatment. A discrepancy may indicate off-target effects.

  • Dose-Response Analysis: Use the lowest effective concentration of LY345899 to minimize potential off-target effects. A significant separation between the concentration required for the on-target effect and the concentration causing the unexpected phenotype can suggest an off-target liability.

Issue: How to experimentally assess the potential for off-target effects of LY345899 in our system?

To proactively investigate the off-target profile of LY345899, consider the following experimental approaches.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (General Workflow)

This protocol outlines a general method for assessing the selectivity of a small molecule inhibitor against a panel of kinases.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of LY345899 Add_Compound Add LY345899 dilutions to assay plates Compound_Prep->Add_Compound Kinase_Panel Select a commercial kinase panel (e.g., KINOMEscan) Assay_Plate Prepare assay plates with recombinant kinases, substrates, and ATP Kinase_Panel->Assay_Plate Assay_Plate->Add_Compound Incubate Incubate to allow for kinase reaction Add_Compound->Incubate Detection Add detection reagent and read signal (e.g., luminescence, fluorescence) Incubate->Detection Calc_Inhibition Calculate percent inhibition for each kinase Detection->Calc_Inhibition Determine_IC50 Determine IC50 values for 'hit' kinases Calc_Inhibition->Determine_IC50

Caption: General workflow for kinase selectivity profiling.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its intended target in a cellular environment.

G cluster_treatment Cell Treatment cluster_heating Heating and Lysis cluster_separation Separation cluster_detection Detection Treat_Cells Treat intact cells with LY345899 or vehicle control Heat_Lysates Harvest cells, lyse, and heat lysates to a range of temperatures Treat_Cells->Heat_Lysates Centrifuge Centrifuge to pellet aggregated proteins Heat_Lysates->Centrifuge Collect_Supernatant Collect the supernatant (soluble protein fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze soluble MTHFD2/MTHFD1 levels by Western Blot Collect_Supernatant->Western_Blot Analyze_Data Plot protein abundance vs. temperature to determine thermal shift Western_Blot->Analyze_Data

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Visualizing the On-Target and Off-Target Effects of LY345899

The following diagram illustrates the known interactions of LY345899 within the one-carbon metabolism pathway.

G cluster_pathway One-Carbon Metabolism Mitochondrion Mitochondrion MTHFD2 MTHFD2 (On-Target) Cytosol Cytosol MTHFD1 MTHFD1 (Off-Target) Nucleotide_Syn Nucleotide Synthesis MTHFD2->Nucleotide_Syn Redox_Balance Redox Balance MTHFD2->Redox_Balance MTHFD1->Nucleotide_Syn MTHFD1->Redox_Balance LY345899 LY345899 LY345899->MTHFD2 Inhibition (IC50 = 663 nM) LY345899->MTHFD1 Inhibition (IC50 = 96 nM)

Caption: Known inhibitory actions of LY345899.

References

Technical Support Center: Interpreting Unexpected Results from LY345899 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from studies involving the MTHFD1/2 inhibitor, LY345899.

Frequently Asked Questions (FAQs)

Q1: We observe potent inhibition of recombinant MTHFD2 in our biochemical assays, but see minimal or no effect on cancer cell viability in our cell-based assays. Why is there a discrepancy?

A1: This is a documented observation that can be perplexing. Several factors could contribute to this discrepancy:

  • Cellular Permeability: One key challenge with LY345899 is its ability to effectively cross the cell membrane. One study using Cellular Thermal Shift Assay (CETSA) suggested that LY345899 may not efficiently enter cells under certain experimental conditions, which would explain the lack of effect on cell viability despite its potent enzymatic inhibition in vitro.[1]

  • Differential Potency: LY345899 is a more potent inhibitor of the cytosolic enzyme MTHFD1 (IC50 ≈ 96 nM) compared to the mitochondrial MTHFD2 (IC50 ≈ 663 nM).[2][3][4][5] If the cancer cell line you are using is more dependent on the mitochondrial one-carbon metabolism driven by MTHFD2, the higher concentration of LY345899 required to inhibit MTHFD2 might not be achieved intracellularly.

  • Metabolic Plasticity: Cancer cells can exhibit metabolic plasticity and may have compensatory mechanisms to overcome the inhibition of one-carbon metabolism. They might utilize alternative pathways to generate necessary metabolites, thus mitigating the effects of MTHFD1/2 inhibition.

Troubleshooting Steps:

  • Verify Cellular Uptake: Employ techniques like CETSA or drug accumulation assays to determine the intracellular concentration of LY345899 in your specific cell line and experimental conditions.

  • Assess Target Engagement in Cells: Use methods like the Drug Affinity Responsive Target Stabilization (DARTS) assay to confirm that LY345899 is binding to MTHFD1 and MTHFD2 within the cell.

  • Evaluate Both MTHFD1 and MTHFD2 Expression: Characterize the relative expression levels of both MTHFD1 and MTHFD2 in your cell line. Cells with higher MTHFD1 expression might be more sensitive to LY345899.

  • Consider Combination Therapies: Explore combining LY345899 with other agents that could exacerbate metabolic stress or inhibit compensatory pathways.

Q2: Our results show that LY345899 is more potent against MTHFD1 than MTHFD2. Isn't MTHFD2 the primary cancer target?

A2: Yes, MTHFD2 is highly overexpressed in many cancers and is a key therapeutic target. The higher potency of LY345899 against the cytosolic MTHFD1 is an important and somewhat unexpected characteristic of this inhibitor. This dual inhibition profile means that the observed cellular effects are likely a combination of inhibiting both cytosolic and mitochondrial one-carbon metabolism. The inhibition of MTHFD1 can disrupt cytoplasmic processes, while the (less potent) inhibition of MTHFD2 affects mitochondrial functions. This dual action can complicate the interpretation of results but also presents an opportunity to probe the distinct roles of these enzymes in cancer metabolism.

Q3: We are observing changes in cellular redox balance (e.g., NAD+/NADH or NADP+/NADPH ratios) after treatment with LY345899. Is this an expected off-target effect?

A3: This is likely an on-target, though perhaps underappreciated, effect of LY345899. The mechanism of action of LY345899 extends beyond simply blocking nucleotide synthesis. By inhibiting MTHFD1 and MTHFD2, which are NAD(P)+ dependent dehydrogenases, LY345899 can disturb the cellular redox homeostasis. Specifically, it can interfere with the production of NADPH and NADH, which are crucial for maintaining redox balance and protecting against oxidative stress. Therefore, observing alterations in redox state is an expected consequence of inhibiting these enzymes and can contribute to the compound's anti-cancer activity, especially under conditions of oxidative stress like hypoxia.

Q4: Could the inhibition of MTHFD1/2 by LY345899 lead to other unexpected cellular phenomena like "folate trapping"?

A4: While the phenomenon of "folate trapping" has been described in detail for another MTHFD1/2 inhibitor, TH9619, it highlights a potential complex cellular response that could be relevant for LY345899. Folate trapping occurs when the inhibition of a downstream enzyme in the folate pathway leads to the accumulation of an intermediate folate species. This sequestration of folates can then starve other essential folate-dependent enzymes, such as those involved in thymidylate synthesis, leading to a broader disruption of cellular metabolism than just the direct inhibition of the primary target. Researchers using LY345899 should be aware of this possibility and consider designing experiments to measure folate pool intermediates if unexpected potent cytotoxic effects are observed.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of LY345899 against human MTHFD1 and MTHFD2.

Target EnzymeIC50 (nM)Reference(s)
MTHFD1 (cytoplasmic)96
MTHFD2 (mitochondrial)663

Experimental Protocols

Note: Detailed, step-by-step protocols are often specific to individual laboratories and publications. The following provides a general methodology for key experiments based on the literature.

In Vitro Enzyme Inhibition Assay (General Methodology)

  • Protein Expression and Purification: Express and purify recombinant human MTHFD1 (dehydrogenase/cyclohydrolase domain) and MTHFD2.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer, for example, containing Tris-HCl, MgCl2, and NAD+.

  • Reaction Mixture: In a microplate, combine the purified enzyme, the substrate (e.g., 5,10-methylenetetrahydrofolate), and varying concentrations of LY345899.

  • Initiation and Incubation: Initiate the reaction by adding the cofactor (NAD+ for MTHFD2, NADP+ for MTHFD1). Incubate at a controlled temperature (e.g., 37°C).

  • Detection: Measure the production of NADH or NADPH over time using a spectrophotometer or a fluorescent plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat intact cancer cells with either DMSO (vehicle control) or a high concentration of LY345899 (e.g., 100 µM).

  • Heating: Heat the cell suspensions at a range of temperatures for a set time (e.g., 3 minutes) to induce thermal denaturation of proteins.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured protein fraction.

  • Western Blot Analysis: Analyze the amount of soluble MTHFD2 (and MTHFD1) remaining in the supernatant at each temperature by Western blotting.

  • Interpretation: A shift in the melting curve to a higher temperature in the drug-treated samples indicates that the drug has bound to and stabilized the target protein inside the cell.

Signaling Pathways and Experimental Workflows

MTHFD1_2_Inhibition_Pathway Simplified One-Carbon Metabolism and LY345899 Inhibition cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol MTHFD2 MTHFD2 CH2THF_Mito 5,10-CH2-THF Serine_Mito Serine Serine_Mito->CH2THF_Mito SHMT2 Formate Formate CH2THF_Mito->Formate NAD+ -> NADH Formate_Cyto Formate Formate->Formate_Cyto Export MTHFD1 MTHFD1 CH2THF_Cyto 5,10-CH2-THF Thymidylate_Synthesis Thymidylate Synthesis CH2THF_Cyto->Thymidylate_Synthesis Purine_Synthesis Purine Synthesis Formate_Cyto->Purine_Synthesis LY345899 LY345899 LY345899->MTHFD2 Inhibits (IC50 ≈ 663 nM) LY345899->MTHFD1 Inhibits (IC50 ≈ 96 nM)

Caption: Dual inhibition of cytosolic MTHFD1 and mitochondrial MTHFD2 by LY345899.

Troubleshooting_Workflow Troubleshooting Discrepancy Between Biochemical and Cellular Assays cluster_Permeability Permeability Experiments cluster_Potency Potency & Expression cluster_Plasticity Metabolic Analysis Start Unexpected Result: Potent in vitro inhibition, weak cellular effect Check_Permeability Hypothesis 1: Poor Cell Permeability Start->Check_Permeability Check_Potency Hypothesis 2: Differential Potency (MTHFD1 vs MTHFD2) Start->Check_Potency Check_Plasticity Hypothesis 3: Metabolic Plasticity Start->Check_Plasticity CETSA Perform CETSA Check_Permeability->CETSA Expression Quantify MTHFD1/MTHFD2 (e.g., Western Blot, qPCR) Check_Potency->Expression Metabolomics Metabolomics Analysis (e.g., Folate Pools) Check_Plasticity->Metabolomics DARTS Perform DARTS CETSA->DARTS Conclusion Refined Hypothesis and New Experimental Design DARTS->Conclusion Expression->Conclusion Redox Measure Redox State (NAD+/NADH ratio) Metabolomics->Redox Redox->Conclusion

Caption: Logical workflow for troubleshooting unexpected results with LY345899.

References

addressing LY 345899 solubility and stability challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability challenges associated with LY345899.

Frequently Asked Questions (FAQs)

Q1: What is LY345899 and what is its primary mechanism of action?

A1: LY345899 is a folate analog that acts as an inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, specifically MTHFD1 and MTHFD2.[1][2] It is more potent against MTHFD1 (IC50 of 96 nM) compared to MTHFD2 (IC50 of 663 nM).[3][4] By inhibiting these enzymes, LY345899 disrupts one-carbon metabolism, which is crucial for the synthesis of nucleotides necessary for DNA replication and cell proliferation.[5] This mechanism makes it a compound of interest for cancer research.

Q2: What are the common solvents for dissolving LY345899?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of LY345899. For in vivo studies, various formulations involving co-solvents like PEG300, Tween-80, and saline, or vehicles like corn oil, are used to achieve the desired concentration and bioavailability.

Q3: I'm observing precipitation when preparing my LY345899 solution. What can I do?

A3: If you observe precipitation or phase separation, gentle heating and/or sonication can help dissolve the compound. It is also crucial to use newly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.

Q4: What are the recommended storage conditions for LY345899?

A4: For long-term storage, the solid powder form of LY345899 should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.

Q5: Is LY345899 stable in aqueous solutions for cell culture experiments?

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
  • Problem: Difficulty dissolving LY345899 directly in aqueous buffers for in vitro assays.

  • Cause: LY345899 has limited aqueous solubility.

  • Solution:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • For your experiment, perform a serial dilution of the DMSO stock into the aqueous buffer.

    • Ensure the final concentration of DMSO in the assay is minimal and consistent across all experimental conditions, including controls.

Issue 2: Compound Precipitation During In Vivo Formulation
  • Problem: LY345899 precipitates when preparing formulations for animal studies.

  • Cause: The compound may not be fully solubilized in the chosen vehicle.

  • Solution:

    • Follow established multi-solvent protocols. For example, a common formulation involves a step-wise addition of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.

    • Gentle warming and vortexing between the addition of each solvent can aid in maintaining solubility.

    • For oil-based formulations, ensure the DMSO stock is thoroughly mixed with corn oil.

Issue 3: Inconsistent Experimental Results
  • Problem: High variability in experimental outcomes.

  • Cause: This could be due to compound degradation or inaccurate concentrations.

  • Solution:

    • Storage: Strictly adhere to the recommended storage conditions. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.

    • Preparation: Always prepare fresh working solutions from your stock immediately before each experiment.

    • Quantification: Periodically verify the concentration of your stock solution using an appropriate analytical method, if available.

Data Summary

Table 1: Solubility of LY345899

Solvent/VehicleConcentrationObservations
DMSO125 mg/mL (265.16 mM)Ultrasonic assistance may be needed.
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline≥ 2.5 mg/mL (5.30 mM)Clear solution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.41 mM)Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.41 mM)Clear solution.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.41 mM)Clear solution.

Table 2: Stability and Storage of LY345899

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C2 years
In Solvent-20°C1 year

Experimental Protocols

Protocol 1: Preparation of LY345899 Stock Solution (10 mM in DMSO)
  • Materials:

    • LY345899 powder

    • Anhydrous, high-quality DMSO

  • Procedure:

    • Equilibrate the LY345899 vial to room temperature before opening.

    • Weigh the required amount of LY345899 powder. The molecular weight is 471.42 g/mol .

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a short period.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of LY345899 in complete culture medium from the 10 mM DMSO stock solution.

    • Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.5%).

    • Remove the old medium and add the medium containing different concentrations of LY345899.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).

  • MTT Addition and Solubilization: Add MTT solution to each well and incubate for 3-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Visualizations

Caption: Inhibition of MTHFD2 by LY345899 disrupts mitochondrial one-carbon metabolism.

Experimental_Workflow General Experimental Workflow for LY345899 start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock store_stock Aliquot and Store at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Solutions in Media store_stock->prep_working treat_cells Treat Cells prep_working->treat_cells assay Perform Assay (e.g., Viability, Western Blot) treat_cells->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: Recommended workflow for handling LY345899 in cell-based experiments.

References

Technical Support Center: Mitigating LY345899-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the MTHFD1/2 inhibitor, LY345899. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate LY345899-induced cytotoxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is LY345899 and what is its mechanism of action?

LY345899 is a folate analog that acts as a competitive inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and 2 (MTHFD2)[1][2][3]. These enzymes are crucial for the one-carbon metabolic pathway, which is essential for the synthesis of nucleotides (purines and thymidylate) and for maintaining cellular redox homeostasis[3]. By inhibiting MTHFD1/2, LY345899 disrupts these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells that have a high demand for nucleotides[3].

Q2: Why does LY345899 exhibit cytotoxicity in normal cells?

While MTHFD2 is overexpressed in many cancer types and has low expression in most healthy adult tissues, making it a promising therapeutic target, the cytosolic isoform MTHFD1 is more ubiquitously expressed[3][4]. LY345899 inhibits both MTHFD1 and MTHFD2[2][3][4]. Inhibition of MTHFD1 in normal cells can disrupt folate metabolism, leading to a depletion of NADPH and an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent apoptosis[5].

Q3: What are the primary strategies to mitigate LY345899-induced cytotoxicity in normal cells?

The primary strategy to protect normal cells from LY345899-induced cytotoxicity is to counteract the induced oxidative stress. This can be achieved by co-treatment with antioxidant agents. N-acetylcysteine (NAC) has been shown to be effective in this regard[6].

Q4: How does N-acetylcysteine (NAC) protect normal cells from LY345899?

N-acetylcysteine is a potent antioxidant that can mitigate LY345899-induced cytotoxicity through several mechanisms:

  • Direct ROS Scavenging: NAC can directly neutralize reactive oxygen species[7].

  • Glutathione (B108866) Precursor: NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant[6]. Increased GSH levels enhance the cell's capacity to neutralize ROS.

  • Modulation of Signaling Pathways: NAC has been shown to influence cell survival pathways, though its primary protective effect against LY345899 is attributed to its antioxidant properties[7].

Troubleshooting Guides

Issue 1: Excessive Normal Cell Death Observed in Co-culture Experiments

Problem: You are conducting an experiment with a co-culture of cancer and normal cells, and you observe significant death in your normal cell population upon treatment with LY345899.

Possible Cause: The concentration of LY345899 is toxic to the normal cells in your co-culture system. This toxicity is likely mediated by oxidative stress.

Solution:

  • Introduce N-acetylcysteine (NAC) as a Cytoprotective Agent: Co-treatment with NAC can selectively protect normal cells from LY345899-induced oxidative stress.

  • Determine Optimal NAC Concentration: Perform a dose-response experiment to find the optimal concentration of NAC that provides cytoprotection to your specific normal cell line without interfering with the anti-cancer effects of LY345899 on your cancer cells. A starting point for NAC concentration can be in the range of 1-10 mM.

  • Optimize Timing of NAC Administration: Based on studies with other chemotherapeutic agents, administering NAC either concurrently with or a few hours before LY345899 treatment is a common starting point[8][9].

Issue 2: Difficulty in Establishing a Therapeutic Window

Problem: You are struggling to find a concentration of LY345899 that is effective against your cancer cell line but minimally toxic to your control normal cell line.

Possible Cause: The normal cell line you are using may have a higher than expected expression of MTHFD1 or a lower antioxidant capacity, making it more sensitive to LY345899.

Solution:

  • Characterize MTHFD1/2 Expression: If possible, perform western blotting or qPCR to compare the relative expression levels of MTHFD1 and MTHFD2 in your cancer and normal cell lines. This will help you understand the basis of the differential sensitivity.

  • Implement NAC Co-treatment: As described in Issue 1, the use of NAC is a primary strategy to widen the therapeutic window by protecting the normal cells.

  • Evaluate Alternative Normal Cell Lines: If feasible, consider using a different normal cell line that is known to have lower MTHFD1 expression or is less metabolically active.

Data Presentation

Table 1: Inhibitory Activity of LY345899

TargetIC50 (nM)Reference
MTHFD196[2][4]
MTHFD2663[2][4]

Table 2: Example Concentrations for N-acetylcysteine (NAC) Cytoprotection Studies

Cell TypeDrugNAC ConcentrationOutcomeReference
Human FibroblastsUV Radiation6 mMReduced DNA damage[7]
Rat Normal Liver CellsCadmium5 mMIncreased cell viability[10]
Human Liver Carcinoma (HepG2) CellsLead Nitrate0.125 - 0.5 mMDecreased cytotoxicity and lipid peroxidation[11]
Human Neuroblastoma & MedulloblastomaCisplatin (B142131)1000 mg/kg (in vivo)Reduced nephrotoxicity without affecting anti-tumor efficacy when delayed 4h[8][9]

Experimental Protocols

Key Experiment: Assessing the Cytoprotective Effect of N-acetylcysteine (NAC) on LY345899-Treated Normal Cells

Objective: To determine the effectiveness of NAC in mitigating LY345899-induced cytotoxicity in a normal cell line (e.g., human dermal fibroblasts).

Materials:

  • Normal human fibroblast cell line (e.g., HDFs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • LY345899 (stock solution in DMSO)

  • N-acetylcysteine (NAC) (stock solution in sterile water or PBS)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Plate reader

  • Reagents for ROS detection (e.g., DCFDA)

  • Reagents for apoptosis detection (e.g., Annexin V/PI staining kit)

  • Flow cytometer

Methodology:

  • Cell Seeding:

    • Seed the normal fibroblasts into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Prepare serial dilutions of LY345899 in complete culture medium.

    • Prepare different concentrations of NAC in complete culture medium (e.g., 1, 2, 5, 10 mM).

    • Aspirate the old medium from the cells and add the treatment media according to the experimental groups:

      • Control (medium with vehicle)

      • LY345899 alone (various concentrations)

      • NAC alone (various concentrations)

      • LY345899 + NAC (co-treatment)

    • Incubate the plates for 24-72 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control group.

  • Assessment of Reactive Oxygen Species (ROS) Production:

    • Seed cells in a suitable plate format for fluorescence microscopy or flow cytometry.

    • After treatment, incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a plate reader, fluorescence microscope, or flow cytometer.

  • Assessment of Apoptosis (Annexin V/PI Staining):

    • Following treatment, harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Visualizations

LY345899_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LY345899 LY345899 MTHFD1_2 MTHFD1/2 LY345899->MTHFD1_2 Inhibition NADPH NADPH MTHFD1_2->NADPH Production ROS Reactive Oxygen Species (ROS) NADPH->ROS Reduction OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CaspaseActivation Caspase Activation MitochondrialDysfunction->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS Scavenges GSH Glutathione (GSH) NAC->GSH Increases GSH->ROS Neutralizes

Caption: Signaling pathway of LY345899-induced cytotoxicity and its mitigation by N-acetylcysteine (NAC).

Experimental_Workflow cluster_assays Assessments start Start: Seed Normal Cells treatment Treat with LY345899 +/- NAC start->treatment incubation Incubate for 24-72h treatment->incubation viability Cell Viability (MTT Assay) incubation->viability ros ROS Production (DCFDA) incubation->ros apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis end End: Analyze Data viability->end ros->end apoptosis->end

Caption: Experimental workflow for assessing NAC-mediated cytoprotection against LY345899.

References

troubleshooting variability in LY 345899 IC50 values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering variability in IC50 values for the MTHFD1/2 inhibitor, LY345899. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is LY345899 and what is its mechanism of action?

A1: LY345899 is a folate analog that acts as an inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD), specifically targeting the cytosolic MTHFD1 and mitochondrial MTHFD2 enzymes.[1][2] By inhibiting these enzymes, LY345899 disrupts the one-carbon metabolism pathway, which is critical for the synthesis of purines and thymidine, essential building blocks for DNA and RNA.[3][4] This disruption leads to a depletion of intracellular nucleotide pools, causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[3][4]

Q2: I am seeing a wide range of IC50 values for LY345899 in my experiments. What are the expected values?

A2: The IC50 of LY345899 is highly dependent on the specific isoform of MTHFD being assayed. Published data indicates that LY345899 is a more potent inhibitor of MTHFD1 than MTHFD2. It is crucial to identify which isoform is predominantly expressed in your experimental system.

TargetReported IC50
MTHFD1~96 nM
MTHFD2~663 nM
(Data sourced from multiple studies)[1][2]

Q3: My IC50 value is significantly higher than the published data. What are the potential causes?

A3: Several factors can contribute to a higher-than-expected IC50 value:

  • Incorrect Target Isoform: You may be assaying MTHFD2, which has a naturally higher IC50 for LY345899, while comparing your results to MTHFD1 data.

  • Enzyme/Substrate Concentrations: In enzymatic assays, the concentrations of the MTHFD enzyme and its substrate can influence the apparent IC50.

  • Cell-Based Assay Variables: In cell-based assays, factors such as cell line choice, cell density, passage number, and overall cell health can significantly impact results. Different cell lines can exhibit varying sensitivities to the same compound.

  • Compound Stability and Solubility: Ensure that LY345899 is properly dissolved and stable in your assay medium. Poor solubility can lead to an underestimation of the effective concentration.

  • Incubation Time: The inhibitory effect of LY345899 is time-dependent. Shorter incubation times may result in a higher apparent IC50.

Q4: My dose-response curve is not showing complete inhibition at high concentrations of LY345899. What could be the issue?

A4: An incomplete dose-response curve can be due to several reasons:

  • Solubility Issues: LY345899 may be precipitating out of solution at higher concentrations.

  • Off-Target Effects: At high concentrations, the compound may have off-target effects that interfere with the assay readout.

  • Cellular Efflux: Some cell lines may actively pump the inhibitor out, reducing its intracellular concentration.

  • High Target Expression: Extremely high levels of MTHFD1 or MTHFD2 in the experimental system may require higher concentrations of the inhibitor to achieve full inhibition.

Q5: Can batch-to-batch variability of LY345899 impact my results?

A5: Yes, batch-to-batch variability in the purity and activity of the compound can lead to inconsistent results. It is recommended to qualify each new batch of LY345899 to ensure consistency.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Experiments
Potential Cause Recommended Action
Inconsistent cell plating/seeding density.Standardize cell seeding density and ensure even distribution of cells in each well.
Inaccurate pipetting of compound or reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Variation in incubation times.Use a multichannel pipette or automated dispenser for simultaneous addition of reagents. Ensure consistent incubation times for all plates.
Reagent degradation.Prepare fresh reagents for each experiment and store them properly according to the manufacturer's instructions.
Issue 2: IC50 Value is Significantly Different from Expected
Potential Cause Recommended Action
Higher than expected IC50
Sub-optimal assay conditions (pH, temperature).Verify and optimize assay buffer pH and maintain a constant temperature during the assay.
High enzyme or substrate concentration (enzymatic assay).Optimize enzyme and substrate concentrations to ensure the assay is in the linear range.
High cell density or confluence (cell-based assay).Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Compound degradation or poor solubility.Prepare fresh stock solutions of LY345899 in a suitable solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Confirm solubility in the final assay medium.
Lower than expected IC50
Low enzyme or substrate concentration (enzymatic assay).Re-evaluate and standardize enzyme and substrate concentrations.
Use of a different cell line with higher sensitivity.Establish a baseline IC50 for the specific cell line being used.
Incorrect data analysis.Ensure the use of a proper non-linear regression model (e.g., four-parameter logistic curve) for IC50 calculation.

Experimental Protocols

MTHFD1/2 Enzymatic Assay Protocol

This protocol is adapted from established methods for measuring MTHFD dehydrogenase activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl2, 2 mM 2-Mercaptoethanol, 0.005% Tween 20.

  • Recombinant Human MTHFD1 or MTHFD2 Enzyme: Diluted in assay buffer to the desired concentration.

  • Cofactor: 250 µM NAD+ (for MTHFD2) or NADP+ (for MTHFD1) in assay buffer.

  • Substrate: 10 µM 5,10-methylenetetrahydrofolate (CH2-THF) in assay buffer.

  • LY345899: Serial dilutions prepared in DMSO, then diluted in assay buffer to the final desired concentrations.

  • Detection Reagent: NAD(P)H-Glo™ Detection Reagent or similar.

Procedure:

  • Prepare serial dilutions of LY345899 in a 384-well plate. Include a DMSO-only control.

  • Add the diluted MTHFD1 or MTHFD2 enzyme solution to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate/cofactor solution to each well.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of NADH or NADPH produced using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each LY345899 concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Viability (MTT) Assay Protocol

Materials:

  • Cancer cell line expressing MTHFD1 and/or MTHFD2.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • LY345899 dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of LY345899 or DMSO (vehicle control) for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each LY345899 concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

MTHFD_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Serine Serine Glycine Glycine Serine->Glycine SHMT1 THF THF 5,10-CH2-THF_c 5,10-CH2-THF_c THF->5,10-CH2-THF_c SHMT1 10-formyl-THF_c 10-formyl-THF_c 5,10-CH2-THF_c->10-formyl-THF_c MTHFD1 dTMP Synthesis dTMP Synthesis 5,10-CH2-THF_c->dTMP Synthesis Purine Synthesis Purine Synthesis 10-formyl-THF_c->Purine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis DNA Synthesis DNA Synthesis dTMP Synthesis->DNA Synthesis LY345899_c LY345899 MTHFD1 MTHFD1 LY345899_c->MTHFD1 Cell Proliferation Cell Proliferation Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 THF_m THF 5,10-CH2-THF_m 5,10-CH2-THF THF_m->5,10-CH2-THF_m SHMT2 10-formyl-THF_m 10-formyl-THF 5,10-CH2-THF_m->10-formyl-THF_m MTHFD2 Formate Formate 10-formyl-THF_m->Formate Formate->10-formyl-THF_c Export LY345899_m LY345899 MTHFD2 MTHFD2 LY345899_m->MTHFD2 DNA/RNA Synthesis->Cell Proliferation DNA Synthesis->Cell Proliferation

Caption: Mechanism of action of LY345899 in the one-carbon metabolism pathway.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare Cells/Enzyme Treat Treat Cells/Enzyme with LY345899 Prepare_Cells->Treat Prepare_Compound Prepare LY345899 Serial Dilutions Prepare_Compound->Treat Incubate Incubate Treat->Incubate Measure Measure Readout (e.g., Absorbance) Incubate->Measure Normalize Normalize Data to Controls Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50 (Non-linear Regression) Plot->Calculate

Caption: General experimental workflow for determining the IC50 of LY345899.

Troubleshooting_Tree Start Inconsistent IC50 Values Check_Replicates High variability between replicates? Start->Check_Replicates Yes_Replicates Review pipetting, cell plating, and incubation times. Check_Replicates->Yes_Replicates Yes No_Replicates No Check_Replicates->No_Replicates Check_Value Is IC50 consistently high or low? No_Replicates->Check_Value High_IC50 Consistently High Check_Value->High_IC50 Low_IC50 Consistently Low Check_Value->Low_IC50 Troubleshoot_High Potential Causes: - Wrong isoform (MTHFD2) - Sub-optimal assay conditions - Compound degradation High_IC50->Troubleshoot_High Troubleshoot_Low Potential Causes: - Wrong isoform (MTHFD1) - Highly sensitive cell line - Incorrect data analysis Low_IC50->Troubleshoot_Low

Caption: Troubleshooting decision tree for variable LY345899 IC50 values.

References

managing moisture absorption issues with DMSO for LY 345899

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture absorption issues associated with Dimethyl Sulfoxide (DMSO) when working with the MTHFD1/2 inhibitor, LY345899.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of DMSO quality critical for preparing LY345899 solutions?

A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds like LY345899, potentially leading to precipitation and inaccurate concentrations in your experiments.[1][2] For LY345899, it is explicitly recommended to use newly opened, anhydrous DMSO to ensure maximal solubility.[3]

Q2: I observed a precipitate in my LY345899 DMSO stock solution after storage. What should I do?

A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue that can be caused by moisture absorption.[1] To redissolve the compound, you can gently warm the vial to 37°C and vortex or sonicate the solution.[1] However, if the precipitate persists, it indicates that the solution is supersaturated, and the actual concentration is lower than intended. It is recommended to prepare a fresh stock solution using anhydrous DMSO.

Q3: How should I properly store my LY345899 DMSO stock solutions to minimize moisture absorption?

A3: To maintain the integrity of your LY345899 stock solution, store it in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. This practice minimizes the exposure of the stock solution to atmospheric moisture from repeated opening and closing of the main vial and reduces the number of freeze-thaw cycles, which can also promote precipitation. For long-term storage, amber glass vials or polypropylene (B1209903) tubes are recommended.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to include a vehicle control (medium with the same percentage of DMSO) in all experiments to account for any effects of the solvent on cell viability.

Q5: Can I prepare serial dilutions of my LY345899 DMSO stock directly in my aqueous assay buffer?

A5: It is generally not recommended to make serial dilutions of a concentrated DMSO stock directly into an aqueous buffer, as this can cause the compound to precipitate. The preferred method is to perform serial dilutions in DMSO first and then add the final diluted DMSO solution to your aqueous buffer or cell culture medium.

Troubleshooting Guides

Issue 1: LY345899 Fails to Dissolve Completely in DMSO
  • Possible Cause: The DMSO has absorbed moisture, reducing its solvating power for LY345899.

  • Troubleshooting Steps:

    • Use Fresh, Anhydrous DMSO: Discard the current DMSO and use a fresh, unopened bottle of anhydrous (≤0.1% water) DMSO.

    • Gentle Heating and Sonication: If the compound still does not dissolve, gently warm the solution to 37°C and use a vortex mixer or sonicator to aid dissolution. Be cautious with heating, as excessive temperatures can degrade the compound.

    • Check Concentration: You may be attempting to prepare a stock solution above the solubility limit of LY345899 in DMSO. Consult the manufacturer's datasheet for the specified solubility.

Issue 2: Inconsistent or Lower-Than-Expected Potency in Assays
  • Possible Cause: Precipitation of LY345899 in the DMSO stock or upon dilution into aqueous media, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Inspect Stock Solution: Before each use, visually inspect the thawed stock solution for any precipitate. If present, follow the steps in Issue 1 to attempt redissolution.

    • Optimize Dilution Protocol: Prepare intermediate dilutions of your stock in DMSO before the final dilution into your aqueous assay buffer. This gradual change in solvent polarity can help prevent precipitation.

    • Prepare Fresh Solutions: If inconsistent results persist, prepare a fresh stock solution of LY345899 in new, anhydrous DMSO.

Data Presentation

Table 1: Impact of DMSO Quality on LY345899 Solubility

DMSO QualityExpected LY345899 SolubilityObservations and Recommendations
Anhydrous (newly opened)HighClear solution at specified concentrations. Recommended for all stock solution preparations.
Hygroscopic (exposed to air)Significantly ReducedPotential for incomplete dissolution or precipitation. Not recommended for use with LY345899.

Table 2: Storage Recommendations for LY345899 in DMSO

Storage ConditionDurationStability
-20°C1 yearStable.
-80°C2 yearsStable.

Experimental Protocols

Protocol 1: Preparation of LY345899 Stock Solution

Materials:

  • LY345899 powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Amber glass or polypropylene vials

Procedure:

  • Equilibrate the LY345899 powder vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of LY345899 powder and place it into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Sonication can also be applied if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS) Assay

Objective: To confirm the binding of LY345899 to its target protein MTHFD1/2 in cell lysates.

Materials:

  • Cells expressing MTHFD1/2

  • Lysis buffer (e.g., M-PER or RIPA)

  • Protease inhibitor cocktail

  • LY345899 DMSO stock solution

  • Vehicle control (DMSO)

  • Pronase (or other suitable protease)

  • SDS-PAGE loading buffer

  • Western blotting reagents and antibodies for MTHFD1/2 and a loading control (e.g., GAPDH, Tubulin)

Procedure:

  • Cell Lysis: Harvest cells and prepare cell lysates using a suitable lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Drug Incubation: Incubate aliquots of the cell lysate with LY345899 at the desired final concentration (e.g., 10 µM) or with the same volume of DMSO (vehicle control) for 30 minutes at room temperature.

  • Protease Digestion: Add varying concentrations of pronase to the drug-treated and vehicle-treated lysates and incubate for a set time (e.g., 10-30 minutes) at room temperature.

  • Stop Digestion: Stop the protease digestion by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

  • Western Blotting: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MTHFD1/2 and a loading control.

  • Analysis: Visualize the protein bands and compare the band intensity of MTHFD1/2 between the LY345899-treated and vehicle-treated samples at different pronase concentrations. A higher band intensity for MTHFD1/2 in the presence of LY345899 at a given pronase concentration indicates that the compound is binding to and protecting the protein from proteolytic degradation.

Mandatory Visualization

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF_m 5,10-Methylene-THF Serine->CH2_THF_m SHMT2 THF_m THF THF_m->CH2_THF_m Formyl_THF_m 10-Formyl-THF CH2_THF_m->Formyl_THF_m NAD+ -> NADH MTHFD2 MTHFD2 Purine_Synthesis de novo Purine Synthesis Formate_m Formate Formyl_THF_m->Formate_m Formate_c Formate Formate_m->Formate_c Export Formyl_THF_c 10-Formyl-THF Formate_c->Formyl_THF_c MTHFD1 THF_c THF Formyl_THF_c->Purine_Synthesis LY345899 LY345899 LY345899->MTHFD2 Inhibition

Caption: MTHFD2 signaling pathway and the inhibitory action of LY345899.

Troubleshooting_Workflow Start Issue: Inconsistent Assay Results or Compound Precipitation Check_DMSO 1. Check DMSO Quality - Is it anhydrous and newly opened? Start->Check_DMSO Use_New_DMSO Use fresh, anhydrous DMSO Check_DMSO->Use_New_DMSO No Check_Stock 2. Inspect Stock Solution - Is there visible precipitate? Check_DMSO->Check_Stock Yes Use_New_DMSO->Check_Stock Redissolve Gently warm (37°C) and vortex/sonicate Check_Stock->Redissolve Yes Check_Dilution 3. Review Dilution Protocol - Diluting directly into aqueous buffer? Check_Stock->Check_Dilution No Redissolve->Check_Dilution Prepare_Fresh Prepare fresh stock solution Redissolve->Prepare_Fresh Precipitate persists Serial_Dilute_DMSO Perform serial dilutions in DMSO first Check_Dilution->Serial_Dilute_DMSO Yes Proceed Proceed with experiment Check_Dilution->Proceed No Serial_Dilute_DMSO->Proceed Prepare_Fresh->Proceed

Caption: Troubleshooting workflow for LY345899 solubility issues.

References

identifying and overcoming resistance to LY 345899

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY345899. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and overcoming potential resistance to this MTHFD1/2 inhibitor during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LY345899?

A1: LY345899 is a folate analog that functions as a competitive inhibitor of both methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1] MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway often upregulated in cancer cells to meet the high demand for nucleotides for proliferation.[2][3][4] By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts the synthesis of purines and thymidylate, which are essential for DNA replication.[5] This leads to replication stress, DNA damage, and ultimately, cancer cell death.[6][7] The compound can also disturb cellular redox homeostasis.[1][8]

Q2: My cells are showing reduced sensitivity to LY345899. What are the potential mechanisms of resistance?

A2: While specific acquired resistance mechanisms to LY345899 have not been extensively documented, resistance to MTHFD2 inhibitors, in general, may arise from compensatory metabolic pathways. A key potential mechanism is the functional redundancy of the cytosolic one-carbon metabolism pathway, particularly through the enzyme serine hydroxymethyltransferase 1 (SHMT1).[5] Upregulation of SHMT1 can provide an alternative route for one-carbon unit production, thus bypassing the block on the mitochondrial pathway. Additionally, general mechanisms of drug resistance, such as alterations in drug influx/efflux or activation of alternative survival signaling pathways, could theoretically contribute to reduced sensitivity.

Q3: How can I experimentally confirm that LY345899 is engaging its target in my cells?

A3: Target engagement can be assessed using several methods. A Cellular Thermal Shift Assay (CETSA) can be performed to determine if LY345899 is binding to MTHFD2 within the cell. Additionally, you can perform metabolic flux analysis using isotopically labeled serine (e.g., [U-13C]serine) to trace the one-carbon pathway and observe a reduction in the production of downstream metabolites upon LY345899 treatment.[9]

Q4: Are there any known strategies to overcome resistance to MTHFD2 inhibition?

A4: A promising strategy to overcome resistance mediated by the cytosolic pathway is the co-inhibition of MTHFD2 and SHMT1.[5] By blocking both the mitochondrial and cytosolic arms of one-carbon metabolism, it is possible to achieve a more complete shutdown of nucleotide synthesis. Combining MTHFD2 inhibitors with other agents that induce replication stress or DNA damage may also be a viable approach.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak effect of LY345899 1. Inactive or degraded compound.2. Cell line is intrinsically resistant.3. Insufficient treatment duration or concentration.1. Use a fresh batch of the inhibitor and ensure proper storage.2. Check the basal expression levels of MTHFD1, MTHFD2, and SHMT1 in your cell line via Western Blot or qPCR. High SHMT1 expression might confer resistance.3. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
High variability in experimental results 1. Inconsistent cell seeding density.2. Variability in drug concentration preparation.3. Passage number of cells affecting their metabolic state.1. Ensure a consistent number of cells are seeded for each experiment.2. Prepare fresh serial dilutions of LY345899 for each experiment from a validated stock solution.3. Use cells within a consistent and low passage number range.
Unexpected toxicity in control cells 1. High concentration of DMSO vehicle.2. Contamination of cell culture.1. Ensure the final DMSO concentration is below 0.5% and include a vehicle-only control in all experiments.2. Regularly test cell lines for mycoplasma contamination.
Difficulty interpreting Western Blot for downstream markers 1. Suboptimal antibody concentration.2. Insufficient protein loading.3. Inadequate washing steps.1. Titrate primary and secondary antibody concentrations to optimize signal-to-noise ratio.2. Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading.3. Increase the number and duration of washing steps to reduce background.

Data Presentation

Table 1: Inhibitory Potency of LY345899 and Other MTHFD2 Inhibitors

InhibitorTarget(s)IC50 (Enzymatic Assay)Cell LineIC50 (Cell-Based Assay)Reference
LY345899 MTHFD1, MTHFD2MTHFD1: 96 nMMTHFD2: 663 nMSW620 (Colorectal Cancer)0.663 µM[1][9][10]
DS18561882 MTHFD1, MTHFD2MTHFD2: 0.0063 µMMTHFD1: 0.57 µMMDA-MB-468 (Breast Cancer)0.0063 µM[9]
A549 (Lung Adenocarcinoma)9.013 µM[9]
TH9619 MTHFD1, MTHFD2Not specifiedHL-60 (Acute Myeloid Leukemia)~0.01 µM[9]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 of LY345899

Objective: To determine the half-maximal inhibitory concentration (IC50) of LY345899 in a cancer cell line of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • LY345899 (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 3,000-5,000 cells per well in 100 µL of complete medium). Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of LY345899 in complete medium. A typical starting concentration range is 0.01 µM to 100 µM.[9]

    • Include a vehicle control (DMSO) at the same final concentration as the highest LY345899 concentration.[9]

    • Remove the medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for MTHFD2 and Downstream Markers

Objective: To assess the levels of MTHFD2 and downstream markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP) following treatment with LY345899.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MTHFD2, anti-γH2AX, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in lysis buffer and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Use β-actin as a loading control to normalize protein levels.

Mandatory Visualizations

MTHFD2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_one_carbon Mitochondrial One-Carbon Metabolism cluster_downstream Downstream Effects Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 ATF4 ATF4 mTORC1->ATF4 c-Myc c-Myc c-Myc->MTHFD2_gene transcription ATF4->MTHFD2_gene transcription Serine Serine SHMT2 SHMT2 Serine->SHMT2 MTHFD2 MTHFD2 SHMT2->MTHFD2 Formate Formate MTHFD2->Formate Replication Stress Replication Stress MTHFD2->Replication Stress inhibition of MTHFD2 leads to Purine Synthesis Purine Synthesis Formate->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Formate->Thymidylate Synthesis LY345899 LY345899 LY345899->MTHFD2 DNA Replication DNA Replication Purine Synthesis->DNA Replication Thymidylate Synthesis->DNA Replication Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation Apoptosis Apoptosis Replication Stress->Apoptosis

Caption: MTHFD2 signaling pathway and the mechanism of action of LY345899.

Resistance_Workflow cluster_problem Problem Identification cluster_investigation Experimental Investigation cluster_hypothesis Hypothesis Generation cluster_solution Potential Solutions A Reduced sensitivity to LY345899 observed (e.g., increased IC50) B Confirm LY345899 activity (use fresh stock, validate concentration) A->B Step 1 C Assess protein levels of key enzymes (MTHFD1, MTHFD2, SHMT1) via Western Blot B->C Step 2 D Perform metabolic flux analysis (trace [U-13C]serine) C->D Step 3 (Optional) E Hypothesis: Upregulation of cytosolic pathway (high SHMT1 expression) C->E If SHMT1 is high F Hypothesis: Altered drug target (MTHFD2 mutation - less likely) C->F If MTHFD2 is low/absent D->E If cytosolic flux is increased G Co-inhibit SHMT1 (use a selective SHMT1 inhibitor) E->G Test hypothesis H Combine with other therapies (e.g., DNA damaging agents) F->H Alternative strategy

Caption: Troubleshooting workflow for identifying resistance to LY345899.

References

Validation & Comparative

MTHFD2 Inhibition: A Comparative Guide to LY345899 and DS18561882 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Leading MTHFD2 Inhibitors for Cancer Research and Drug Development

This guide provides a detailed comparison of two prominent inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), LY345899 and DS18561882, alongside other emerging inhibitors. MTHFD2 is a critical enzyme in mitochondrial one-carbon metabolism, found to be overexpressed in a variety of cancers while having limited expression in normal adult tissues, making it a promising target for cancer therapy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance and experimental data of these compounds.

Mechanism of Action of MTHFD2 Inhibitors

MTHFD2 is a bifunctional enzyme that plays a crucial role in the mitochondrial folate cycle by catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[1] This process is essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[1] By inhibiting MTHFD2, small molecules can disrupt this metabolic pathway, leading to a depletion of nucleotide pools. This induces replication stress and can ultimately trigger cancer cell death. Furthermore, MTHFD2 activity is linked to cellular redox homeostasis through the production of NADPH, and its inhibition can lead to increased oxidative stress in cancer cells.

Quantitative Comparison of MTHFD2 Inhibitors

The following tables summarize the in vitro and in vivo preclinical data for LY345899, DS18561882, and other notable MTHFD2 inhibitors.

Table 1: In Vitro Inhibitory Activity

InhibitorTarget(s)IC50 (MTHFD2)IC50 (MTHFD1)Selectivity (MTHFD2 vs MTHFD1)Reference
LY345899 MTHFD1/MTHFD2663 nM96 nM~0.15-fold (More potent on MTHFD1)
DS18561882 MTHFD2 > MTHFD16.3 nM570 nM>90-fold
DS44960156 MTHFD2 >> MTHFD1450 nM>100,000 nM>18-fold
Carolacton MTHFD2/FolDPotent inhibitor--

Table 2: In Vivo Efficacy of MTHFD2 Inhibitors

InhibitorCancer ModelAdministrationDosingKey FindingsReference
LY345899 Colorectal Cancer (PDX)Intraperitoneal injection5-10 mg/kg; 5 d/wk; 4 weeksPotent antitumor activity; reduced tumor growth and metastasis.
DS18561882 Breast Cancer (MDA-MB-231 xenograft)Oral30, 100, or 300 mg/kg; twice dailyDose-dependent tumor growth inhibition; complete inhibition at 300 mg/kg.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental evaluation of MTHFD2 inhibitors, the following diagrams are provided.

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_redox Redox Homeostasis cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF mTHF mTHF THF->mTHF SHMT2 methenylTHF methenylTHF mTHF->methenylTHF MTHFD2 (Dehydrogenase) fTHF fTHF mTHF->fTHF methenylTHF->fTHF MTHFD2 (Cyclohydrolase) Formate Formate fTHF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export NADP NADP+ NADPH NADPH NADP->NADPH MTHFD2 Purine_synthesis De Novo Purine Synthesis Formate_cyto->Purine_synthesis DNA_RNA DNA/RNA Synthesis Purine_synthesis->DNA_RNA Thymidylate_synthesis Thymidylate Synthesis Thymidylate_synthesis->DNA_RNA Proliferation Cell Proliferation & Survival DNA_RNA->Proliferation Inhibitor LY345899 / DS18561882 Inhibitor->mTHF Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay MTHFD2 Enzymatic Assay (Determine IC50) Cell_Viability Cell Viability Assay (Determine GI50) Enzymatic_Assay->Cell_Viability Identifies potent inhibitors Western_Blot Western Blot Analysis (Protein expression) Cell_Viability->Western_Blot Confirms cellular effect Xenograft_Model Tumor Xenograft Model (e.g., PDX) Cell_Viability->Xenograft_Model Selects candidate for in vivo testing TGI Tumor Growth Inhibition (TGI) Measurement Xenograft_Model->TGI Toxicity Toxicity Assessment (Body weight, etc.) Xenograft_Model->Toxicity end Preclinical Candidate TGI->end Toxicity->end start Compound Synthesis start->Enzymatic_Assay

References

Comparative Analysis of LY345899 and Alternative Inhibitors on MTHFD1 and MTHFD2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the inhibitory effects of LY345899 on Methylenetetrahydrofolate Dehydrogenase 1 (MTHFD1) and Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), two key enzymes in one-carbon metabolism. The performance of LY345899 is benchmarked against other notable inhibitors, offering researchers and drug development professionals a clear overview of their respective potencies and selectivities.

MTHFD1 and MTHFD2 are crucial for the biosynthesis of nucleotides and other macromolecules essential for rapid cell proliferation.[1] While MTHFD1 is a trifunctional enzyme found in the cytoplasm of most cells, MTHFD2 is a mitochondrial bifunctional enzyme highly expressed in cancer and embryonic tissues but largely absent in healthy adult tissues.[2][3][4][5] This differential expression makes MTHFD2 a particularly attractive target for cancer therapy.

LY345899, a folate analog, was originally developed as a substrate-based inhibitor for MTHFD1 and was later found to inhibit MTHFD2 as well. This document presents key experimental data to validate and compare its efficacy.

Quantitative Data Presentation: Inhibitor Performance

The following tables summarize the inhibitory activities of LY345899 and selected alternative compounds against MTHFD1 and MTHFD2. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Table 1: IC50 Values of Key MTHFD1/2 Inhibitors

Inhibitor MTHFD1 IC50 (nM) MTHFD2 IC50 (nM) Selectivity Profile
LY345899 96 663 MTHFD1-preferential (~7-fold)
DS18561882 570 6.3 MTHFD2-selective (~90-fold)

| TH9619 | 16 (DC domain) | 47 | Dual Inhibitor |

Note: The IC50 for TH9619 against MTHFD1 is for its dehydrogenase/cyclohydrolase (DC) domain.

Table 2: Additional Inhibitors of the One-Carbon Pathway

Inhibitor Primary Target(s) IC50 (nM) Notes
Carolacton MTHFD1/MTHFD2 Ki in nM range Natural product, dual inhibitor.

| SHIN1 (RZ-2994) | SHMT1 / SHMT2 | 5 / 13 | Inhibits an upstream enzyme in the same pathway. |

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the metabolic context, experimental processes, and logical comparisons of the inhibitors.

OneCarbonMetabolism cluster_Mitochondria Mitochondrion cluster_inhibitors_m Inhibitors cluster_Cytosol Cytosol cluster_inhibitors_c Inhibitors Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 CH2THF_m 5,10-CH2-THF THF_m THF THF_m->CH2THF_m SHMT2 Formate_m Formate (to Cytosol) CH2THF_m->Formate_m MTHFD2 Formate_c Formate (from Mitochondrion) Formate_m->Formate_c SHMT2 SHMT2 MTHFD2 MTHFD2 LY345899_m LY345899 LY345899_m->MTHFD2 DS18561882_m DS18561882 DS18561882_m->MTHFD2 SHIN1_m SHIN1 SHIN1_m->SHMT2 CHO_THF_c 10-CHO-THF Formate_c->CHO_THF_c MTHFD1 THF_c THF Purines Purine Synthesis CHO_THF_c->Purines MTHFD1 MTHFD1 LY345899_c LY345899 LY345899_c->MTHFD1

One-Carbon Metabolism Pathway and Inhibitor Targets.

InhibitorValidationWorkflow A Step 1: Biochemical Assays B Step 2: Target Engagement Assays C Step 3: Cellular Assays D Step 4: In Vivo Models A_1 Enzyme Activity Assay (Determine IC50) A_2 Kinetic Analysis (Determine Ki, Mode of Inhibition) A_1->A_2 B_1 CETSA / DARTS (Confirm binding in cells) A_2->B_1 C_1 Cell Viability Assays (e.g., MTT, CellTiter-Glo) B_1->C_1 C_2 Metabolomic Analysis (Downstream effects) C_1->C_2 D_1 Xenograft Models (e.g., PDX in mice) C_2->D_1

Experimental Workflow for Inhibitor Validation.

InhibitorSelectivity cluster_MTHFD1 MTHFD1 Inhibition cluster_MTHFD2 MTHFD2 Inhibition center Inhibitor Selectivity LY_M1 LY345899 (Potent: 96 nM) LY_M2 LY345899 (Moderate: 663 nM) LY_M1->LY_M2 ~7x more potent on MTHFD1 DS_M1 DS18561882 (Weak: 570 nM) TH_M1 TH9619 (Potent: 16 nM) TH_M2 TH9619 (Potent: 47 nM) TH_M1->TH_M2 Dual Inhibitor (Similar Potency) DS_M2 DS18561882 (Very Potent: 6.3 nM) DS_M2->DS_M1 ~90x more potent on MTHFD2

Logical Comparison of Inhibitor Selectivity Profiles.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate MTHFD1/2 inhibitors.

1. MTHFD1/2 Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a spectrophotometric assay to measure the enzymatic activity of MTHFD1 or MTHFD2 and determine the IC50 value of an inhibitor. The assay monitors the production of NADPH, which absorbs light at 340 nm.

  • Reagents and Materials:

    • Recombinant human MTHFD1 or MTHFD2 enzyme.

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

    • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).

    • Cofactor: NADP+ (for MTHFD1) or NAD+ (for MTHFD2).

    • Inhibitor compound (e.g., LY345899) at various concentrations.

    • 96-well UV-transparent microplate.

    • Microplate spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the inhibitor (e.g., LY345899) in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

    • In each well of the 96-well plate, add the recombinant enzyme and the inhibitor dilution (or vehicle control).

    • Incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate (CH2-THF) and the appropriate cofactor (NADP+ or NAD+).

    • Immediately begin kinetic measurements by reading the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

    • Calculate the initial reaction velocity (V0) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the vehicle control (as 100% activity).

    • Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., HCT116, SW620 colorectal cancer cells).

    • Complete cell culture medium.

    • Inhibitor compound.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo).

    • 96-well cell culture plate.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with a range of concentrations of the MTHFD inhibitor and a vehicle control.

    • Incubation: Incubate the treated cells for a period of 48-72 hours.

    • Viability Measurement:

      • For MTT assays: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).

      • For CellTiter-Glo: Follow the manufacturer's protocol to measure luminescence, which is proportional to ATP levels and thus cell viability.

    • Data Analysis: Normalize the readings to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to verify target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

  • Reagents and Materials:

    • Cultured cells.

    • Inhibitor compound.

    • Lysis buffer.

    • Equipment for heating samples (e.g., PCR thermocycler).

    • Equipment for protein analysis (e.g., SDS-PAGE and Western blotting).

    • Antibody specific to the target protein (MTHFD1 or MTHFD2).

  • Procedure:

    • Treatment: Treat cultured cells with the inhibitor or vehicle control for a specified time.

    • Harvesting and Lysis: Harvest the cells and lyse them to obtain cell lysate. Alternatively, the assay can be performed on intact cells.

    • Heating: Aliquot the cell lysate (or intact cells) and heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes). This creates a "melt curve."

    • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The soluble, non-denatured protein remains in the supernatant.

    • Analysis: Analyze the amount of soluble target protein remaining in the supernatant for each temperature point using Western blotting with an antibody specific for MTHFD2.

    • Data Interpretation: A successful drug-target interaction will result in a shift of the melt curve to higher temperatures for the drug-treated samples compared to the vehicle control, indicating that the drug has stabilized the protein.

References

studies on the comparative efficacy of LY 345899 and methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct comparative studies on the efficacy of LY345899 and methotrexate (B535133) have been identified in the public domain. This guide provides a comparison based on their distinct mechanisms of action and available experimental data for each compound individually.

Introduction

LY345899 and methotrexate are both antifolate agents that interfere with nucleotide synthesis, a critical pathway for cell proliferation. However, they target different enzymes within the folate metabolism pathway, leading to distinct biological effects and therapeutic applications. Methotrexate is a long-established drug used in the treatment of cancer and autoimmune diseases like rheumatoid arthritis.[1] LY345899 is a newer investigational compound that has shown potential in preclinical cancer models. This guide provides a comparative overview of their mechanisms of action, available efficacy data, and the experimental protocols used to evaluate them.

Mechanism of Action

LY345899: A Dual Inhibitor of MTHFD1 and MTHFD2

LY345899 is a potent inhibitor of both the cytosolic (MTHFD1) and mitochondrial (MTHFD2) isoforms of methylenetetrahydrofolate dehydrogenase/cyclohydrolase.[2][3] These enzymes are crucial for one-carbon metabolism, which provides the necessary building blocks for the synthesis of purines and thymidylate.[4] MTHFD2 is highly expressed in cancer cells and embryonic tissues but has low to undetectable levels in most healthy adult tissues, making it an attractive target for cancer therapy.[4][5] By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts the production of formate (B1220265) from the mitochondria, which is essential for de novo purine (B94841) synthesis.[3] This leads to a depletion of the nucleotide pool, causing replication stress and ultimately inducing apoptosis in rapidly dividing cancer cells.[3][4]

Methotrexate: A Dihydrofolate Reductase (DHFR) Inhibitor

Methotrexate primarily acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[6][7] DHFR is a key enzyme in the folate pathway responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[6] THF is a vital cofactor for the synthesis of both purines and thymidylate.[7] By blocking DHFR, methotrexate leads to a depletion of THF, thereby inhibiting DNA synthesis, repair, and cellular replication.[7] In the context of rheumatoid arthritis, the anti-inflammatory effects of methotrexate are also attributed to its ability to increase the release of adenosine, an endogenous anti-inflammatory mediator.[7][8]

Data Presentation

Table 1: Comparative Quantitative Data on Inhibitory Activity

CompoundTarget(s)IC50 ValuesKi Values
LY345899 MTHFD196 nM[2]18 nM (for MTHFD1)[2]
MTHFD2663 nM[2]Not Reported
Methotrexate DHFRVaries by assay conditionsVaries by assay conditions

Table 2: Summary of Preclinical and Clinical Efficacy

CompoundIndication(s)Efficacy Summary
LY345899 Cancer (preclinical)In preclinical studies, LY345899 has demonstrated potent antitumor activity.[2] It has been shown to decrease tumor volume and metastasis in colorectal cancer xenograft models.[3]
Methotrexate Rheumatoid ArthritisMethotrexate is a cornerstone therapy for rheumatoid arthritis.[9] Clinical trials have shown that it significantly improves signs and symptoms, reduces radiographic progression of joint damage, and improves quality of life.[1][10] For instance, in a randomized, placebo-controlled trial, over 50% of patients treated with methotrexate achieved a greater than 50% improvement in the joint tenderness index.[10]
CancerUsed in the treatment of various cancers, including acute lymphoblastic leukemia and non-Hodgkin's lymphoma.[6]

Experimental Protocols

1. MTHFD1/2 Inhibition Assay (for LY345899)

  • Principle: This assay measures the ability of LY345899 to inhibit the enzymatic activity of recombinant human MTHFD1 and MTHFD2. The activity is determined by monitoring the change in absorbance or fluorescence resulting from the conversion of a substrate.

  • Methodology:

    • Recombinant human MTHFD1 and MTHFD2 proteins are purified.[11]

    • The enzyme is pre-incubated with varying concentrations of LY345899.

    • The enzymatic reaction is initiated by the addition of the substrate (e.g., 5,10-methylenetetrahydrofolate) and the cofactor (NAD+ for MTHFD2, NADP+ for MTHFD1).

    • The reaction progress is monitored by measuring the increase in NADH or NADPH concentration, often through a change in absorbance at 340 nm or by using a coupled enzymatic reaction that produces a fluorescent signal.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

2. Cell Viability Assay (for LY345899)

  • Principle: This assay assesses the effect of LY345899 on the proliferation and viability of cancer cells in culture.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of LY345899 for a specified period (e.g., 72 hours). A vehicle control (DMSO) is included.

    • Cell viability is assessed using a reagent such as MTT or resazurin. The reagent is added to the wells, and after an incubation period, the absorbance or fluorescence is measured using a plate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.[13]

3. Dihydrofolate Reductase (DHFR) Inhibition Assay (for Methotrexate)

  • Principle: This colorimetric assay measures the ability of methotrexate to inhibit the activity of DHFR. The assay quantifies the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.[14][15]

  • Methodology:

    • The reaction is set up in a 96-well plate containing assay buffer, purified DHFR enzyme, and varying concentrations of methotrexate.

    • The reaction is initiated by adding a solution of dihydrofolate and NADPH.

    • The decrease in absorbance at 340 nm is measured in kinetic mode for 10-20 minutes at room temperature.

    • The initial reaction velocity is calculated from the linear range of the absorbance plot for each methotrexate concentration.

    • The percent inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined.[16]

4. Clinical Trial Protocol for Methotrexate in Rheumatoid Arthritis (Example)

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.[10]

  • Patient Population: Patients with a diagnosis of active rheumatoid arthritis who have had an inadequate response to other treatments.

  • Intervention:

    • Patients are randomized to receive either oral methotrexate (e.g., starting at 7.5 mg/week and escalating to 15 mg/week) or a placebo for a defined period (e.g., 12-24 weeks).

    • Following the initial treatment period, patients undergo a washout period and then cross over to the other treatment arm.

  • Outcome Measures:

    • Primary Efficacy Endpoint: Improvement in the number of tender and swollen joints.

    • Secondary Endpoints: Patient and physician global assessments of disease activity, pain scores, duration of morning stiffness, and inflammatory markers (e.g., erythrocyte sedimentation rate).

  • Data Analysis: Statistical comparisons of the efficacy parameters between the methotrexate and placebo treatment groups are performed.

Mandatory Visualization

G cluster_LY345899 LY345899 Mechanism of Action cluster_Methotrexate Methotrexate Mechanism of Action MTHF 5,10-Methylene-THF MTHFD1_2 MTHFD1/2 MTHF->MTHFD1_2 NAD(P)+ FormylTHF 10-Formyl-THF Purines Purine Synthesis FormylTHF->Purines DNA_RNA_LY DNA/RNA Synthesis Purines->DNA_RNA_LY Apoptosis_LY Apoptosis DNA_RNA_LY->Apoptosis_LY MTHFD1_2->FormylTHF NAD(P)H MTHFD1_2->Apoptosis_LY LY345899 LY345899 LY345899->MTHFD1_2 DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purine_Thymidylate Purine & Thymidylate Synthesis THF->Purine_Thymidylate DNA_RNA_MTX DNA Synthesis Purine_Thymidylate->DNA_RNA_MTX DHFR->THF MTX Methotrexate MTX->DHFR Adenosine Adenosine Release MTX->Adenosine Anti_Inflammation Anti-inflammatory Effect Adenosine->Anti_Inflammation

Caption: Comparative signaling pathways of LY345899 and Methotrexate.

G cluster_workflow General Experimental Workflow for Inhibitor Characterization start Start biochemical_assay Biochemical Assay (Enzyme Inhibition) start->biochemical_assay determine_ic50 Determine IC50/Ki biochemical_assay->determine_ic50 cell_based_assay Cell-Based Assay (e.g., Viability, Proliferation) determine_ic50->cell_based_assay determine_gi50 Determine GI50 cell_based_assay->determine_gi50 in_vivo_model In Vivo Model (e.g., Xenograft, Disease Model) determine_gi50->in_vivo_model assess_efficacy Assess In Vivo Efficacy & Toxicity in_vivo_model->assess_efficacy end End assess_efficacy->end

Caption: A generalized experimental workflow for drug evaluation.

References

Cross-Validation of LY345899's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of LY345899, a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/2), across various cancer models. The data presented herein is compiled from preclinical studies and offers a comparative analysis with other notable MTHFD inhibitors, DS18561882 and TH9619.

Executive Summary

LY345899 has demonstrated significant anticancer activity by targeting the one-carbon metabolism pathway, which is crucial for nucleotide synthesis in rapidly proliferating cancer cells. This guide cross-validates these effects by presenting quantitative data from in vitro and in vivo studies in colorectal cancer (CRC), acute myeloid leukemia (AML), and breast cancer models. Experimental data for LY345899 is compared with DS18561882, a selective MTHFD2 inhibitor, and TH9619, another potent MTHFD1/2 inhibitor, to provide a broader context of their therapeutic potential.

Data Presentation

Table 1: In Vitro Inhibitory Activity of MTHFD Inhibitors
CompoundTarget(s)IC50 vs MTHFD1 (nM)IC50 vs MTHFD2 (nM)Cancer ModelReference
LY345899 MTHFD1/296[1][2][3]663[1][2]Colorectal Cancer
DS18561882MTHFD2 > MTHFD15706.3Breast Cancer
TH9619MTHFD1/2-47Acute Myeloid Leukemia
Table 2: In Vivo Efficacy of MTHFD Inhibitors
CompoundCancer ModelAnimal ModelDosing RegimenKey OutcomesReference
LY345899 Colorectal Cancer (PDX)BALB/c nude mice5-10 mg/kg, i.p., 5 days/week for 4 weeksSuppressed tumor growth; Mean tumor weight: 0.74 mg vs 1.83 mg (vehicle)
DS18561882Breast Cancer (MDA-MB-231 Xenograft)BALB/cAJcl-nu/nu mice300 mg/kg, p.o., twice daily67% tumor growth inhibition
TH9619Acute Myeloid Leukemia (HL-60 Xenograft)NOG mice30 mg/kg, s.c., twice dailyImpaired cancer progression and prolonged survival

Signaling Pathway and Experimental Workflow Diagrams

MTHFD2_Inhibition_Pathway Mechanism of Action of MTHFD1/2 Inhibitors cluster_mitochondria Mitochondria cluster_cytosol Cytosol MTHFD2 MTHFD2 Formate_m Formate MTHFD2->Formate_m 10-Formyl-THF Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2THF_m 5,10-Methylene-THF Serine->CH2THF_m THF_m THF CH2THF_m->MTHFD2 Formate_c Formate Formate_m->Formate_c Export MTHFD1 MTHFD1 Purine_Synthesis Purine Synthesis MTHFD1->Purine_Synthesis 10-Formyl-THF THF_c THF CH2THF_c 5,10-Methylene-THF Thymidylate_Synthesis Thymidylate Synthesis CH2THF_c->Thymidylate_Synthesis TYMS Formate_c->MTHFD1 DNA_Replication DNA Replication & Cell Proliferation Purine_Synthesis->DNA_Replication Thymidylate_Synthesis->DNA_Replication LY345899 LY345899 LY345899->MTHFD2 LY345899->MTHFD1 DS18561882 DS18561882 DS18561882->MTHFD2 TH9619 TH9619 TH9619->MTHFD2 TH9619->MTHFD1 Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition InVivo_Workflow General In Vivo Xenograft Experimental Workflow start Cancer Cell Culture / PDX Tumor Preparation injection Subcutaneous / Orthotopic Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth Monitoring (Calipers / Imaging) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with Vehicle or MTHFD Inhibitor (e.g., LY345899) randomization->treatment monitoring Continued Monitoring of Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (Tumor size / Time) monitoring->endpoint analysis Tumor Excision, Weight Measurement, and Biomarker Analysis (e.g., IHC, Western Blot) endpoint->analysis conclusion Data Analysis and Conclusion analysis->conclusion

References

Comparative Analysis of LY345899's Impact on MTHFD Isoforms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the folate analog LY345899's inhibitory effects on the methylenetetrahydrofolate dehydrogenase (MTHFD) isoforms MTHFD1, MTHFD2, and MTHFD1L. This analysis is supported by quantitative data, detailed experimental protocols, and a visualization of the relevant metabolic pathway.

LY345899 is a dual inhibitor of the cytoplasmic MTHFD1 and the mitochondrial MTHFD2 enzymes, which are crucial players in one-carbon metabolism.[1][2][3] This pathway is essential for the biosynthesis of nucleotides and other macromolecules, and its dysregulation is a hallmark of various diseases, including cancer.[4] MTHFD2, in particular, is overexpressed in many cancer types while having limited expression in normal adult tissues, making it a promising therapeutic target.[4]

Quantitative Inhibitory Activity of LY345899

The inhibitory potency of LY345899 against different MTHFD isoforms has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to compare its efficacy.

IsoformIC50 (nM)Ki (nM)Cellular Localization
MTHFD1 96[1][2][3]18[1][2]Cytoplasm
MTHFD2 663[1][2][3]Not ReportedMitochondria
MTHFD1L Not ReportedNot ReportedMitochondria

Mechanism of Action and Cellular Impact

LY345899 exerts its cellular effects by disrupting key metabolic processes regulated by MTHFD enzymes. Inhibition of MTHFD1 and MTHFD2 by LY345899 has been shown to disturb NADPH and redox homeostasis, leading to an increase in reactive oxygen species (ROS) and subsequent cell death.[1] Furthermore, this inhibition impacts nucleotide synthesis, which is critical for rapidly proliferating cells.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of LY345899's impact.

MTHFD Enzymatic Inhibition Assay

This assay is used to determine the IC50 values of an inhibitor against MTHFD enzymes.

Principle: The enzymatic activity of MTHFD1 or MTHFD2 is measured by monitoring the rate of NADP+ or NAD+ reduction to NADPH or NADH, respectively, which results in an increase in absorbance at 340 nm.

Materials:

  • Recombinant human MTHFD1 or MTHFD2 enzyme

  • Assay Buffer (e.g., 25 mM MOPS, pH 7.3, 0.5 mM TCEP, 0.005% Triton X-100)[6]

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NADP+ for MTHFD1, NAD+ for MTHFD2[6]

  • LY345899 (or other test compounds) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MTHFD enzyme, and the respective cofactor (NADP+ or NAD+).

  • Add serial dilutions of LY345899 or DMSO (vehicle control) to the wells of the microplate.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding the substrate (CH2-THF).

  • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates and plot them against the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of LY345899 on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., SW620, LoVo)

  • Complete cell culture medium

  • LY345899 dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of LY345899 or DMSO (vehicle control) for a specified period (e.g., 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular accumulation of ROS following treatment with LY345899.

Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), are used to detect intracellular ROS. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cancer cell lines

  • Cell culture medium

  • LY345899 dissolved in DMSO

  • DCFH-DA solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a suitable plate or dish.

  • Treat the cells with LY345899 or DMSO for the desired time.

  • Wash the cells with PBS and then incubate them with the DCFH-DA solution in the dark at 37°C for 30-60 minutes.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

  • Quantify the relative ROS levels compared to the control group.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of LY345899 to its target proteins (MTHFD1/2) within a cellular environment.

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This thermal shift can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Materials:

  • Cancer cell line expressing MTHFD1 and MTHFD2

  • LY345899

  • Lysis buffer

  • Protease inhibitors

  • SDS-PAGE and Western blot reagents

  • Primary antibodies against MTHFD1 and MTHFD2

  • Loading control antibody (e.g., GAPDH or β-actin)

Procedure:

  • Treat intact cells with LY345899 or a vehicle control.

  • Heat the treated cells to a range of temperatures.

  • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Analyze the amount of soluble MTHFD1 and MTHFD2 in each sample by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of LY345899 indicates target engagement.[7]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another method to identify and validate the interaction between a small molecule and its protein targets.

Principle: The binding of a small molecule can protect its target protein from proteolytic degradation.

Materials:

  • Cancer cell lysate

  • LY345899

  • Protease (e.g., pronase)[6]

  • SDS-PAGE and Western blot reagents

  • Primary antibodies against MTHFD1 and MTHFD2

  • Loading control antibody

Procedure:

  • Treat cell lysates with LY345899 or a vehicle control.

  • Add a protease to the lysates to initiate protein digestion.

  • Stop the digestion after a defined period.

  • Analyze the samples by Western blotting using antibodies against MTHFD1 and MTHFD2.

  • A higher amount of intact MTHFD1 or MTHFD2 in the LY345899-treated sample compared to the control indicates that the compound binds to and protects the protein from degradation.[6]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the one-carbon metabolism pathway, highlighting the roles of MTHFD isoforms and the point of inhibition by LY345899, as well as a general workflow for the experimental protocols.

One_Carbon_Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria THF_c THF CH2THF_c 5,10-CH2-THF THF_c->CH2THF_c SHMT1 Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 CHOTHF_c 10-CHO-THF CH2THF_c->CHOTHF_c Dehydrogenase/ Cyclohydrolase Thymidylate Thymidylate Synthesis CH2THF_c->Thymidylate MTHFD1 MTHFD1 Purines_c Purine Synthesis CHOTHF_c->Purines_c NADPH_c NADPH NADP_c NADP+ NADP_c->NADPH_c MTHFD1 THF_m THF CH2THF_m 5,10-CH2-THF THF_m->CH2THF_m SHMT2 Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 CHOTHF_m 10-CHO-THF CH2THF_m->CHOTHF_m Dehydrogenase/ Cyclohydrolase MTHFD2 MTHFD2 MTHFD1L MTHFD1L Formate_m Formate CHOTHF_m->Formate_m MTHFD1L Formate_m->THF_c Export NAD_m NAD+ NADH_m NADH NAD_m->NADH_m MTHFD2 LY345899 LY345899 LY345899->MTHFD1 Inhibits LY345899->MTHFD2 Inhibits

Caption: One-Carbon Metabolism Pathway and LY345899 Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays Enzyme_Assay MTHFD Enzymatic Inhibition Assay IC50 Determine IC50/Ki Enzyme_Assay->IC50 Cell_Culture Cell Culture (e.g., SW620, LoVo) Treatment Treat with LY345899 Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ROS ROS Detection Assay Treatment->ROS CETSA CETSA Treatment->CETSA DARTS DARTS Treatment->DARTS Target_Engagement Confirm Target Engagement CETSA->Target_Engagement DARTS->Target_Engagement

Caption: General Experimental Workflow for Evaluating LY345899.

References

Validating Biomarkers for Predicting LY345899 Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to LY345899, a potent inhibitor of one-carbon metabolism enzymes MTHFD1 and MTHFD2. By targeting these crucial enzymes, LY345899 disrupts nucleotide synthesis and cellular redox homeostasis, exhibiting promising anti-cancer activity. This document outlines potential predictive biomarkers, compares the performance of LY345899 with alternative MTHFD1/2 inhibitors, and provides detailed experimental protocols for biomarker validation.

Predictive Biomarkers for MTHFD2 Inhibitor Sensitivity

The expression and activity of MTHFD2 are often elevated in cancerous tissues compared to normal adult tissues, making it an attractive therapeutic target. Certain genetic alterations have been identified as potential predictors of sensitivity to MTHFD2 inhibition.

FLT3-ITD Mutations in Acute Myeloid Leukemia (AML)

A strong correlation exists between the presence of FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations and sensitivity to MTHFD2 suppression in AML.[1][2] Functional genomic screens have revealed that AML cell lines harboring FLT3-ITD mutations, such as MV4-11 and MOLM-13, are significantly more dependent on MTHFD2 for survival compared to their FLT3-wild-type counterparts.[1] This heightened sensitivity may be attributed to the increased production of reactive oxygen species (ROS) in FLT3-ITD positive AML cells, leading to a greater reliance on MTHFD2 for maintaining redox balance.[3]

KRAS Mutations

Oncogenic KRAS has been identified as a driver of MTHFD2 expression in various cancers, including pulmonary adenocarcinoma.[4][5] This upregulation suggests that cancer cells with KRAS mutations may be particularly vulnerable to the inhibition of MTHFD2. Studies have shown a direct dependency of MTHFD2 expression on mutationally activated KRAS, and that aberrant KRAS activity creates a vulnerability to MTHFD2 inhibitors in lung adenocarcinoma cell lines.[5] While the direct impact of KRAS mutations on sensitivity to LY345899 requires further quantitative validation across diverse cancer cell lines, the existing evidence strongly supports its investigation as a predictive biomarker.

Comparative Performance of MTHFD1/2 Inhibitors

Several small molecule inhibitors targeting MTHFD1 and MTHFD2 have been developed. This section compares the biochemical and cellular activity of LY345899 with other notable alternatives, DS18561882 and TH9619.

InhibitorTarget(s)IC50 (MTHFD1)IC50 (MTHFD2)Cell-based Activity (GI50/EC50)Cell Line(s)
LY345899 MTHFD1/296 nM[6]663 nM[6]EC50: 4005 nM[7]HL-60
DS18561882 MTHFD1/2570 nM6.3 nMGI50: 140 nM[2]MDA-MB-231
TH9619 MTHFD1/216 nM[7]47 nM[8][9]EC50: 11 nM[7]HL-60
Novel MTHFD2 Inhibitor MTHFD21790 nM66 nMGI50: 720 nMMOLM-14 (FLT3-ITD+)

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. GI50 and EC50 values represent the concentration required to inhibit cell growth or viability by 50%.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of LY345899 and validate predictive biomarkers, it is essential to visualize the relevant signaling pathways and experimental workflows.

MTHFD2_Signaling_Pathway MTHFD2 Signaling Pathway in Cancer Metabolism cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF SHMT2 10-formyl-THF 10-formyl-THF 5,10-methylene-THF->10-formyl-THF MTHFD2 Formate Formate 10-formyl-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export MTHFD2 MTHFD2 SHMT2 SHMT2 Purine Synthesis Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Formate_cyto->Purine Synthesis Formate_cyto->Thymidylate Synthesis LY345899 LY345899 LY345899->MTHFD2 Inhibits Biomarker_Validation_Workflow Experimental Workflow for Biomarker Validation Cancer_Cell_Lines Cancer Cell Lines (KRAS-mutant/wild-type, FLT3-ITD-positive/negative) DNA_Extraction Genomic DNA Extraction Cancer_Cell_Lines->DNA_Extraction Drug_Treatment Treatment with LY345899 & Alternatives Cancer_Cell_Lines->Drug_Treatment Biomarker_Detection Biomarker Detection (PCR, Sequencing) DNA_Extraction->Biomarker_Detection Correlation Correlate Biomarker Status with Drug Sensitivity Biomarker_Detection->Correlation Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Data_Analysis Data Analysis (IC50/GI50 Determination) Cell_Viability_Assay->Data_Analysis Drug_Treatment->Cell_Viability_Assay Data_Analysis->Correlation

References

Head-to-Head Comparison: LY345899 Versus Novel MTHFD Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive head-to-head comparison of the established MTHFD inhibitor, LY345899, with a selection of novel inhibitors targeting methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes. The objective is to present a clear overview of their performance based on available preclinical data, supported by detailed experimental protocols and visual representations of key biological pathways.

Introduction to MTHFD Inhibition in Oncology

Methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, particularly the mitochondrial isoform MTHFD2, are crucial for one-carbon metabolism, a pathway that fuels the rapid proliferation of cancer cells by providing precursors for nucleotide and amino acid synthesis.[1] MTHFD2 is highly expressed in various tumor types while having low to no expression in most normal adult tissues, making it an attractive target for cancer therapy.[1][2] Inhibition of MTHFD2 disrupts the production of essential building blocks for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]

LY345899 is a well-characterized folate analog that inhibits both MTHFD1 and MTHFD2. While it has demonstrated anti-tumor activity, research has focused on developing more potent and selective inhibitors to improve therapeutic outcomes and minimize off-target effects. This guide will compare LY345899 with novel MTHFD inhibitors, including DS18561882, DS44960156, and TH9619, based on their inhibitory activity and preclinical efficacy.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and in vivo efficacy of LY345899 and novel MTHFD inhibitors based on published preclinical data.

Table 1: In Vitro Inhibitory Activity of MTHFD Inhibitors

InhibitorTarget(s)IC50 (MTHFD2)IC50 (MTHFD1)Cell Line (Example)GI50/IC50 (Cell-based)Reference(s)
LY345899 MTHFD1/2663 nM96 nMSW620 (Colorectal)Not Specified
DS18561882 MTHFD2 > MTHFD16.3 nM570 nMMDA-MB-468 (Breast)140 nM
DS44960156 MTHFD2 >> MTHFD11.6 µM>30 µMNot SpecifiedNot Specified
TH9619 MTHFD1/2~10 nM (HL-60)Not SpecifiedHL-60 (Leukemia)Not Specified

Table 2: In Vivo Efficacy of MTHFD Inhibitors

InhibitorCancer ModelDosing RegimenKey FindingsReference(s)
LY345899 Colorectal Cancer PDXNot SpecifiedDecreased tumor volume and metastasis.
DS18561882 MDA-MB-231 Breast Cancer Xenograft300 mg/kgDecreased tumor burden with no change in mouse weight.
TH9619 Acute Myeloid Leukemia Xenograft90 mg/kg (subcutaneous, twice daily)Efficacy in reducing tumor growth.

Signaling Pathways and Mechanisms of Action

The inhibition of MTHFD2 disrupts the one-carbon metabolic pathway, which is intricately linked to other critical cellular processes. The following diagrams illustrate the central role of MTHFD2 and the consequences of its inhibition.

MTHFD2_Pathway MTHFD2 Signaling Pathway in Cancer cluster_upstream Upstream Regulation cluster_mthfd2 Mitochondrial One-Carbon Metabolism cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 activates ATF4 ATF4 mTORC1->ATF4 activates MTHFD2_gene MTHFD2 Gene ATF4->MTHFD2_gene promotes transcription MYC MYC MYC->MTHFD2_gene promotes transcription p53 p53 p53->MTHFD2_gene represses transcription MTHFD2 MTHFD2 MTHFD2_gene->MTHFD2 expresses STAT3_Signaling STAT3 Signaling MTHFD2->STAT3_Signaling activates Inhibition_Outcome Replication Stress, Cell Cycle Arrest, Apoptosis Serine Serine Methylene_THF 5,10-Methylenetetrahydrofolate Serine->Methylene_THF SHMT2 THF Tetrahydrofolate Formyl_THF 10-Formyltetrahydrofolate Methylene_THF->Formyl_THF MTHFD2 Formate Formate Formyl_THF->Formate Purine_Synthesis De Novo Purine Synthesis Formate->Purine_Synthesis essential for Thymidylate_Synthesis Thymidylate Synthesis Formate->Thymidylate_Synthesis contributes to DNA_Replication DNA Replication & Repair Purine_Synthesis->DNA_Replication Thymidylate_Synthesis->DNA_Replication Cell_Proliferation Cancer Cell Proliferation DNA_Replication->Cell_Proliferation LY345899 LY345899 LY345899->MTHFD2 inhibits Novel_Inhibitors Novel Inhibitors (e.g., DS18561882) Novel_Inhibitors->MTHFD2 inhibit

Caption: MTHFD2 signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MTHFD inhibitors. Below are representative protocols for key in vitro and in vivo assays.

MTHFD2 Enzymatic Assay

This biochemical assay determines the direct inhibitory effect of a compound on the MTHFD2 enzyme.

Workflow:

Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Mixture: - Recombinant MTHFD2 - Assay Buffer - Test Inhibitor (various conc.) Start->Prepare_Reagents Initiate_Reaction Initiate Reaction: Add Substrates (CH2-THF and NAD+) Prepare_Reagents->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Detect_Signal Measure NADH Production (Fluorescence/Absorbance) Incubate->Detect_Signal Analyze_Data Calculate Reaction Rate Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Reproducibility of LY345899's Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical findings on the therapeutic potential of LY345899, a methylenetetrahydrofolate dehydrogenase (MTHFD) inhibitor. This document summarizes key quantitative data, details experimental methodologies for reproducibility, and visualizes the underlying biological pathways to offer an objective assessment of LY345899 against alternative MTHFD inhibitors.

Comparative Efficacy of MTHFD Inhibitors

LY345899 has demonstrated therapeutic potential by targeting one-carbon metabolism, a critical pathway for cancer cell proliferation. It functions as a dual inhibitor of both MTHFD1 and MTHFD2, enzymes essential for the synthesis of nucleotides and other crucial biomolecules.[1][2] This inhibition disrupts the supply of building blocks for DNA replication, leading to cell death in cancer cells.[3] Preclinical studies have shown its anti-tumor activity in various cancer models, particularly in colorectal cancer.[2]

This guide compares the efficacy of LY345899 with other notable MTHFD inhibitors, DS18561882 and TH9619, to provide a broader context for its therapeutic potential.

In Vitro Efficacy:

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of LY345899 and its alternatives against various cancer cell lines.

InhibitorCancer TypeCell LineAssay TypeIC50 / GI50 (nM)
LY345899 MTHFD1-Biochemical96
MTHFD2-Biochemical663
DS18561882 MTHFD2-Biochemical-
Breast CancerMDA-MB-231Growth Inhibition140
TH9619 MTHFD1/MTHFD2-Biochemical-

Note: Lower values indicate higher potency.

In Vivo Efficacy:

Preclinical in vivo studies have provided evidence for the anti-tumor activity of LY345899 and its alternatives.

InhibitorCancer TypeModelKey Findings
LY345899 Colorectal CancerCell Line Xenografts (SW620, LoVo) and Patient-Derived Xenograft (PDX) modelsDecreased tumor volume and metastasis.[3]
DS18561882 Breast CancerMouse Xenograft (MDA-MB-231)High dose (300 mg/kg) decreased tumor burden with no change in mouse weight.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of MTHFD inhibitors on the metabolic activity and, consequently, the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTHFD inhibitor (LY345899, DS18561882, etc.) dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the MTHFD inhibitor in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of MTHFD inhibitors in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or NOD-SCID mice)

  • Cancer cell line (e.g., SW620 for colorectal cancer) or patient-derived tumor tissue

  • Matrigel (optional)

  • MTHFD inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell/Tissue Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS or medium, potentially mixed with Matrigel) into the flank of each mouse. For PDX models, surgically implant a small fragment of the patient's tumor.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the MTHFD inhibitor at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the inhibitor. Statistical analysis is performed to assess the significance of the observed differences.

Visualizing the Mechanism of Action

To elucidate the biological context of LY345899 and its alternatives, the following diagrams illustrate the targeted signaling pathways and experimental workflows.

MTHFD_Pathway One-Carbon Metabolism and MTHFD Inhibition cluster_mito Mitochondria cluster_cyto Cytosol Serine Serine Glycine Glycine Serine->Glycine Methylene_THF_mito 5,10-Methylene-THF (Mitochondria) Serine->Methylene_THF_mito SHMT2 THF_mito THF (Mitochondria) THF_mito->Methylene_THF_mito Methenyl_THF_mito 5,10-Methenyl-THF (Mitochondria) Methylene_THF_mito->Methenyl_THF_mito Dehydrogenase Redox_Homeostasis Redox Homeostasis (NADPH) Methylene_THF_mito->Redox_Homeostasis Formyl_THF_mito 10-Formyl-THF (Mitochondria) Methenyl_THF_mito->Formyl_THF_mito Cyclohydrolase Formate Formate Formyl_THF_mito->Formate THF_cyto THF (Cytosol) Formate->THF_cyto Methylene_THF_cyto 5,10-Methylene-THF (Cytosol) THF_cyto->Methylene_THF_cyto Formyl_THF_cyto 10-Formyl-THF (Cytosol) Methylene_THF_cyto->Formyl_THF_cyto Dehydrogenase/ Cyclohydrolase Thymidylate_Synthesis Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_Synthesis Purine_Synthesis Purine Synthesis Formyl_THF_cyto->Purine_Synthesis DNA_Synthesis DNA Synthesis & Repair Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis MTHFD2 MTHFD2 MTHFD1 MTHFD1 LY345899 LY345899 LY345899->MTHFD2 LY345899->MTHFD1

Caption: One-Carbon metabolism pathway and points of inhibition by MTHFD inhibitors.

Experimental_Workflow General Experimental Workflow for Preclinical Evaluation start Start in_vitro In Vitro Studies (Cell Lines) start->in_vitro cell_viability Cell Viability Assay (e.g., MTT) in_vitro->cell_viability ic50 Determine IC50/GI50 cell_viability->ic50 in_vivo In Vivo Studies (Xenograft Models) ic50->in_vivo Promising candidates tumor_implantation Tumor Cell/Tissue Implantation in_vivo->tumor_implantation treatment Treatment with MTHFD Inhibitor tumor_implantation->treatment data_collection Monitor Tumor Growth & Body Weight treatment->data_collection analysis Data Analysis & Efficacy Determination data_collection->analysis end Conclusion on Therapeutic Potential analysis->end Signaling_Consequences Downstream Consequences of MTHFD Inhibition MTHFD_Inhibition MTHFD1/2 Inhibition (e.g., LY345899) One_Carbon_Flux_Block Blockade of One-Carbon Flux MTHFD_Inhibition->One_Carbon_Flux_Block Nucleotide_Depletion Depletion of Purines & Thymidylate One_Carbon_Flux_Block->Nucleotide_Depletion Redox_Imbalance Redox Imbalance (↓ NADPH) One_Carbon_Flux_Block->Redox_Imbalance Replication_Stress DNA Replication Stress Nucleotide_Depletion->Replication_Stress DNA_Damage DNA Damage Redox_Imbalance->DNA_Damage Replication_Stress->DNA_Damage Apoptosis Apoptosis/ Cell Death DNA_Damage->Apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of LY 345899: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing LY 345899, a potent inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and MTHFD2, adherence to strict safety and disposal protocols is paramount to ensure a secure laboratory environment and regulatory compliance.[1][2][3][4][5][6] While specific institutional guidelines may vary, the following procedures provide a comprehensive framework for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk. In case of contact, immediately flush the affected area with copious amounts of water.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste must be carried out in accordance with all applicable local, state, and federal regulations. The following steps outline a general procedure for safe disposal:

  • Segregation of Waste: All materials that have come into contact with this compound, including unused product, contaminated PPE (gloves, etc.), and empty containers, must be segregated as chemical waste. Do not mix with general laboratory trash.

  • Containerization:

    • Solid Waste: Place unused or expired this compound powder, along with any contaminated solids such as weighing paper or disposable spatulas, into a clearly labeled, sealed, and leak-proof container designated for chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled waste container. Given its solubility in DMSO, this solvent is a likely component of the liquid waste.[1][3][5][6][7]

    • Empty Containers: "Empty" containers of this compound should be triple-rinsed with an appropriate solvent (such as DMSO followed by a volatile solvent like ethanol). The rinsate must be collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines, which may still require it to be treated as chemical waste.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the primary solvent (e.g., "DMSO solution"), and appropriate hazard warnings.

  • Storage Pending Disposal: Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials, pending collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation: Maintain a detailed record of the disposed of this compound, including the quantity and date of disposal, in your laboratory's chemical inventory log.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various suppliers.

PropertyValueSource
Molecular Formula C₂₀H₂₁N₇O₇[1]
Formula Weight 471.4 g/mol [1]
IC₅₀ (MTHFD1) 96 nM[1][2][3][4]
IC₅₀ (MTHFD2) 663 nM[1][2][3][4]
Ki (MTHFD1) 18 nM[2][3][4]
Solubility in DMSO ≥ 2.08 mg/mL to 125 mg/mL[2][3][5][6]
Storage Temperature -20°C[1][2][7]
Stability ≥ 4 years at -20°C[1]

Visualizing the Mechanism of Action and Experimental Workflow

To further aid in the understanding of this compound's role in cellular processes and its handling in experimental settings, the following diagrams have been generated.

LY_345899_Signaling_Pathway cluster_Cytoplasm Cytoplasm MTHFD2 MTHFD2 NADPH NADPH MTHFD2->NADPH TumorGrowth Tumor Growth MTHFD1 MTHFD1 MTHFD1->NADPH GSH Reduced Glutathione (GSH) NADPH->GSH ROS Increased Reactive Oxygen Species (ROS) GSH->ROS LY345899 This compound LY345899->MTHFD2 LY345899->MTHFD1 Inhibition Inhibition CellDeath Cell Death ROS->CellDeath CellDeath->TumorGrowth Inhibition->MTHFD2 Inhibition->MTHFD1

Caption: Mechanism of this compound action.

Disposal_Workflow Start Start: this compound Waste Generation Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Containerize Containerize in Labeled, Leak-Proof Containers Segregate->Containerize Label Label with Chemical Name & Hazard Information Containerize->Label Store Store in Designated Secure Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Collection Waste Collection by Authorized Personnel ContactEHS->Collection End End: Proper Disposal Collection->End

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for LY345899

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for the investigational compound LY345899. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel. LY345899 is a folate analog and an inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and MTHFD2. While specific toxicology data is limited, its mechanism of action necessitates cautious handling to prevent potential exposure.

I. Personal Protective Equipment (PPE) Requirements

All personnel handling LY345899 must use the following personal protective equipment. This is a mandatory requirement for all procedures involving the compound, from initial weighing and reconstitution to experimental use and final disposal.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols, which can cause serious eye damage.
Body Protection Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosolization.[1]Protects against inhalation of the potent compound.
Foot Protection Closed-toe shoes and disposable shoe covers.[1]Prevents contamination of footwear and the spreading of the compound to other areas.

II. Operational Plan: Step-by-Step Handling

All handling of LY345899 must be conducted within a certified chemical fume hood or a negative pressure containment isolator (glove box) to minimize exposure.[1]

A. Preparation:

  • Designate a specific area within the laboratory for handling LY345899.

  • Ensure all necessary PPE is readily available and personnel are trained in its proper use.

  • Prepare all necessary equipment and reagents before bringing the compound into the handling area.

  • Use disposable plastic-backed absorbent pads to cover the work surface.

B. Weighing and Reconstitution:

  • Handle the solid compound within a containment system (e.g., ventilated balance enclosure or glove box).

  • Slowly add solvent to the solid to avoid aerosolization. LY345899 is soluble in DMSO.[2][3]

C. Experimental Use:

  • Keep all containers of LY345899 tightly sealed when not in use.

  • Avoid heating the compound unless specifically required by the protocol, and do so with appropriate shielding.

D. Post-Handling:

  • Decontaminate all surfaces with an appropriate cleaning agent.

  • Carefully remove and dispose of all PPE as hazardous waste.

  • Wash hands thoroughly after removing gloves.

III. Disposal Plan

All waste materials contaminated with LY345899, including unused compound, empty containers, contaminated PPE, and absorbent pads, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of LY345899 down the drain or in the regular trash.

IV. Emergency Procedures

A. Skin Contact:

  • Immediately remove contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek medical attention.

B. Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Seek immediate medical attention.

C. Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

D. Ingestion:

  • Do not induce vomiting.

  • Wash out the mouth with water.

  • Seek immediate medical attention.

V. Workflow for Donning and Doffing PPE

The following diagram outlines the correct sequence for putting on (donning) and taking off (doffing) the required personal protective equipment to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Don Inner Gloves Don1->Don2 Don3 Don Gown Don2->Don3 Don4 Don Outer Gloves Don3->Don4 Don5 Don Face Shield & Goggles Don4->Don5 Don6 Don Respirator Don5->Don6 end_op Handling Complete Don6->end_op Proceed with Experimental Work Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Face Shield & Goggles Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Perform Hand Hygiene Doff6->Doff7 start Start Handling LY345899 start->Don1 end_op->Doff1

Caption: PPE Donning and Doffing Workflow for LY345899 Handling.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.